Indole-7-boronic acid
Description
Properties
IUPAC Name |
1H-indol-7-ylboronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BNO2/c11-9(12)7-3-1-2-6-4-5-10-8(6)7/h1-5,10-12H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HABOMNOJYJNVHE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C2C(=CC=C1)C=CN2)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40376872 | |
| Record name | Indole-7-boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40376872 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.97 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
210889-31-9 | |
| Record name | Indole-7-boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40376872 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1H-Indole-7-boronic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Properties of Indole-7-boronic Acid
This guide provides a comprehensive technical overview of Indole-7-boronic acid, a valuable building block in contemporary organic synthesis and medicinal chemistry. Designed for researchers, scientists, and professionals in drug development, this document delves into the synthesis, physicochemical properties, and key applications of this versatile reagent, with a focus on the underlying principles and practical methodologies that ensure successful and reproducible outcomes.
Strategic Importance of this compound in Modern Synthesis
The indole scaffold is a privileged structure in drug discovery, forming the core of numerous natural products and synthetic pharmaceuticals. The ability to functionalize specific positions of the indole ring is paramount for developing novel therapeutic agents and functional materials. This compound emerges as a key intermediate, primarily enabling the introduction of diverse molecular fragments at the C7 position of the indole nucleus through palladium-catalyzed cross-coupling reactions. This strategic functionalization allows for the fine-tuning of steric and electronic properties, which is critical for optimizing biological activity and pharmacokinetic profiles.
Synthesis of this compound: A Methodological Deep Dive
The synthesis of this compound can be approached through several strategic pathways. The choice of method often depends on the availability of starting materials, scalability, and tolerance to various functional groups.
Miyaura Borylation of 7-Haloindoles
A common and reliable method for the synthesis of arylboronic acids is the Miyaura borylation.[1] This palladium-catalyzed reaction utilizes a diboron reagent, such as bis(pinacolato)diboron (B₂pin₂), to convert an aryl halide into the corresponding boronate ester. In the context of this compound, the synthesis typically commences with a 7-haloindole, most commonly 7-bromoindole.
Causality Behind Experimental Choices:
-
Palladium Catalyst: A palladium catalyst, often in conjunction with a phosphine ligand (e.g., Pd(dppf)Cl₂), is crucial for the catalytic cycle. The catalyst facilitates the oxidative addition to the aryl halide and subsequent transmetalation with the diboron reagent.
-
Base: A base, such as potassium acetate (KOAc), is required to activate the diboron reagent and facilitate the transmetalation step.
-
Solvent: A polar aprotic solvent like dimethyl sulfoxide (DMSO) or dioxane is typically used to ensure the solubility of the reactants and facilitate the reaction at elevated temperatures.
Experimental Protocol: Synthesis of this compound pinacol ester
A detailed protocol for a related and often-used stable precursor, this compound pinacol ester, is as follows:
-
To a solution of 7-bromoindole (1.0 eq) in an appropriate solvent such as DMSO, add bis(pinacolato)diboron (1.5 eq) and potassium acetate (1.5 eq).
-
The reaction vessel is degassed and purged with an inert atmosphere (e.g., nitrogen or argon).
-
Add the palladium catalyst, for instance, [1,1'-bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.05 eq).
-
The mixture is heated to a temperature of 80-90 °C and stirred until the reaction is complete, as monitored by TLC or LC-MS.
-
Upon completion, the reaction is cooled to room temperature and quenched with water.
-
The product is extracted with an organic solvent (e.g., ethyl acetate), and the combined organic layers are washed, dried, and concentrated.
-
Purification is typically achieved by column chromatography on silica gel to yield the this compound pinacol ester.
The free boronic acid can then be obtained by hydrolysis of the pinacol ester under acidic or basic conditions.
Lithiation of 7-Haloindoles followed by Borylation
An alternative approach involves a halogen-metal exchange followed by quenching with a borate ester.[2] This method is particularly useful when the starting material is a 7-haloindole.
Experimental Workflow:
Caption: Lithiation-borylation route to this compound.
Causality Behind Experimental Choices:
-
Organolithium Reagent: n-Butyllithium (n-BuLi) is a strong base that effectively undergoes halogen-metal exchange with the aryl bromide at low temperatures.
-
Low Temperature: The reaction is conducted at -78 °C to prevent side reactions and ensure the stability of the organolithium intermediate.
-
Borate Ester: A trialkyl borate, such as triisopropyl borate, acts as an electrophile that is attacked by the nucleophilic 7-lithioindole.
-
Aqueous Workup: Acidic workup is necessary to hydrolyze the initially formed borate ester to the desired boronic acid.
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of this compound is essential for its effective handling, storage, and application in synthesis.
| Property | Value |
| CAS Number | 210889-31-9 |
| Molecular Formula | C₈H₈BNO₂ |
| Molecular Weight | 160.97 g/mol |
| Appearance | Off-white to light yellow solid |
| pKa | Estimated to be in the range of 8-9 |
| Solubility | Sparingly soluble in water, soluble in polar organic solvents like DMSO, DMF, and alcohols. |
| Stability | Can be sensitive to air and moisture, leading to protodeboronation. Storage under an inert atmosphere is recommended. The use of its MIDA boronate ester can significantly enhance stability.[1] |
Note: The pKa of arylboronic acids is influenced by the electronic nature of the substituents on the aromatic ring.[3] The indole nucleus, being electron-rich, is expected to result in a pKa value typical for arylboronic acids.
Spectroscopic Characterization
For a self-validating protocol, spectroscopic data is paramount for confirming the identity and purity of synthesized this compound.
Predicted ¹H NMR (400 MHz, DMSO-d₆) δ:
-
~11.0 ppm (s, 1H, NH)
-
~8.2 ppm (s, 2H, B(OH)₂)
-
~7.6-7.8 ppm (m, 2H, Ar-H)
-
~7.2-7.4 ppm (m, 2H, Ar-H)
-
~6.5 ppm (t, 1H, Ar-H)
Predicted ¹³C NMR (100 MHz, DMSO-d₆) δ:
-
~138 ppm
-
~135 ppm
-
~128 ppm
-
~125 ppm
-
~122 ppm
-
~120 ppm
-
~118 ppm
-
~102 ppm
FT-IR (KBr, cm⁻¹):
-
~3400-3200 (broad): O-H stretching of the boronic acid and N-H stretching of the indole.
-
~1600-1450: C=C stretching of the aromatic rings.
-
~1350: B-O stretching.
-
~1200: C-N stretching.
-
~750: C-H out-of-plane bending.
Core Application: The Suzuki-Miyaura Cross-Coupling Reaction
The primary utility of this compound lies in its application as a nucleophilic partner in the Suzuki-Miyaura cross-coupling reaction.[2] This powerful carbon-carbon bond-forming reaction enables the synthesis of 7-aryl or 7-heteroaryl indoles, which are of significant interest in medicinal chemistry.
Mechanism of the Suzuki-Miyaura Coupling:
The catalytic cycle of the Suzuki-Miyaura reaction involves three key steps: oxidative addition, transmetalation, and reductive elimination.[4]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Detailed Experimental Protocol: Synthesis of 7-Phenyl-1H-indole
-
In a reaction vessel, combine this compound (1.0 eq), phenyl bromide (1.2 eq), and a suitable base such as potassium carbonate (K₂CO₃) (2.0 eq).
-
Add a palladium catalyst, for example, tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.05 eq).
-
The vessel is sealed and the atmosphere is replaced with an inert gas.
-
A degassed solvent system, such as a mixture of dioxane and water (e.g., 4:1 v/v), is added.
-
The reaction mixture is heated to 80-100 °C and stirred until the starting materials are consumed (monitored by TLC or LC-MS).
-
After cooling, the mixture is diluted with water and extracted with an organic solvent like ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography to afford 7-phenyl-1H-indole.
Trustworthiness through Self-Validation: The success of this protocol is validated by monitoring the reaction progress using chromatographic techniques and confirming the structure of the final product through spectroscopic methods (NMR, MS) and comparing the data with expected values.
Safety and Handling
Arylboronic acids are generally considered to be of low toxicity. However, standard laboratory safety precautions should always be observed.
-
Personal Protective Equipment (PPE): Wear safety glasses, gloves, and a lab coat when handling this compound.
-
Handling: Avoid inhalation of dust and contact with skin and eyes. Handle in a well-ventilated area or a fume hood.
-
Storage: Store in a tightly sealed container in a cool, dry place, preferably under an inert atmosphere to prevent degradation.[5]
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations.
Conclusion
This compound is a strategically important and versatile building block in organic synthesis. Its synthesis, primarily through Miyaura borylation or lithiation-borylation of 7-haloindoles, is well-established. The principal application of this reagent in Suzuki-Miyaura cross-coupling reactions provides a robust and efficient method for the preparation of a wide array of 7-substituted indoles, which are valuable scaffolds in drug discovery and materials science. A thorough understanding of its physicochemical properties and adherence to proper handling procedures are crucial for its successful application in a research setting.
References
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Cubo, L., et al. (2019). Indolylboronic Acids: Preparation and Applications. Molecules, 24(19), 3523. [Link]
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Burke, M. D., et al. (2009). A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates. Journal of the American Chemical Society, 131(19), 6961–6963. [Link]
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Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]
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Wikipedia. (n.d.). Suzuki reaction. [Link]
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Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
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Marinaro, W. A., & Stella, V. J. (n.d.). Physical and Chemical Properties of Boronic Acids: Formulation Implications. KU ScholarWorks. [Link]
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Wikipedia. (n.d.). Indole. [Link]
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ResearchGate. (n.d.). THE SUZUKI-MIYAURA REACTION AND BORON REAGENTS – MECHANISM, SYNTHESIS AND APPLICATION. [Link]
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Mundhe, T. G., et al. (2025). A Short Review of C7 – H Bond Functionalization of Indole/Indoline. International Journal of Research and Innovation in Applied Science (IJRIAS). [Link]
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Li, J., & Burke, M. D. (2017). MIDA boronates are hydrolysed fast and slow by two different mechanisms. Nature Chemistry, 9(2), 163–170. [Link]
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Solubility of Things. (n.d.). Indole. [Link]
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MDPI. (2021). Design and Synthesis of Arylboronic Acid Chemosensors for the Fluorescent-Thin Layer Chromatography (f-TLC) Detection of Mycolactone. Molecules, 26(2), 444. [Link]
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ACS Publications. (2021). Hazard Evaluation and Safety Considerations for Scale-Up of a Fuming Nitric Acid Mediated Nitration of Aryl Boronic Acids. Organic Process Research & Development, 25(7), 1726–1732. [Link]
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RSC Publishing. (2021). Synthesis of 5,7-diarylindoles via Suzuki–Miyaura coupling in water. Organic & Biomolecular Chemistry, 19(45), 9964–9969. [Link]
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RSC Publishing. (2015). On the positional and orientational order of water and methanol around indole: a study on the microscopic origin of solubility. Physical Chemistry Chemical Physics, 17(12), 7897–7906. [Link]
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Carl ROTH. (n.d.). Safety Data Sheet: Phenylboronic acid. [Link]
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ResearchGate. (n.d.). ATR-FT-IR spectra of 1 , 2 , and boronate microparticles BP . A... [Link]
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ACS Publications. (2004). Infrared Detection of a Phenylboronic Acid Terminated Alkane Thiol Monolayer on Gold Surfaces. Analytical Chemistry, 76(10), 2843–2850. [Link]
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ResearchGate. (n.d.). FTIR spectrum of boric acid. [Link]
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Organic Process Research & Development. (2011). Controlling Residual Arylboronic Acids as Potential Genotoxic Impurities in APIs. [Link]
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Canadian Science Publishing. (n.d.). Infrared spectra of phenylboronic acid (normal and deuterated) and diphenyl phenylboronate. [Link]
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Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
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PubMed Central. (2020). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules, 25(16), 3745. [Link]
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ACD/Labs. (2017). Using Predicted 13C NMR Spectra with Open Resources for Structure Dereplication. [Link]
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An In-depth Technical Guide to the Discovery and History of Indole Boronic Acids
Abstract
The indole nucleus is a cornerstone of medicinal chemistry, forming the structural basis for a vast array of natural products and synthetic drugs. The introduction of a boronic acid moiety onto this privileged scaffold has unlocked unprecedented opportunities in organic synthesis and drug discovery. Indole boronic acids are stable, versatile intermediates, most notably utilized in palladium-catalyzed cross-coupling reactions to construct complex molecular architectures. This guide provides a comprehensive overview of the historical development of indole boronic acids, from early synthetic struggles to the advent of modern, highly efficient C–H borylation techniques. We will explore the causality behind key experimental choices, present detailed, field-proven protocols, and examine a critical application in cancer immunotherapy through the lens of indoleamine 2,3-dioxygenase 1 (IDO1) inhibitor development. This document is intended for researchers, scientists, and drug development professionals seeking a deep, practical understanding of this vital class of chemical reagents.
Part 1: The Emergence of a Strategic Tool in Synthesis and Medicine
The indole ring system is a ubiquitous feature in biologically active molecules, including the neurotransmitter serotonin and the essential amino acid tryptophan.[1][2] Its functionalization has long been a central theme in organic chemistry. Boronic acids, characterized by a carbon-boron bond and two hydroxyl groups (–B(OH)₂), gained prominence as exceptionally versatile building blocks following the development of the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction.[2] These compounds are generally stable, non-toxic, and readily available, making them ideal partners for constructing carbon-carbon bonds.[1][2][3]
The marriage of these two chemical entities—the indole scaffold and the boronic acid functional group—created a powerful tool for molecular innovation. Indole boronic acids serve as key precursors for synthesizing complex, substituted indoles that are otherwise difficult to access.[1][2][4] Their utility extends from the creation of novel materials to the core of modern medicinal chemistry, enabling the construction of diverse molecular libraries for drug screening.[4]
Part 2: A History of Synthesis: From Classical Methods to Modern Efficiency
The preparation of indole boronic acids has evolved significantly, reflecting broader trends in synthetic organic chemistry.
Early Approaches: The Halogen-Metal Exchange
The traditional and earliest reliable method for synthesizing aryl boronic acids, including those of the indole family, relied on a halogen-metal exchange followed by quenching with a boron electrophile.[1] This classical approach typically involves the following steps:
-
Starting Material : A halogenated indole (e.g., 3-bromoindole or 6-bromoindole) is used as the precursor.[1][5]
-
Lithiation : The bromoindole is treated with a strong organolithium base, such as n-butyllithium (nBuLi) or t-butyllithium (tBuLi), at very low temperatures (typically -78 °C).[1][5] This step swaps the bromine atom for a lithium atom, creating a highly reactive indolyl-lithium intermediate.
-
Borylation : The organolithium species is then "quenched" by adding a trialkyl borate, such as triisopropyl borate or tributyl borate.[1][5]
-
Hydrolysis : The resulting boronate ester is hydrolyzed with an aqueous acid to yield the final indole boronic acid.[5]
Causality : The necessity for cryogenic temperatures (-78 °C) is critical to prevent side reactions and decomposition of the unstable organolithium intermediate. The choice of a strong base like nBuLi is dictated by the need to deprotonate the C-Br bond efficiently. This method, while effective, is often limited by poor functional group tolerance and the requirement for harsh reaction conditions.
The Transition-Metal Revolution: Catalytic C–H Borylation
A paradigm shift in the synthesis of indole boronic acids occurred with the development of transition-metal-catalyzed C–H activation and borylation.[1][6] This strategy allows for the direct conversion of a carbon-hydrogen bond on the indole ring into a carbon-boron bond, bypassing the need for pre-functionalized halogenated starting materials.
Iridium-catalyzed reactions have become particularly powerful in this domain.[6] These methods offer significant advantages in terms of efficiency, regioselectivity, and substrate scope. The general mechanism involves an iridium catalyst that selectively activates a specific C–H bond on the indole, facilitating its reaction with a boron source like bis(pinacolato)diboron (B₂pin₂).[1][7]
Causality : The choice of catalyst and ligands is paramount as it dictates the regioselectivity of the borylation (i.e., which C–H bond is functionalized). For instance, directing groups can be installed on the indole nitrogen to steer the borylation to a specific position, such as the C7 position.[8] More recently, Lewis acid catalysts like boron trifluoride etherate (BF₃·Et₂O) have been developed for metal-free C–H borylation, offering a cheaper and more sustainable alternative that provides unusual C2 regioselectivity.[9][10] This evolution towards C–H activation represents a major leap in synthetic efficiency and molecular diversification.[6]
Part 3: Field-Proven Experimental Protocols
To ensure trustworthiness and reproducibility, this section provides detailed, self-validating methodologies for the synthesis and characterization of indole boronic acids.
Protocol: Synthesis of N-Boc-indole-2-boronic acid via Lithiation
This protocol details the classical halogen-metal exchange approach, which remains a valuable method for specific isomers.[11]
Step-by-Step Methodology:
-
Reaction Setup : To a flame-dried, three-neck round-bottom flask under a nitrogen atmosphere, add 1-(tert-butoxycarbonyl)indole (1-Boc-indole) (0.201 mol) and anhydrous tetrahydrofuran (THF) (500 mL).
-
Cooling : Cool the stirred solution to 0°C using an ice bath.
-
Addition of Borate : Add triisopropyl borate (0.302 mol) to the solution.
-
Lithiation : Slowly add lithium diisopropylamide (LDA) (2.0 M solution, 0.241 mol) dropwise, ensuring the internal temperature does not rise significantly.
-
Reaction Monitoring : Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Quenching and Workup : Carefully adjust the pH of the reaction mixture to ~7 with dilute hydrochloric acid (HCl). Transfer the mixture to a separatory funnel.
-
Extraction : Separate the layers. Extract the aqueous phase three times with ethyl acetate.
-
Drying and Concentration : Combine all organic phases, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification : Recrystallize the crude solid from ethyl acetate to yield N-Boc-indole-2-boronic acid as an off-white solid.[11]
Protocol: Synthesis of Indole-2-boronic Acid Pinacol Ester via C-H Borylation
This protocol describes a modern, metal-free C–H activation approach.[10]
Step-by-Step Methodology:
-
Reaction Setup : In an oven-dried vial, combine the desired indole substrate (1.0 equiv), bis(pinacolato)diboron (B₂pin₂) (1.2 equiv), and a suitable solvent under an inert atmosphere.
-
Catalyst Addition : Add boron trifluoride etherate (BF₃·Et₂O) as the catalyst.
-
Reaction Conditions : Seal the vial and heat the reaction mixture to the specified temperature (e.g., 80-120 °C) for several hours.
-
Reaction Monitoring : Monitor the formation of the indole-2-boronic acid pinacol ester by Gas Chromatography-Mass Spectrometry (GC-MS) or LC-MS.
-
Workup and Purification : Upon completion, cool the reaction to room temperature. Dilute with an organic solvent and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the residue by column chromatography on silica gel.
Workflow Visualization
The following diagram illustrates the generalized workflows for both classical and modern synthetic approaches.
Caption: Comparative workflows for indole boronic acid synthesis.
Part 4: Application in Drug Discovery: The Case of IDO1 Inhibitors
A compelling application of indole boronic acids and their derivatives is in the development of inhibitors for Indoleamine 2,3-dioxygenase 1 (IDO1).
The Role of IDO1 in Cancer
IDO1 is a key enzyme that catalyzes the first and rate-limiting step in the degradation of tryptophan along the kynurenine pathway.[12][13] In the context of cancer, tumor cells can overexpress IDO1 to create an immunosuppressive microenvironment.[14] By depleting local tryptophan levels and producing immunosuppressive metabolites like kynurenine, tumors can evade detection and destruction by the immune system, specifically by inducing T-cell apoptosis.[12] Therefore, inhibiting the IDO1 enzyme has emerged as a major therapeutic strategy in immuno-oncology.[15][16]
Indole-Based Scaffolds for IDO1 Inhibition
Given that tryptophan, the natural substrate for IDO1, is an indole derivative, it is logical that many potent IDO1 inhibitors are built upon an indole or similar heterocyclic scaffold.[12] These inhibitors are designed to bind to the active site of the IDO1 enzyme, competing with tryptophan and blocking its catalytic activity.[17]
One of the most prominent clinical candidates was Epacadostat (INCB024360) , an orally available, potent, and highly selective IDO1 inhibitor.[14][18] While its late-stage clinical trials in combination with immunotherapy ultimately failed to meet primary endpoints, the development of Epacadostat and other candidates like Navoximod (GDC-0919) showcased the critical role of indole chemistry in designing enzyme inhibitors.[14][19][20] The synthesis of these complex molecules relies heavily on cross-coupling reactions, where indole boronic acids are often key intermediates.[4]
IDO1 Pathway and Point of Inhibition
The following diagram illustrates the IDO1 pathway and the therapeutic intervention point for inhibitors.
Caption: The IDO1 pathway and the mechanism of its therapeutic inhibition.
Part 5: Quality Control and Self-Validating Systems
The scientific integrity of any synthetic work relies on rigorous characterization of the final compounds. For indole boronic acids, several analytical techniques are essential to create a self-validating system that confirms structure and purity.
| Analytical Technique | Purpose | Expected Observations & Causality |
| ¹H and ¹³C NMR Spectroscopy | Structural Elucidation | Confirms the carbon-hydrogen framework of the indole ring and the presence/absence of protecting groups. The specific chemical shifts and coupling constants provide a unique fingerprint for the target molecule. |
| ¹¹B NMR Spectroscopy | Boron Environment Characterization | This is a crucial technique for boronic acids. A signal in the range of 19-32 ppm is characteristic of a trigonal planar (sp²-hybridized) boron atom, confirming the boronic acid moiety.[21][22][23][24] Changes in pH can shift this signal upfield as the boron center becomes tetrahedral (sp³), which is a key indicator of its Lewis acidity.[21] |
| Mass Spectrometry (MS) | Molecular Weight Verification | Provides the mass-to-charge ratio (m/z) of the molecule, confirming its elemental composition. Techniques like electrospray ionization (ESI-MS) are commonly used.[25] Care must be taken as boronic acids can dehydrate to form cyclic trimers (boroxines), which may complicate spectra.[26] |
| High-Performance Liquid Chromatography (HPLC) | Purity Assessment | Quantifies the purity of the sample by separating the target compound from any starting materials, byproducts, or impurities. A high-purity sample will show a single major peak. |
Trustworthiness through Integration : No single technique is sufficient. A trustworthy characterization package integrates data from all these methods. For example, ¹H NMR confirms the indole backbone, ¹¹B NMR confirms the boronic acid, mass spectrometry validates the molecular weight, and HPLC quantifies the purity. This multi-faceted approach ensures that the material being used in subsequent reactions is indeed the correct, high-purity indole boronic acid.
Part 6: Future Perspectives
The field of indole boronic acids continues to advance. Research is now focused on developing even more selective and sustainable C–H borylation methods, including photoredox and electrochemical catalysis.[27] The application of these versatile building blocks is expanding beyond Suzuki-Miyaura couplings to other novel transformations.[28] In medicinal chemistry, while the story of first-generation IDO1 inhibitors was challenging, the lessons learned are fueling the design of new, potentially more effective therapeutics targeting this and other pathways. The foundational importance of indole boronic acids in constructing molecular complexity ensures they will remain a vital tool for chemists and drug discovery professionals for the foreseeable future.
References
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- Lantz, C. L., et al. (2011). Facile Analysis and Sequencing of Linear and Branched Peptide Boronic Acids by MALDI Mass Spectrometry. Analytical Chemistry.
- Pandiyan, P. J., Appadurai, R., & Ramesh, S. (2013).
- Benchchem. The Strategic Role of (7-Bromo-1H-indol-2-yl)boronic Acid in Modern Medicinal Chemistry.
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- Lin, D., et al. (2019). Design and Synthesis of Indoleamine 2,3-Dioxygenase 1 Inhibitors and Evaluation of Their Use as Anti-Tumor Agents. MDPI.
- Leitner, A., et al. (2010). Analysis of Boronic Acids by Nano Liquid Chromatography−Direct Electron Ionization Mass Spectrometry. Analytical Chemistry.
- Neilson, E. R., et al. (2022). 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid–Diol Condensations. The Journal of Organic Chemistry.
- Wang, T., et al. (2017). Boronic Acid Accelerated Three-Component Reaction for the Synthesis of α-Sulfanyl-Substituted Indole-3-acetic Acids. Organic Letters.
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A Technical Guide to the Spectroscopic Characterization of Indole-7-boronic Acid
Abstract
Indole-7-boronic acid is a pivotal building block in synthetic organic chemistry, valued for its role in constructing complex molecular architectures through reactions like the Suzuki-Miyaura cross-coupling.[1] As its applications in medicinal chemistry and materials science expand, the unequivocal verification of its structure and purity becomes paramount. This technical guide provides an in-depth analysis of the key spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—used to characterize this compound. Designed for researchers, chemists, and quality control professionals, this document synthesizes spectral data with field-proven insights into experimental design and data interpretation, ensuring both scientific rigor and practical utility.
Introduction: The Structural & Synthetic Value of this compound
The indole nucleus is a privileged scaffold in a vast number of natural products and pharmaceutical agents. Modifying this core structure allows for the fine-tuning of biological activity and material properties. This compound serves as a versatile intermediate, enabling the introduction of aryl, heteroaryl, or vinyl groups at the 7-position of the indole ring.
The efficacy of this reagent in high-stakes applications, such as drug development, is directly contingent on its purity and structural integrity. Spectroscopic analysis provides the definitive fingerprint of the molecule, confirming its identity and flagging potential impurities. This guide explains the causality behind the observed spectral features, linking them directly to the molecule's unique electronic and structural properties.
Molecular Structure and Key Features
Understanding the spectroscopic output begins with a clear picture of the molecule's structure. This compound combines the aromatic indole heterocycle with the Lewis acidic boronic acid moiety. Key features influencing its spectral signature include:
-
The Indole Ring: A bicyclic aromatic system with five protons (H1-H6) and a polar N-H bond.
-
The Boronic Acid Group (-B(OH)₂): Contains two acidic protons on the hydroxyl groups and a boron atom (with natural isotopes ¹⁰B and ¹¹B) directly attached to the indole C7 carbon.
// Edges to link features to molecule parts // Using invisible nodes for better edge placement node [shape=point, width=0, height=0, style=invis]; p_nh [pos="1.2,0.6!"]; p_aromatic [pos="0.5,-1.2!"]; p_boh [pos="-1.8,-0.5!"]; p_cb [pos="-1.1,0!"];
edge [color="#34A853", style=dashed, arrowhead=vee]; NH -> p_nh [dir=back]; Aromatic -> p_aromatic [dir=back]; BOH -> p_boh [dir=back]; CB -> p_cb [dir=back]; }
Caption: A logical workflow for the comprehensive spectroscopic quality control of this compound.
Experimental Protocol: ESI-MS
-
Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent like methanol or acetonitrile, often with 0.1% formic acid to promote protonation.
-
Infusion: Introduce the sample into the ESI source via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 µL/min).
-
Instrument Settings (Positive Ion Mode):
-
Set the capillary voltage to an appropriate value (e.g., 3-4 kV).
-
Optimize nebulizer gas flow and drying gas temperature to achieve a stable spray.
-
Scan a mass range that brackets the expected molecular weight (e.g., m/z 100-300).
-
-
Data Analysis: Examine the full scan spectrum for the [M+H]⁺ ion at m/z 161.98 and confirm the presence and ~4:1 ratio of the ¹¹B/¹⁰B isotope pattern.
Conclusion
The structural verification of this compound is a multi-faceted process where NMR, IR, and MS each provide essential and confirmatory data. ¹H and ¹³C NMR establish the precise atomic framework, IR confirms the presence of key functional groups, and MS verifies the molecular weight and elemental composition. By employing the protocols and interpretive logic detailed in this guide, researchers can confidently establish the identity, purity, and quality of this critical synthetic intermediate, ensuring the integrity of their subsequent scientific endeavors.
References
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Wiley-VCH. (n.d.). Supporting Information. Retrieved from [Link]
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Royal Society of Chemistry. (n.d.). Accessing alkyl boronic esters via visible light-mediated decarboxylative addition reactions of redox active esters - Supporting Information. Retrieved from [Link]
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Molbase. (n.d.). 7-boronic indole acid - 210889-31-9 - Structure, Synthesis, Properties. Retrieved from [Link]
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A Technical Guide to the Physicochemical Characterization of Indole-7-Boronic Acid
Prepared for: Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of Physical Properties in Drug Discovery
Indole-7-boronic acid is a member of the versatile class of indole derivatives, which are integral scaffolds in numerous biologically active compounds and natural products.[1] As with any compound earmarked for potential therapeutic application, a thorough understanding of its fundamental physical properties is a critical prerequisite for further development. Properties such as melting point and solubility are not mere data points; they are foundational pillars that dictate a compound's behavior from initial synthesis and purification to formulation and ultimately, its bioavailability in vivo.
This guide provides a comprehensive overview of the essential physical properties of this compound, focusing on its melting point and solubility. It is designed to equip researchers with both the theoretical understanding and the practical methodologies required to accurately characterize this and similar molecules. By presenting detailed experimental protocols and explaining the rationale behind procedural choices, this document serves as a self-validating system for generating reliable and reproducible data, essential for advancing drug discovery programs.
Melting Point: A Sentinel of Purity and Stability
The melting point of a crystalline solid is the temperature at which it transitions from the solid to the liquid phase.[2][3] For a pure compound, this transition occurs over a narrow temperature range, typically 0.5-1.0°C. The presence of impurities will generally cause a depression in the melting point and a broadening of the melting range.[2] Therefore, an accurate melting point determination serves as a crucial indicator of a sample's purity.
Experimental Determination of Melting Point
The capillary method is the most common and reliable technique for determining the melting point of a solid organic compound.
Protocol: Capillary Melting Point Determination
-
Sample Preparation:
-
Place a small amount of finely powdered, dry this compound onto a clean, dry surface like a watch glass.
-
Take a glass capillary tube, sealed at one end, and tap the open end into the powder to collect a small amount of the sample.[4][5]
-
Gently tap the sealed end of the capillary on a hard surface to pack the sample down into the bottom. The packed sample should be approximately 1-2 mm in height.[2][4][5]
-
-
Apparatus Setup:
-
Measurement:
-
For an unknown compound, it is efficient to first perform a rapid determination by heating quickly (e.g., 10-20°C per minute) to find an approximate melting range.[5]
-
Allow the apparatus to cool.
-
Prepare a new sample and heat rapidly to about 15-20°C below the approximate melting point found in the previous step.
-
Decrease the heating rate to 1-2°C per minute to allow for thermal equilibrium between the sample, the heating block, and the thermometer.[5]
-
Record the temperature at which the first drop of liquid appears (T1).
-
Continue heating slowly and record the temperature at which the last crystal melts (T2).[4][5]
-
The melting point is reported as the range T1-T2.
-
-
Data Interpretation:
-
A sharp melting range (≤ 2°C) is indicative of high purity.
-
A broad melting range suggests the presence of impurities or that the compound may be decomposing.
-
Diagram 1: Workflow for Melting Point Determination
Caption: Workflow for determining the melting point of this compound.
Solubility: A Key Determinant of Bioavailability and Formulation
Solubility, the property of a solute to dissolve in a solvent to form a homogeneous solution, is one of the most critical physicochemical parameters in drug development.[6] Poor aqueous solubility can be a major hurdle, leading to low bioavailability and challenging formulation development.[6][7] Therefore, characterizing the solubility of this compound in various media is essential.
Types of Solubility Assays
Two primary types of solubility are measured in drug discovery:
-
Kinetic Solubility: Measures the concentration of a compound in solution after a short incubation time, typically when a DMSO stock solution is diluted into an aqueous buffer. It's a high-throughput method used in early discovery to flag potential issues.[7][8]
-
Thermodynamic (Equilibrium) Solubility: Represents the true solubility of a compound when the solid and dissolved states are in equilibrium. This is a more time-consuming but accurate measure, crucial for late-stage pre-formulation.[7][8][9]
Experimental Determination of Thermodynamic Solubility
The "shake-flask" method is the gold standard for determining equilibrium solubility.[6][10]
Protocol: Shake-Flask Method for Equilibrium Solubility
-
Preparation of Solutions:
-
Prepare a series of relevant aqueous buffers. For pharmaceutical applications, this should cover a pH range of 1.2 to 6.8 to simulate the gastrointestinal tract.[10] Recommended buffers include 0.1 N HCl (pH 1.2), acetate buffer (pH 4.5), and phosphate buffer (pH 6.8).[10]
-
Other organic solvents relevant to synthesis and formulation (e.g., ethanol, methanol, DMSO) should also be tested.
-
-
Equilibration:
-
Add an excess amount of solid this compound to a vial containing a known volume of the chosen solvent. The excess solid is crucial to ensure saturation is reached.
-
Seal the vials and place them in a shaker or agitator in a temperature-controlled environment, typically 37°C for biopharmaceutical relevance.[9][10]
-
Agitate the samples for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached.[8][9]
-
-
Sample Separation:
-
After incubation, the undissolved solid must be separated from the saturated solution. This can be achieved by centrifugation followed by careful removal of the supernatant, or by filtration through a low-binding filter (e.g., 0.22 µm PVDF).[9]
-
-
Quantification:
-
The concentration of this compound in the clear supernatant or filtrate is then determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS).[9]
-
A calibration curve must be generated using solutions of known concentrations to ensure accurate quantification.
-
-
Data Reporting:
-
Solubility is reported in units of mass per volume (e.g., µg/mL or mg/L) for each solvent and pH condition.
-
Diagram 2: Workflow for Equilibrium Solubility Determination
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Biological Activities of Indole Derivatives: A Comprehensive Technical Guide for Drug Discovery Professionals
Abstract
The indole scaffold represents a cornerstone in medicinal chemistry, celebrated for its presence in a vast array of natural products and synthetic compounds with significant therapeutic value.[1][2] This technical guide provides an in-depth exploration of the diverse biological activities exhibited by indole derivatives, offering a valuable resource for researchers, scientists, and drug development professionals. We will delve into the mechanistic underpinnings of their anticancer, antimicrobial, antiviral, anti-inflammatory, and neuroprotective properties. Furthermore, this guide will present detailed experimental protocols, structure-activity relationship (SAR) insights, and data-driven analyses to empower the rational design and development of novel indole-based therapeutics.
Introduction: The Privileged Indole Scaffold
The indole nucleus, a bicyclic aromatic heterocycle, is a "privileged scaffold" in drug discovery, a term that describes molecular frameworks capable of binding to multiple, diverse biological targets.[3] This versatility stems from its unique electronic properties, including the ability of the NH group to act as a hydrogen bond donor and the π-electron system to engage in stacking interactions with biological macromolecules.
The significance of the indole moiety is underscored by its presence in essential endogenous molecules like the amino acid tryptophan, the neurotransmitter serotonin, and the hormone melatonin.[2][4] Historically, naturally occurring indole alkaloids such as reserpine (antihypertensive) and vincristine (anticancer) have had a profound impact on medicine.[5][6] Modern drug discovery continues to leverage the indole core, leading to the development of numerous approved drugs for a wide range of diseases.[7][8][9] This guide will provide a comprehensive overview of the multifaceted therapeutic applications of indole derivatives, focusing on recent advancements and key mechanistic insights.[10][11]
Anticancer Activities of Indole Derivatives
Indole derivatives have emerged as a prominent class of anticancer agents due to their ability to modulate various biological pathways crucial for cancer cell proliferation, survival, and metastasis.[8][10] Their structural versatility allows for the design of compounds that can target specific cancer-associated proteins while minimizing off-target toxicity.[10][12]
Mechanisms of Anticancer Action
The anticancer effects of indole derivatives are mediated through diverse mechanisms, including:
-
Tubulin Polymerization Inhibition: Several indole-based compounds, including vinca alkaloids, disrupt microtubule dynamics, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[10][12][13]
-
Protein Kinase Inhibition: Indole derivatives can act as potent inhibitors of various protein kinases that are often dysregulated in cancer, such as tyrosine kinases.[10][12]
-
Histone Deacetylase (HDAC) Inhibition: Some indole-containing molecules inhibit HDAC enzymes, leading to changes in gene expression that can induce cancer cell death.[10][12]
-
Induction of Apoptosis: Many indole derivatives trigger programmed cell death (apoptosis) in cancer cells by modulating the expression of pro- and anti-apoptotic proteins like those in the Bcl-2 family.[10][12]
-
Topoisomerase Inhibition: Certain indole compounds can inhibit topoisomerase enzymes, which are essential for DNA replication and repair, thereby leading to DNA damage and cell death.[8][14]
-
Aromatase Inhibition: In hormone-dependent cancers like breast cancer, some indole derivatives can inhibit aromatase, an enzyme crucial for estrogen biosynthesis.[8][14]
Structure-Activity Relationship (SAR) Insights
SAR studies have been instrumental in optimizing the anticancer potency of indole derivatives. For instance, substitutions at various positions of the indole ring can significantly influence their biological activity. Halogen substitutions, particularly chloro and bromo groups at the para position, have been shown to enhance anticancer activity.[10] The incorporation of different heterocyclic moieties can also modulate the anticancer properties of the parent indole compound.[1]
Quantitative Data on Anticancer Indole Derivatives
The following table summarizes the in vitro anticancer activity of selected indole derivatives against various cancer cell lines.
| Compound | Cancer Cell Line | IC50 (µM) | Mechanism of Action | Reference |
| Compound 2 | HeLa | 8.7 | Tubulin Polymerization Inhibitor | [10] |
| Methoxy-substituted indole curcumin derivative (27) | HeLa | 4 | - | [10] |
| Methoxy-substituted indole curcumin derivative (27) | Hep-2 | 12 | - | [10] |
| Methoxy-substituted indole curcumin derivative (27) | A549 | 15 | - | [10] |
| Compound 29 | - | 7.63 (Bcl-2) | Dual Bcl-2/Mcl-1 Inhibitor | [10] |
| Compound 29 | - | 1.53 (Mcl-1) | Dual Bcl-2/Mcl-1 Inhibitor | [10] |
| Chalcone-indole derivative 12 | - | 0.22 - 1.80 | Tubulin Polymerization Inhibitor | [13] |
| Quinoline-indole derivative 13 | - | 0.002 - 0.011 | Tubulin Polymerization Inhibitor | [13] |
| Benzimidazole-indole derivative 8 | - | 0.05 | Tubulin Polymerization Inhibitor | [13] |
| 3,5-Diprenyl indole 35 | MIA PaCa-2 | 9.5 | Cytotoxic Agent | [12] |
Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)
This protocol outlines a standard procedure for evaluating the cytotoxic effects of indole derivatives on cancer cell lines.
Objective: To determine the concentration of a test compound that inhibits cell growth by 50% (IC50).
Materials:
-
Cancer cell line (e.g., HeLa, A549, MCF-7)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Test indole derivative (dissolved in a suitable solvent like DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO (Dimethyl sulfoxide)
-
96-well microplates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the indole derivative in the complete culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound) and a blank control (medium only).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 incubator.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of cell viability against the compound concentration and determine the IC50 value using a suitable software.
Signaling Pathway Visualization
The following diagram illustrates the key signaling pathways targeted by anticancer indole derivatives.
Caption: Key anticancer mechanisms of indole derivatives.
Antimicrobial and Antiviral Activities
The emergence of drug-resistant pathogens poses a significant global health threat, necessitating the development of novel antimicrobial and antiviral agents.[4] Indole derivatives have demonstrated promising activity against a broad spectrum of microorganisms, including bacteria, fungi, and viruses.[1][15][16][17]
Antibacterial and Antifungal Mechanisms
Indole-based compounds exert their antimicrobial effects through various mechanisms, such as:
-
Membrane Disruption: Some indole derivatives can disrupt the integrity of bacterial and fungal cell membranes, leading to cell lysis.[4]
-
Biofilm Inhibition: Biofilms are structured communities of microorganisms that are notoriously resistant to antibiotics. Certain indole compounds have been shown to inhibit biofilm formation.[4]
-
Enzyme Inhibition: Indole derivatives can inhibit essential enzymes in microbial metabolic pathways.[1]
Notably, some indole derivatives have shown efficacy against multidrug-resistant strains like methicillin-resistant Staphylococcus aureus (MRSA) and Candida krusei.[18]
Antiviral Mechanisms
The antiviral potential of indole derivatives has been investigated against a range of viruses, including human immunodeficiency virus (HIV), hepatitis C virus (HCV), dengue virus (DENV), and Zika virus (ZIKV).[3][19][20][21] Their mechanisms of action are often virus-specific and can involve:
-
Inhibition of Viral Entry: Some indole compounds can prevent viruses from entering host cells.[19]
-
Inhibition of Viral Replication: Indole derivatives can target viral enzymes essential for replication, such as reverse transcriptase and protease in HIV, or the NS4B protein in flaviviruses.[3][20]
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay
This protocol describes the determination of the MIC of an indole derivative against a bacterial strain using the broth microdilution method.
Objective: To determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
Materials:
-
Bacterial strain (e.g., Staphylococcus aureus, Escherichia coli)
-
Mueller-Hinton Broth (MHB)
-
Test indole derivative
-
96-well microplates
-
Bacterial inoculum (adjusted to 0.5 McFarland standard)
-
Positive control antibiotic (e.g., ciprofloxacin)
-
Spectrophotometer
Procedure:
-
Compound Preparation: Prepare a series of twofold dilutions of the indole derivative in MHB in a 96-well plate.
-
Inoculum Preparation: Prepare a bacterial suspension in sterile saline and adjust its turbidity to match the 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL). Dilute this suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.
-
Inoculation: Add the prepared bacterial inoculum to each well containing the compound dilutions. Include a positive control (inoculum with a known antibiotic), a negative control (inoculum without any compound), and a sterility control (broth only).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth (turbidity) of the bacteria. This can be determined visually or by measuring the optical density at 600 nm.
Workflow for Antiviral Activity Screening
The following diagram illustrates a typical workflow for screening indole derivatives for antiviral activity.
Caption: Workflow for antiviral drug discovery.
Anti-inflammatory and Neuroprotective Properties
Chronic inflammation and oxidative stress are implicated in the pathogenesis of numerous diseases, including neurodegenerative disorders.[22][23] Indole derivatives have demonstrated significant potential as both anti-inflammatory and neuroprotective agents.[10][22]
Anti-inflammatory Mechanisms
The anti-inflammatory effects of indole derivatives are often attributed to their ability to modulate key inflammatory pathways.[10] For example, indomethacin, a well-known nonsteroidal anti-inflammatory drug (NSAID), contains an indole core and functions by inhibiting cyclooxygenase (COX) enzymes.[10] Newer indole derivatives have been shown to inhibit other inflammatory mediators, such as the NF-κB signaling pathway.[10]
Neuroprotective Mechanisms
The neuroprotective properties of indole derivatives are multifaceted and involve:
-
Antioxidant Activity: Many indole compounds can scavenge reactive oxygen species (ROS), thereby protecting neurons from oxidative damage.[22][24]
-
Modulation of Neurotrophic Factor Signaling: Some indole derivatives can enhance the signaling of neurotrophic factors like brain-derived neurotrophic factor (BDNF), which are crucial for neuronal survival and function.[23]
-
Anti-amyloid Aggregation: In the context of Alzheimer's disease, certain indole derivatives have been shown to inhibit the aggregation of amyloid-beta peptides.[25]
-
Cholinesterase Inhibition: Some indole-based compounds can inhibit acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine, which is a therapeutic strategy for Alzheimer's disease.[26]
Experimental Protocol: In Vitro Neuroprotection Assay
This protocol outlines a method to assess the neuroprotective effects of an indole derivative against oxidative stress-induced cell death in a neuronal cell line.
Objective: To evaluate the ability of an indole derivative to protect neuronal cells from damage induced by an oxidizing agent.
Materials:
-
Neuronal cell line (e.g., SH-SY5Y)
-
Complete cell culture medium
-
Test indole derivative
-
Oxidizing agent (e.g., hydrogen peroxide, H2O2)
-
MTT solution
-
DMSO
-
96-well microplates
Procedure:
-
Cell Seeding: Seed the neuronal cells into a 96-well plate and allow them to differentiate for several days if necessary.
-
Pre-treatment: Treat the cells with various concentrations of the indole derivative for 1-2 hours.
-
Induction of Oxidative Stress: Add the oxidizing agent (e.g., H2O2 at a predetermined toxic concentration) to the wells and incubate for 24 hours. Include a control group treated only with the oxidizing agent and an untreated control group.
-
Cell Viability Assessment: Perform an MTT assay as described in the anticancer protocol to assess cell viability.
-
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the untreated control. An increase in cell viability in the compound-treated groups compared to the group treated with the oxidizing agent alone indicates a neuroprotective effect.
Neuroprotective Signaling Pathway
The following diagram depicts a key signaling pathway involved in the neuroprotective effects of certain indole derivatives.
Caption: Neuroprotective pathway of I3C/DIM.[23]
Conclusion and Future Perspectives
Indole derivatives continue to be a rich source of inspiration for the development of new therapeutic agents.[4][10][11] Their remarkable structural diversity and broad spectrum of biological activities make them an enduringly attractive scaffold in medicinal chemistry.[1][5][7] Future research in this field will likely focus on several key areas:
-
Target-Based Drug Design: A deeper understanding of the molecular targets of indole derivatives will enable the design of more selective and potent inhibitors.[8][27]
-
Multi-Targeted Agents: The development of indole-based compounds that can simultaneously modulate multiple targets offers a promising strategy for treating complex diseases like cancer and neurodegenerative disorders.[26]
-
Novel Synthetic Methodologies: The exploration of new and efficient synthetic routes to access novel indole scaffolds will expand the chemical space for drug discovery.[28]
-
Clinical Translation: Continued efforts are needed to advance the most promising indole-based drug candidates through preclinical and clinical development to ultimately benefit patients.[8]
The versatile indole nucleus, with its proven track record and immense potential, is poised to remain at the forefront of drug discovery for years to come.
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Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). (n.d.). MDPI. Retrieved from [Link]
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Antimicrobial Activities of New Indole Derivatives Containing 1,2,4-Triazole, 1,3,4-Thiadiazole and Carbothioamide. (n.d.). NIH. Retrieved from [Link]
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Plant-Based Indole Alkaloids: A Comprehensive Overview from a Pharmacological Perspective. (n.d.). PubMed Central. Retrieved from [Link]
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Chemical structures of some indole derivatives showing anticancer activity. (n.d.). ResearchGate. Retrieved from [Link]
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NOVEL INDOLE DERIVATIVES AS A PROMISING SCAFFOLD FOR THE DISCOVERY AND DEVELOPMENT OF POTENTIAL BIOLOGICAL ACTIVITIES: AN OVERVIEW. (2024). INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH. Retrieved from [Link]
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Synthetic strategies, SAR studies, and computer modeling of indole 2 and 3-carboxamides as the strong enzyme inhibitors: a review. (2020). PubMed Central. Retrieved from [Link]
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The Strategic Utility of Indole-7-boronic Acid in Advancing Chemical Synthesis
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: Unlocking the Potential of the Indole Scaffold
The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products, pharmaceuticals, and agrochemicals. Its unique electronic properties and ability to participate in various biological interactions have made it a focal point for drug discovery efforts targeting a wide array of diseases, including cancer, neurodegenerative disorders, and infectious agents. The strategic functionalization of the indole ring is paramount to modulating the bioactivity and pharmacokinetic properties of these molecules. Among the myriad of synthetic tools available, the use of indole-boronic acids as key building blocks has revolutionized the construction of complex indole-containing architectures. This guide provides an in-depth exploration of Indole-7-boronic acid, a versatile reagent whose commercial availability and specific reactivity profile offer unique advantages in the synthesis of novel chemical entities. We will delve into its commercial landscape, practical applications in cross-coupling chemistry, and provide field-proven insights into its utilization.
I. Commercial Availability and Supplier Landscape
This compound (CAS No: 210889-31-9) and its more stable pinacol ester derivative (CAS No: 642494-37-9) are readily available from a variety of commercial suppliers, catering to both research and bulk-scale needs. The choice between the free boronic acid and its pinacol ester often depends on the specific reaction conditions and the desired stability during storage and handling. The pinacol ester generally offers enhanced stability towards protodeboronation. Below is a comparative table of prominent suppliers offering these reagents. Researchers are advised to request certificates of analysis to ensure the purity and quality required for their specific applications.
| Supplier | Product Form | Purity | Representative Catalog Number |
| Sigma-Aldrich (Merck) | This compound | ≥95% | Not consistently available |
| This compound pinacol ester | ≥97% | SY3390161602 (Synthonix) | |
| Thermo Fisher Scientific | This compound | 97% | 50-158-3477 (eMolecules) |
| This compound pinacol ester | Not specified | 50-982-625 (Frontier Specialty Chemicals) | |
| Combi-Blocks | This compound | ≥97% | BZ-2639 |
| This compound pinacol ester | ≥97% | PE-1177 | |
| Frontier Specialty Chemicals | This compound pinacol ester | ≥98% | I7777 |
| BLD Pharmatech | This compound | 98% | BD8663 |
| Allfluoro Pharmaceutical Co. Ltd. | This compound | Not specified | AF20604 |
| Synthonix, Inc. | This compound | 97+% | I2302 |
Note: Availability, pricing, and purity levels are subject to change. It is recommended to consult the respective supplier's website for the most current information.
II. Core Application: The Suzuki-Miyaura Cross-Coupling Reaction
The paramount application of this compound lies in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This powerful carbon-carbon bond-forming reaction enables the facile synthesis of 7-aryl and 7-heteroaryl indoles, which are key intermediates in the development of a diverse range of biologically active compounds.[1][2] The reaction's tolerance of a wide variety of functional groups, mild reaction conditions, and the commercial availability of a vast library of boronic acids and aryl halides make it an indispensable tool in modern organic synthesis.[3]
Mechanistic Rationale: The Palladium Catalytic Cycle
The Suzuki-Miyaura reaction proceeds through a well-established catalytic cycle involving a palladium catalyst. The key steps are:
-
Oxidative Addition: A low-valent palladium(0) species undergoes oxidative addition to an aryl or heteroaryl halide (Ar-X), forming a palladium(II) intermediate.
-
Transmetalation: The organic group from the boronic acid is transferred to the palladium(II) center, typically facilitated by a base. The base activates the boronic acid, forming a more nucleophilic boronate species.
-
Reductive Elimination: The two organic fragments on the palladium center couple and are eliminated, forming the desired biaryl product and regenerating the palladium(0) catalyst, which can then re-enter the catalytic cycle.
Field-Proven Experimental Protocol: Synthesis of a 7-Arylindole Derivative
This protocol provides a representative procedure for the Suzuki-Miyaura coupling of this compound with an aryl bromide. The conditions are based on established methods for similar unprotected indole substrates and can be adapted for various coupling partners.[2][4]
Materials:
-
This compound (1.0 eq)
-
Aryl bromide (1.2 eq)
-
Palladium(II) acetate (Pd(OAc)₂; 0.02 eq)
-
Triphenylphosphine (PPh₃; 0.04 eq) or a more specialized ligand like SPhos for challenging couplings
-
Potassium carbonate (K₂CO₃; 3.0 eq)
-
1,4-Dioxane
-
Water
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add this compound, the aryl bromide, and potassium carbonate.
-
Catalyst Addition: In a separate vial, pre-mix the palladium(II) acetate and the phosphine ligand in a small amount of dioxane. Add this catalyst solution to the Schlenk flask.
-
Solvent Addition: Add a degassed mixture of 1,4-dioxane and water (typically in a 4:1 to 10:1 ratio) to the reaction flask. The total solvent volume should be sufficient to ensure good stirring.
-
Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and wash with water and then brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
-
Characterization: Characterize the purified product by standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
Sources
Navigating the Synthesis Landscape: A Technical Guide to the Safe Handling of Indole-7-boronic Acid
Introduction: The Synthetic Potential and Prudent Handling of Indole-7-boronic Acid
This compound is a versatile reagent of significant interest to researchers in medicinal chemistry and materials science. Its utility, primarily in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling, allows for the strategic functionalization of the indole scaffold, a privileged structure in numerous biologically active compounds.[1] While the application of this compound opens avenues for the synthesis of novel therapeutics and advanced materials, a comprehensive understanding of its safe handling, storage, and disposal is paramount to ensure the well-being of laboratory personnel and the integrity of experimental outcomes. This guide provides an in-depth technical overview of the safety and handling precautions for this compound, grounded in established safety protocols and scientific principles. It is intended for researchers, scientists, and drug development professionals who utilize this compound in their synthetic endeavors.
Compound Identification and Physicochemical Properties
A foundational aspect of safe handling is a thorough understanding of the compound's identity and physical characteristics.
| Property | Value | Source |
| Chemical Name | This compound | [2] |
| CAS Number | 210889-31-9 | [2] |
| Molecular Formula | C₈H₈BNO₂ | [2] |
| Molecular Weight | 160.97 g/mol | [2] |
| Appearance | Off-white to light yellow powder | [3] |
| Boiling Point | 433.2 °C at 760 mmHg | [2] |
| Flash Point | 215.8 °C | [2] |
| Density | 1.33 g/cm³ | [2] |
Hazard Identification and Toxicological Profile: A Nuanced Perspective
The toxicological profile of boronic acids, including this compound, warrants careful consideration. While some literature describes indolylboronic acids as stable and non-toxic, it is crucial to recognize that the broader class of boronic acids has been a subject of investigation for potential mutagenicity.[4][5]
Summary of Known Hazards:
While specific comprehensive toxicological data for this compound is limited, the following hazards are generally associated with similar boronic acid derivatives based on available Safety Data Sheets (SDS):
-
Skin Irritation: May cause skin irritation upon contact.[6]
-
Eye Irritation: Can cause serious eye irritation.[6]
-
Respiratory Tract Irritation: May cause respiratory irritation if inhaled as dust.[6]
The Mutagenicity Question:
Recent studies have highlighted that some boronic acids and their derivatives can exhibit mutagenic properties in bacterial reverse mutation assays (Ames test).[7] It is theorized that this may be due to the generation of organic radicals through oxygen-mediated oxidation.[8] Although many boronic acids have been found to have low acute toxicity in animal studies, the potential for genotoxicity necessitates that they be handled with appropriate caution, particularly during drug development where impurity profiles are critical.[9] Therefore, until more specific data for this compound becomes available, it is prudent to treat it as a potentially hazardous compound.
Personal Protective Equipment (PPE): The First Line of Defense
A robust PPE regimen is non-negotiable when handling this compound. The following table outlines the recommended PPE, with an emphasis on the rationale behind each selection.
| PPE Category | Specification | Rationale |
| Eye/Face Protection | Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards. | Protects against splashes and airborne dust particles that can cause serious eye irritation.[5][8] |
| Skin Protection | Chemical-impermeable gloves (e.g., nitrile). A flame-retardant lab coat should be worn. | Prevents skin contact, which can lead to irritation.[5] |
| Respiratory Protection | For operations that may generate dust, a NIOSH-approved respirator with an appropriate particulate filter is recommended. All handling of the solid should be performed in a certified chemical fume hood. | Minimizes the risk of inhaling dust, which can cause respiratory tract irritation.[6] |
Safe Handling and Storage Protocols
Adherence to meticulous handling and storage procedures is critical for maintaining the stability of this compound and ensuring a safe laboratory environment.
Engineering Controls:
-
Chemical Fume Hood: Always handle solid this compound in a well-ventilated chemical fume hood to minimize inhalation exposure.
-
Static Discharge Prevention: Use non-sparking tools and ensure proper grounding to prevent fire caused by electrostatic discharge, especially when handling flammable solvents in conjunction with the compound.[5]
Handling Workflow:
The following diagram illustrates a recommended workflow for the safe handling of this compound.
Caption: A logical workflow for the safe handling of this compound.
Storage Conditions:
-
Container: Store in a tightly closed container.
-
Environment: Keep in a dry, cool, and well-ventilated place.[3]
-
Incompatibilities: Store away from incompatible materials such as strong oxidizing agents.
Reactivity Profile and Incompatible Materials
Understanding the reactivity of this compound is crucial for preventing hazardous reactions.
-
General Stability: The compound is generally stable under recommended storage conditions.
-
Incompatible Materials: Avoid contact with strong oxidizing agents.
-
Hazardous Decomposition Products: Thermal decomposition may produce carbon oxides, nitrogen oxides, and boron oxides.[6]
Accidental Release and Emergency Procedures
Prompt and correct response to an accidental release is critical to mitigate potential harm.
Spill Response:
-
Evacuate: Evacuate personnel from the immediate spill area.
-
Ventilate: Ensure adequate ventilation.
-
Containment: For solid spills, carefully sweep up the material, avoiding dust generation. For liquid spills, use an inert absorbent material.
-
Collection: Collect the spilled material and absorbent in a suitable, closed container for disposal.
-
Decontamination: Clean the spill area thoroughly.
First Aid Measures:
| Exposure Route | First Aid Protocol |
| Inhalation | Move the victim to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and seek immediate medical attention.[5][8] |
| Skin Contact | Immediately wash off with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation persists.[8] |
| Eye Contact | Rinse cautiously with water for at least 15 minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[8] |
| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and seek immediate medical attention.[8] |
Disposal Considerations
Proper disposal of this compound and its containers is an environmental and regulatory responsibility.
-
Waste Classification: This material should be treated as hazardous waste.
-
Disposal Method: Dispose of in accordance with local, regional, and national regulations. It is recommended to use a licensed professional waste disposal service. Do not allow the chemical to enter drains.[5]
Conclusion: A Commitment to Safety in Synthesis
This compound is a valuable tool in the arsenal of the synthetic chemist. Its effective and safe use hinges on a thorough understanding of its properties and a disciplined approach to laboratory safety. By adhering to the principles and protocols outlined in this guide, researchers can confidently and responsibly explore the synthetic potential of this versatile compound, paving the way for future discoveries in medicine and materials science.
References
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Boronic acids-a novel class of bacterial mutagen. Mutat Res. (2011-09-18). [Link]
-
In Vivo Mutagenicity Testing of Arylboronic Acids and Esters. Environ Mol Mutagen. (2019-12). [Link]
-
Boronic Acids and Derivatives—Probing the Structure–Activity Relationships for Mutagenicity. Organic Process Research & Development. ACS Publications. [Link]
-
Indolylboronic Acids: Preparation and Applications. Molecules. (2019-09-28). [Link]
-
Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Pharmaceuticals (Basel). (2021-09). [Link]
-
Boron-containing acids: preliminary evaluation of acute toxicity and access to the brain determined by Raman scattering spectroscopy. Neurotoxicology. (2013-11-01). [Link]
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This compound | CAS 210889-31-9. Chemical-Suppliers. [Link]
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Methodological & Application
Application Notes and Protocols: Indole-7-boronic Acid in Suzuki-Miyaura Cross-Coupling Reactions
Introduction: The Strategic Importance of the Indole Scaffold
The indole nucleus is a cornerstone in medicinal chemistry, forming the structural core of numerous natural products and pharmaceutical agents with a wide spectrum of biological activities.[1][2][3] Its versatile structure is found in marketed drugs ranging from anti-inflammatories to anti-cancer and anti-HIV agents.[3] Consequently, the development of efficient and modular synthetic routes to novel indole derivatives is a critical endeavor in modern drug discovery.[4] The Suzuki-Miyaura cross-coupling reaction stands out as a premier method for carbon-carbon bond formation due to its mild reaction conditions, broad substrate scope, and high functional group tolerance.[1][5][6]
This guide focuses on the application of a key building block, indole-7-boronic acid , in Suzuki-Miyaura cross-coupling reactions. The functionalization at the 7-position of the indole ring is of particular interest for creating novel chemical entities with therapeutic potential, such as indole-7-carboxamides, which are valuable in the development of new kinase inhibitors and other targeted therapies.[4][7] We will delve into the mechanistic nuances, provide field-proven protocols, and offer troubleshooting guidance to empower researchers in their synthetic efforts.
The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview
The efficacy of the Suzuki-Miyaura reaction hinges on a palladium-catalyzed cycle involving three primary steps: oxidative addition, transmetalation, and reductive elimination.[1][8] The choice of base is critical as it activates the boronic acid, forming a more nucleophilic boronate species, which is essential for the transmetalation step.[8][9][10]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Understanding this cycle is paramount for troubleshooting. For instance, the failure of a reaction can often be traced back to catalyst inactivity, oxygen contamination which can lead to boronic acid homocoupling, or an inappropriate choice of base for the specific substrates.[11]
Core Protocol: Suzuki-Miyaura Coupling of this compound with Aryl Halides
This protocol provides a robust starting point for the coupling of this compound with a variety of aryl halides. Optimization may be necessary for particularly challenging substrates.
Materials:
-
This compound
-
Aryl halide (e.g., aryl bromide or chloride)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂, or a pre-catalyst like an XPhos palladacycle)
-
Ligand (if using a catalyst like Pd(OAc)₂, e.g., SPhos, XPhos)
-
Base (e.g., K₃PO₄, Na₂CO₃, Cs₂CO₃)
-
Degassed solvent (e.g., 1,4-dioxane/water, DMF/water, or toluene/water)
-
Inert gas (Nitrogen or Argon)
Step-by-Step Methodology:
-
Vessel Preparation: To a flame-dried reaction vessel (e.g., a microwave vial or round-bottom flask) equipped with a magnetic stir bar, add this compound (typically 1.2-1.5 equivalents), the aryl halide (1.0 equivalent), and the selected base (2.0-3.0 equivalents).[12]
-
Catalyst Addition: Add the palladium catalyst (typically 1-5 mol%) and, if required, the appropriate phosphine ligand.[12][13]
-
Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (e.g., nitrogen or argon) at least three times to ensure the removal of oxygen.[8][12]
-
Solvent Addition: Add the degassed solvent system via syringe. Common solvent mixtures include 1,4-dioxane and water (in ratios from 3:1 to 5:1) or DMF and water (9:1).[12]
-
Reaction: Heat the reaction mixture with vigorous stirring to the desired temperature (typically 80-120 °C).[12][13] Microwave irradiation can often shorten reaction times.[13]
-
Monitoring: Monitor the progress of the reaction by TLC or LC-MS until the starting material is consumed.[12]
-
Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent like ethyl acetate and wash with water and brine.[14]
-
Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.[4]
Caption: General workflow for Suzuki-Miyaura cross-coupling of this compound.
Key Considerations for Success and Troubleshooting
Catalyst and Ligand Selection:
For sterically hindered substrates, particularly those with ortho-substituents, bulky and electron-rich biarylphosphine ligands such as XPhos and SPhos are highly effective.[11] These ligands can accelerate both the oxidative addition and reductive elimination steps of the catalytic cycle.[11] For nitrogen-rich heterocycles, which can sometimes inhibit the catalyst, specialized precatalysts may offer superior results.[15]
Choice of Base:
The base plays a crucial role in activating the boronic acid.[8]
-
Carbonates (Na₂CO₃, K₂CO₃, Cs₂CO₃): Commonly used and effective for a wide range of substrates. Cesium carbonate is a stronger base and can be beneficial for less reactive systems.
-
Phosphates (K₃PO₄): A strong base often necessary for challenging couplings, including those with sterically hindered boronic acids or when dealing with N-H containing heterocycles.[11][15]
Solvent Systems:
Polar aprotic solvents are most commonly employed.[12]
-
Dioxane/Water or THF/Water: These biphasic systems are effective as the aqueous phase helps to dissolve the inorganic base and facilitate the formation of the active boronate species.[12]
-
DMF/Water: The higher boiling point of DMF allows for reactions to be run at elevated temperatures, which can be necessary for less reactive coupling partners.[12]
-
"Green" Solvents: Recent studies have shown that water can be used as the sole solvent, offering a more environmentally friendly approach.[13]
Troubleshooting Common Issues:
-
Low or No Yield: Check catalyst activity, ensure rigorous degassing to remove oxygen, and verify that the base is appropriate for your substrate.[11]
-
Protodeboronation: This side reaction, where the boronic acid is replaced by a hydrogen atom, can be problematic with unstable boronic acids, especially at higher temperatures.[15] Using milder conditions or a more stable boronate ester might be necessary.
-
Homocoupling of Boronic Acid: This is often caused by the presence of oxygen. Ensure all reagents and the reaction vessel are thoroughly degassed.[11]
-
Challenges with Unprotected Indoles: The acidic N-H group of unprotected indoles can sometimes interfere with the catalyst.[15][16] While many protocols now work well without protection, in some cases, N-protection (e.g., with Boc or Tosyl groups) may improve yields, although this can vary depending on the specific coupling partners.[17]
Tabulated Data: Reaction Parameter Guidelines
| Parameter | Recommendation | Rationale & Causality |
| Catalyst | Pd(PPh₃)₄, Pd(OAc)₂/Ligand, Palladacycle Precatalysts | Pd(0) is the active catalytic species. Pd(II) sources must be reduced in situ. Precatalysts can offer higher stability and activity.[11][15] |
| Ligand | SPhos, XPhos for hindered substrates | Bulky, electron-donating ligands promote oxidative addition and reductive elimination, crucial for difficult couplings.[11] |
| Base | K₃PO₄, Na₂CO₃, Cs₂CO₃ | The base facilitates the formation of the boronate anion [ArB(OH)₃]⁻, which is more nucleophilic and readily undergoes transmetalation.[8][9][10] |
| Solvent | Dioxane/H₂O, DMF/H₂O, Toluene/H₂O | A polar, often biphasic system is needed to dissolve both the organic substrates and the inorganic base.[12] |
| Temperature | 80-120 °C | Provides the necessary activation energy. Higher temperatures may be required for less reactive halides (e.g., chlorides) or sterically hindered substrates.[12][13] |
| Equivalents of Boronic Acid | 1.2 - 3.0 | An excess is used to drive the reaction to completion and to compensate for potential homocoupling or protodeboronation side reactions.[13] |
Application in Drug Discovery: Synthesis of LPA1 Receptor Antagonists
A practical application of this methodology is in the synthesis of antagonists for the Lysophosphatidic Acid Receptor 1 (LPA1). LPA1 is a G protein-coupled receptor (GPCR) implicated in various physiological and pathophysiological processes, including fibrosis.[18] Inhibition of LPA1 is a promising therapeutic strategy for diseases like idiopathic pulmonary fibrosis.[18][19][20] The synthesis of potent LPA1 antagonists often involves the construction of complex biaryl scaffolds where this compound can serve as a key intermediate for introducing the indole moiety.
Conclusion
The Suzuki-Miyaura cross-coupling of this compound is a powerful and versatile tool for the synthesis of functionalized indoles, which are of high value in drug discovery and development. By understanding the underlying mechanism and carefully selecting the reaction parameters—catalyst, ligand, base, and solvent—researchers can efficiently construct complex molecular architectures. The protocols and troubleshooting guide provided herein serve as a comprehensive resource for scientists aiming to leverage this important transformation in their research.
References
- BenchChem. (2025). Application Notes and Protocols: Solvent Effects in Suzuki-Miyaura Couplings of (7-Bromo-1H-indol-2-yl)boronic acid.
- Indian Academy of Sciences.
- MDPI. (2019).
- BenchChem. (2025). Application Notes and Protocols: Synthesis of Novel Indole-7-Carboxamides using 3-Amino-2-iodobenzamide.
- ResearchGate. (2024). Large-Scale Synthesis of LPA1-Receptor Antagonist ACT-1016-0707.
- RSC Publishing. (2021).
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ACS Publications. (2014). Development of a Suzuki Cross-Coupling Reaction between 2-Azidoarylboronic Pinacolate Esters and Vinyl Triflates To Enable the Synthesis of[1][14]-Fused Indole Heterocycles.
- BenchChem. (2025). A Comparative Guide to Base Selection in Suzuki Cross-Coupling Reactions.
- BenchChem. (2025). Troubleshooting difficult Suzuki couplings with substituted boronic acids.
- NIH.
- ORGANIC CHEMISTRY FRONTIERS. (2021).
- Wiley Online Library. (2025). Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction.
- Wiley Online Library. (2014). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction.
- MDPI.
- PubMed Central.
- Reddit. (2021). Diagnosing issues with a failed Suzuki coupling?.
- ResearchGate. Addressing the Challenges in Suzuki–Miyaura Cross-Couplings by Ligand Design | Request PDF.
- ACS Publications. Arylboronic Acids and Arylpinacolboronate Esters in Suzuki Coupling Reactions Involving Indoles. Partner Role Swapping and Heterocycle Protection.
- Google Patents. Indole carboxamide compounds useful as kinase inhibitors.
- RSC Publishing. (2013). Selection of boron reagents for Suzuki–Miyaura coupling.
- ResearchGate. Boronic acids and boronic acid esters used in the Suzuki couplings with 4.
- PubMed Central. Biomedical Importance of Indoles.
- NIH.
- ResearchGate. (2021). Discovery of an Oxycyclohexyl Acid Lysophosphatidic Acid Receptor 1 (LPA 1 )
- PubMed. (2021). Discovery of an Oxycyclohexyl Acid Lysophosphatidic Acid Receptor 1 (LPA1)
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Application Notes & Protocols: Palladium-Catalyzed Synthesis Using Indole-7-boronic Acid
For: Researchers, scientists, and drug development professionals.
Introduction: The Strategic Importance of the C7-Substituted Indole Scaffold
The indole nucleus is a cornerstone of medicinal chemistry and materials science, featuring prominently in a vast array of pharmaceuticals, natural products, and functional organic materials. While functionalization of the C2 and C3 positions of the indole ring is well-established, selective modification of the C7 position on the benzene portion of the heterocycle has historically presented a significant synthetic challenge. C7-substituted indoles are of particular interest as they offer a unique vector for molecular elaboration, enabling fine-tuning of steric and electronic properties to optimize biological activity or material characteristics.
Indole-7-boronic acid has emerged as a key building block for accessing this valuable chemical space. Its ability to participate in a variety of palladium-catalyzed cross-coupling reactions provides a robust and versatile platform for the synthesis of complex, C7-functionalized indole derivatives. This guide provides an in-depth exploration of three pivotal palladium-catalyzed transformations—the Suzuki-Miyaura, Heck, and Sonogashira couplings—leveraging this compound as the key nucleophilic partner. We will delve into the mechanistic underpinnings of each reaction, offer field-proven protocols, and discuss the critical parameters that ensure successful and reproducible outcomes.
Part 1: The Suzuki-Miyaura Coupling: A Robust Path to C7-Aryl Indoles
The Suzuki-Miyaura reaction is arguably the most widely utilized palladium-catalyzed cross-coupling reaction for the formation of C-C bonds, lauded for its mild conditions and broad functional group tolerance.[1] In the context of our topic, it provides a direct and efficient method for the synthesis of 7-arylindoles by coupling this compound with a variety of aryl or heteroaryl halides (or pseudo-halides).
Mechanistic Rationale
The catalytic cycle of the Suzuki-Miyaura reaction is a well-elucidated process involving a Pd(0)/Pd(II) cycle.[2][3] Understanding this cycle is paramount for troubleshooting and optimizing reaction conditions.
-
Oxidative Addition: The cycle begins with the oxidative addition of an active 14-electron Pd(0) complex to the aryl halide (Ar-X), forming a square planar Pd(II) intermediate. This step is often rate-limiting, and its efficiency is dependent on the nature of the halide (I > Br > Cl) and the steric and electronic properties of the phosphine ligands.[4]
-
Transmetalation: The aryl group from the boronic acid is transferred to the palladium center. This step requires activation of the boronic acid by a base (e.g., K₂CO₃, Cs₂CO₃) to form a more nucleophilic boronate species.[5] The choice of base is critical and can significantly impact reaction rates and yields.
-
Reductive Elimination: The two organic moieties on the Pd(II) complex couple and are eliminated from the metal center, forming the desired C-C bond of the biaryl product and regenerating the catalytically active Pd(0) species.[6]
Experimental Protocol: Suzuki-Miyaura Coupling
This protocol provides a general starting point for the coupling of this compound with an aryl bromide. Optimization of the ligand, base, solvent, and temperature may be required for specific substrates.
Materials:
-
This compound
-
Aryl bromide (or other suitable halide/triflate)
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃) or other suitable phosphine ligand (e.g., SPhos, XPhos)
-
Potassium carbonate (K₂CO₃), anhydrous
-
1,4-Dioxane, anhydrous
-
Water, degassed
-
Schlenk flask or microwave vial
-
Standard laboratory glassware and purification supplies (silica gel, solvents)
Procedure:
-
Reaction Setup: To a Schlenk flask or microwave vial equipped with a magnetic stir bar, add this compound (1.2 equiv.), the aryl bromide (1.0 equiv.), potassium carbonate (2.0 equiv.), and the palladium catalyst system. For a typical screening, use Pd(OAc)₂ (2 mol%) and PPh₃ (4 mol%).
-
Inert Atmosphere: Seal the flask, and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times. This is crucial as the Pd(0) active species is oxygen-sensitive.
-
Solvent Addition: Add anhydrous 1,4-dioxane and degassed water (typically a 4:1 to 10:1 ratio of dioxane:water) via syringe. The total solvent volume should be sufficient to dissolve the reactants (e.g., 0.1 M concentration with respect to the aryl bromide).
-
Reaction: Place the reaction mixture in a preheated oil bath at 80-100 °C and stir vigorously. Alternatively, heat in a microwave reactor according to instrument specifications.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Reactions are typically complete within 2-12 hours.
-
Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer twice with ethyl acetate. Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., hexanes/ethyl acetate gradient) to afford the pure 7-arylindole.
Part 2: The Oxidative Heck Reaction: C7-Alkenylation of Indole
The conventional Heck reaction couples aryl halides with alkenes.[7] However, a variant known as the oxidative boron Heck reaction allows for the direct coupling of arylboronic acids with alkenes, catalyzed by a Pd(II) species.[2][3] This transformation is particularly valuable as it bypasses the need for a pre-functionalized indole halide, using the boronic acid directly.
Mechanistic Rationale
The oxidative Heck reaction operates via a Pd(II)/Pd(IV) or, more commonly, a Pd(II)-centered catalytic cycle that does not involve a Pd(0) intermediate.[2][6]
-
Transmetalation: The cycle initiates with the transmetalation of the aryl group from this compound to the Pd(II) catalyst (e.g., Pd(OAc)₂), forming an arylpalladium(II) species.
-
Migratory Insertion (Carbopalladation): The alkene coordinates to the arylpalladium(II) complex and subsequently undergoes migratory insertion into the Pd-C bond. This step forms a new C-C bond and a σ-alkylpalladium(II) intermediate.
-
β-Hydride Elimination: A hydrogen atom from a carbon β to the palladium center is eliminated, forming a palladium-hydride species and releasing the desired C7-alkenylindole product.
-
Catalyst Regeneration: The Pd(II) catalyst is regenerated from the palladium-hydride intermediate, often with the aid of an oxidant or through a base-mediated pathway. Some modern protocols have been developed that are oxidant-free.
Experimental Protocol: Oxidative Heck Reaction
This protocol outlines a general procedure for the coupling of this compound with an activated alkene like an acrylate.
Materials:
-
This compound
-
Alkene (e.g., n-butyl acrylate)
-
Palladium(II) acetate (Pd(OAc)₂)
-
1,3-Bis(diphenylphosphino)propane (dppp) or other suitable ligand
-
Acetone or other suitable organic solvent
-
Reaction tube or flask
Procedure:
-
Reaction Setup: In a reaction tube, combine this compound (1.0 equiv.), the alkene (2.0 equiv.), Pd(OAc)₂ (2-5 mol%), and a suitable ligand such as dppp (3-6 mol%).
-
Solvent Addition: Add the solvent (e.g., acetone) to the mixture. Unlike the Suzuki-Miyaura coupling, this reaction is often run under an air atmosphere, and some protocols are base-free.
-
Reaction: Seal the tube and place it in a preheated oil bath at 60-80 °C. Stir the mixture for 12-24 hours.
-
Monitoring: Follow the reaction's progress by TLC or GC-MS.
-
Workup: After cooling, filter the reaction mixture through a pad of celite, washing with ethyl acetate. Concentrate the filtrate under reduced pressure.
-
Purification: Purify the residue by flash column chromatography on silica gel to isolate the C7-alkenylated indole product.
Part 3: The Sonogashira-Type Coupling: Access to C7-Alkynyl Indoles
The classic Sonogashira reaction couples terminal alkynes with aryl halides. For the synthesis of C7-alkynyl indoles starting from this compound, an "inverse" or "umpolung" Sonogashira-type reaction is required. This involves coupling the boronic acid with an alkynyl electrophile, such as a 1-haloalkyne or an alkynyl hypervalent iodine reagent.[4] Alternatively, some copper-catalyzed protocols enable the direct coupling of boronic acids with terminal alkynes.[7]
Mechanistic Rationale (Inverse Sonogashira)
The palladium-catalyzed inverse Sonogashira reaction follows a catalytic cycle analogous to other cross-coupling reactions.
-
Oxidative Addition: A Pd(0) catalyst undergoes oxidative addition to the C-X bond of the 1-haloalkyne, yielding an alkynylpalladium(II) complex.
-
Transmetalation: The indole-7-yl group is transferred from the base-activated boronate species to the alkynylpalladium(II) complex.
-
Reductive Elimination: The alkynyl and indole-7-yl groups reductively eliminate from the palladium center, forming the product and regenerating the Pd(0) catalyst.
A copper co-catalyst is often employed, which is believed to facilitate the reaction by forming a copper(I) acetylide intermediate.
Experimental Protocol: Inverse Sonogashira Coupling
This protocol is a representative procedure for the coupling of this compound with a 1-iodoalkyne.
Materials:
-
This compound
-
1-Iodoalkyne
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
Triphenylphosphine (PPh₃)
-
Copper(I) iodide (CuI)
-
Cesium carbonate (Cs₂CO₃)
-
Tetrahydrofuran (THF), anhydrous
-
Inert atmosphere glovebox or Schlenk line technique
Procedure:
-
Reaction Setup: In a glovebox or using a Schlenk line, add Pd₂(dba)₃ (2.5 mol%), PPh₃ (10 mol%), and CuI (10 mol%) to a dry reaction flask.
-
Reagent Addition: Add this compound (1.5 equiv.), the 1-iodoalkyne (1.0 equiv.), and Cs₂CO₃ (2.0 equiv.).
-
Inert Atmosphere and Solvent: Seal the flask, remove from the glovebox (if used), and add anhydrous THF via syringe under a positive pressure of inert gas.
-
Reaction: Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-50 °C) for 12-24 hours.
-
Monitoring: Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Workup: Quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the mixture with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired C7-alkynylindole.
Summary and Comparative Data
The choice of reaction depends on the desired final product. The table below summarizes the key features of each coupling method for the functionalization of this compound.
| Feature | Suzuki-Miyaura Coupling | Oxidative Heck Reaction | Inverse Sonogashira Coupling |
| Bond Formed | C(sp²)-C(sp²) | C(sp²)-C(sp²) | C(sp²)-C(sp) |
| Coupling Partner | Aryl/Heteroaryl Halide | Alkene | 1-Haloalkyne / Terminal Alkyne |
| Typical Catalyst | Pd(0) source + Ligand | Pd(II) salt (e.g., Pd(OAc)₂) | Pd(0) source + Ligand (often with CuI) |
| Key Additive | Base (e.g., K₂CO₃) | Often oxidant, can be oxidant-free | Base, often Cu(I) co-catalyst |
| Product | 7-Arylindole | 7-Alkenylindole | 7-Alkynylindole |
| Key Advantage | High reliability, broad scope | Bypasses need for aryl halide | Access to valuable alkynyl motifs |
Conclusion: A Versatile Tool for Drug Discovery and Materials Science
This compound stands as a powerful and versatile reagent for the palladium-catalyzed synthesis of C7-functionalized indoles. The Suzuki-Miyaura, oxidative Heck, and inverse Sonogashira reactions provide reliable and modular routes to introduce aryl, alkenyl, and alkynyl groups at this previously hard-to-access position. A thorough understanding of the underlying mechanisms and careful optimization of reaction parameters are essential for achieving high yields and purity. The protocols and insights provided in this guide serve as a robust starting point for researchers aiming to leverage these advanced synthetic methods in their drug discovery and materials science programs.
References
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Lee, A.-L., & Lim, H. N. (2016). Enantioselective oxidative boron Heck reactions. Organic & Biomolecular Chemistry, 14(24), 5357–5366. [Link]
-
Youn, S. W. (2014). Boron–Heck Reaction of Cyclic Enaminones: Regioselective Direct Arylation via Oxidative Palladium(II) Catalysis. Organic Letters, 16(6), 1614–1617. [Link]
- Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.
-
Panda, S., & Ready, J. M. (2017). Palladium Catalyzed Asymmetric Three Component Coupling of Boronic Esters, Indoles and Allylic Acetates. Angewandte Chemie International Edition, 56(25), 7270-7274. [Link]
-
Cacchi, S., & Fabrizi, G. (2011). Update 1 of: Synthesis and Functionalization of Indoles Through Palladium-Catalyzed Reactions. Chemical Reviews, 111(5), PR215–PR283. [Link]
-
Shaikh, N. S., & Hong, S. H. (2013). Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions. Beilstein Journal of Organic Chemistry, 9, 1578–1588. [Link]
-
Dudnik, A. S., & Gevorgyan, V. (2010). Formal inverse Sonogashira reaction: direct alkynylation of arenes and heterocycles with alkynyl halides. Angewandte Chemie International Edition, 49(13), 2295-2297. [Link]
-
Li, J., et al. (2022). Development of the Inverse Sonogashira Reaction for DEL Synthesis. ACS Medicinal Chemistry Letters, 13(9), 1466–1472. [Link]
-
Gao, K., & Li, Z. (2010). Oxygen and Base-Free Oxidative Heck Reactions of Arylboronic Acids with Olefins. Journal of the American Chemical Society, 132(11), 3658–3659. [Link]
-
Sereda, G. (2011). Palladium Catalyzed Homocoupling of Indole and Aryl Boronic Acids. Conference Paper. [Link]
-
Zheng, C., et al. (2023). Copper-catalyzed umpolung Sonogashira-type coupling of arene boronic acids under visible light. Chemical Communications, 59(34), 5043-5046. [Link]
-
Mondal, S., & Ghorai, P. (2019). Pd-catalyzed C–H bond activation of Indoles for Suzuki reaction. Journal of Chemical Sciences, 131(75). [Link]
- Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Vertex AI Search.
- ResearchGate. (n.d.). General mechanism of Suzuki–Miyaura cross-coupling.
- Beilstein Journals. (2013). Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions. Beilstein Journals.
- ACS Publications. (2017). Mechanism of the Suzuki–Miyaura Cross-Coupling Reaction Mediated by [Pd(NHC)(allyl)
-
Organic Chemistry Portal. (n.d.). Heck Reaction. Organic Chemistry Portal. [Link]
-
Wikipedia. (n.d.). Suzuki reaction. Wikipedia. [Link]
- Fisher Scientific. (n.d.). Suzuki-Miyaura Cross-Coupling Reaction. Fisher Scientific.
-
Kolarovič, A., & Lönnecke, P. (2019). Indolylboronic Acids: Preparation and Applications. Molecules, 24(19), 3538. [Link]
-
Yang, Y., et al. (2016). Palladium-Catalyzed C–H Arylation of Indoles at the C7 Position. Journal of the American Chemical Society, 138(2), 495–498. [Link]
-
Alberch, L., & El-Alali, A. (2004). Arylboronic Acids and Arylpinacolboronate Esters in Suzuki Coupling Reactions Involving Indoles. Partner Role Swapping and Heterocycle Protection. The Journal of Organic Chemistry, 69(15), 5093–5098. [Link]
-
Badir, S. O., et al. (2019). A Diverted Aerobic Heck Reaction Enables Selective 1,3-Diene and 1,3,5-Triene Synthesis Through C−C Bond Scission. Journal of the American Chemical Society, 141(12), 4881–4886. [Link]
-
Monge, M., et al. (2004). Copper-catalyzed Sonogashira-type reactions under mild palladium-free conditions. Organic Letters, 6(16), 2689–2691. [Link]
- ResearchGate. (n.d.). THE SUZUKI-MIYAURA REACTION AND BORON REAGENTS – MECHANISM, SYNTHESIS AND APPLICATION.
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The Strategic Application of Indole-7-Boronic Acid in Modern Medicinal Chemistry: A Guide for Drug Discovery Professionals
Introduction: The Privileged Indole Scaffold and the Versatility of Boronic Acids
The indole nucleus is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a vast array of natural products and clinically approved drugs.[1][2] Its unique electronic properties and ability to form key hydrogen bonds make it an ideal framework for interacting with a multitude of biological targets. When functionalized with a boronic acid moiety, the indole scaffold is transformed into a highly versatile building block, primed for carbon-carbon bond formation through transition metal-catalyzed cross-coupling reactions.[3] Indole-7-boronic acid, in particular, offers a strategic vector for molecular elaboration, enabling chemists to explore chemical space around the benzenoid portion of the indole ring, a region critical for modulating pharmacokinetic and pharmacodynamic properties.
This guide provides an in-depth exploration of the applications of this compound in medicinal chemistry, complete with detailed protocols and an analysis of the targeted biological pathways.
Core Applications in Drug Discovery: A Gateway to Novel Therapeutics
The primary utility of this compound lies in its application in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions.[4] This powerful transformation allows for the efficient and selective formation of a carbon-carbon bond between the 7-position of the indole and a variety of aryl or heteroaryl halides, opening the door to the synthesis of diverse libraries of compounds for biological screening.
Synthesis of Potent Kinase Inhibitors for Oncology
A significant application of indole-based boronic acids is in the development of kinase inhibitors. While specific examples for this compound are emerging, the closely related (7-Bromo-1H-indol-2-yl)boronic acid serves as an excellent surrogate to illustrate the potential in synthesizing potent dual inhibitors of Rearranged during transfection (RET) and Tropomyosin receptor kinase A (TRKA) .[5] Aberrant signaling through these receptor tyrosine kinases is a known driver in the progression of various cancers.[5]
The general synthetic strategy involves the Suzuki-Miyaura coupling of the indole boronic acid with a suitable halogenated heterocyclic partner, such as a chloropyrimidine, to construct the core of the inhibitor. The 7-position of the indole provides a crucial anchor point for substituents that can interact with the kinase active site, enhancing potency and selectivity.
Quantitative Data: Efficacy of Derived Kinase Inhibitors
While specific IC50 values for compounds directly synthesized from this compound are not yet widely published, the data for derivatives of the analogous pyrimido[4,5-b]indole scaffold, constructed using a related bromoindole building block, provide a strong predictive framework for the potential efficacy of compounds accessible from this compound.[5]
| Compound Class | Target Kinase | Representative IC50 (nM) |
| Pyrimido[4,5-b]indole Derivatives | RET | < 10 |
| TRKA | < 20 |
Table 1: Reported half-maximal inhibitory concentrations (IC50) for representative compounds from a class of kinase inhibitors accessible through synthetic routes utilizing indole boronic acid building blocks.[5]
Development of Selective Androgen Receptor Modulators (SARMs)
The indole scaffold has also been explored for the development of non-steroidal Selective Androgen Receptor Modulators (SARMs).[2] SARMs are a promising class of therapeutics that exhibit tissue-selective activation of the androgen receptor, aiming to provide the anabolic benefits of androgens in muscle and bone while minimizing unwanted side effects in tissues like the prostate.[2] The core of the known SARM, GSK2881078, features a substituted indole moiety, underscoring the relevance of this chemical class in SARM design.[2] this compound serves as a key starting material to generate novel indole-based SARMs, where the 7-position can be functionalized to fine-tune receptor interaction and tissue selectivity.
Experimental Protocols: A Practical Guide
The following section provides a detailed, adaptable protocol for the Suzuki-Miyaura cross-coupling reaction using this compound. This protocol is based on established methods for similar indolylboronic acids and halogenated pyrimidines.[1][6][7]
Protocol 1: Synthesis of 7-(Pyrimidin-4-yl)-1H-indole
Objective: To synthesize 7-(pyrimidin-4-yl)-1H-indole via a Suzuki-Miyaura cross-coupling reaction between this compound and 4-chloropyrimidine.
Materials:
-
This compound
-
4-Chloropyrimidine
-
Palladium(0) catalyst (e.g., Pd(PPh₃)₄)
-
Base (e.g., K₃PO₄, Na₂CO₃)
-
Solvent (e.g., 1,4-Dioxane/Water mixture)
-
Schlenk flask or microwave vial
-
Inert atmosphere (Nitrogen or Argon)
-
Standard laboratory glassware for work-up and purification
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a Schlenk flask or microwave vial, add this compound (1.0 eq.), 4-chloropyrimidine (1.1 eq.), and the base (2.0 eq.).
-
Inerting: Evacuate and backfill the vessel with an inert gas (Nitrogen or Argon) three times.
-
Catalyst and Solvent Addition: Add the palladium(0) catalyst (e.g., Pd(PPh₃)₄, 5 mol%) and the degassed solvent (e.g., 1,4-Dioxane/Water, 4:1 v/v).
-
Reaction: Stir the reaction mixture at an elevated temperature (typically 80-120 °C) and monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). For microwave-assisted reactions, a shorter reaction time (e.g., 15-30 minutes) at a higher temperature may be employed.[7]
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired 7-(pyrimidin-4-yl)-1H-indole.
Causality Behind Experimental Choices:
-
Inert Atmosphere: Palladium catalysts are sensitive to oxygen, especially at elevated temperatures. An inert atmosphere prevents catalyst degradation and ensures efficient catalytic turnover.
-
Base: The base is crucial for the transmetalation step of the Suzuki-Miyaura catalytic cycle, where the organic group is transferred from the boronic acid to the palladium center. The choice of base can significantly impact the reaction rate and yield.
-
Solvent System: A mixture of an organic solvent and water is often used to dissolve both the organic reactants and the inorganic base, facilitating the reaction. Degassing the solvent removes dissolved oxygen.
Visualizing the Scientific Rationale: Signaling Pathways and Experimental Workflows
To provide a deeper understanding of the therapeutic rationale and the practical execution of the chemistry, the following diagrams visualize the key biological pathways and the experimental workflow.
Caption: General workflow for Suzuki-Miyaura coupling using this compound.
Caption: Simplified RET and TRKA signaling pathways and the point of inhibition.[4][8][9][10][11][12][13][14][15][16]
Caption: Simplified Androgen Receptor signaling pathway and the action of a SARM.[17][18][19][20][21]
Conclusion and Future Directions
This compound is a strategically important building block in medicinal chemistry, providing a reliable and versatile handle for the synthesis of complex molecules with significant therapeutic potential. Its application in the construction of kinase inhibitors and SARMs highlights its value in modern drug discovery. The synthetic accessibility and the potential for diverse functionalization at the 7-position make it a key component in the medicinal chemist's toolbox for lead discovery and optimization. Further exploration of its applications in the synthesis of other biologically active molecules is a promising avenue for future research.
References
- 1. mdpi.com [mdpi.com]
- 2. benchchem.com [benchchem.com]
- 3. Indolylboronic Acids: Preparation and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
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- 12. Frontiers | RET signaling pathway and RET inhibitors in human cancer [frontiersin.org]
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- 14. A network map of GDNF/RET signaling pathway in physiological and pathological conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Frontiers | Regulation of neurotrophin receptor (Trk) signaling: suppressor of cytokine signaling 2 (SOCS2) is a new player [frontiersin.org]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. commerce.bio-rad.com [commerce.bio-rad.com]
- 20. benchchem.com [benchchem.com]
- 21. researchgate.net [researchgate.net]
Application Notes & Protocols: The Strategic Use of Indole-7-boronic Acid for the Synthesis of Potent Kinase Inhibitors
Abstract
The indole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its ability to bind to a multitude of biological targets, most notably protein kinases.[1][2] Kinases are critical regulators of cellular signaling, and their dysregulation is a hallmark of many diseases, particularly cancer.[3][4] This makes them high-value targets for therapeutic intervention. This document provides an in-depth guide for researchers, chemists, and drug development professionals on the strategic application of Indole-7-boronic acid as a key building block for synthesizing novel kinase inhibitors. We will detail the scientific rationale, provide a robust, field-proven protocol for its use in Suzuki-Miyaura cross-coupling, present expected biological activity, and discuss the causality behind the experimental design.
Introduction: The Rationale for C7-Functionalized Indoles in Kinase Inhibition
The indole ring system is a versatile scaffold found in numerous FDA-approved kinase inhibitors, such as Sunitinib.[1][5] Its unique structure allows it to form critical hydrogen bonds and hydrophobic interactions within the ATP-binding pocket of various kinases.[6] While functionalization at various positions of the indole ring can modulate activity, substitution at the C7-position offers distinct advantages.
The C7-position of the indole projects into a region of the kinase ATP-binding site that can be exploited to enhance both potency and selectivity. By introducing carefully selected aryl or heteroaryl moieties at this position, medicinal chemists can forge new interactions with amino acid residues outside the highly conserved hinge region, thereby achieving selectivity for specific kinases or kinase families.[7] The synthesis of 7-azaindole-based inhibitors for kinases like ROCK, CDK9, and Haspin has demonstrated the success of this strategy, revealing that this vector is critical for achieving high potency.[7][8]
This compound is an ideal reagent for this purpose. The boronic acid functional group is a versatile handle for palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura reaction, which allows for the efficient and modular formation of C-C bonds with a wide range of (hetero)aryl halides under relatively mild conditions.[3][9] This enables the rapid generation of diverse libraries of C7-substituted indoles for structure-activity relationship (SAR) studies.
Core Application: Synthesis of a 7-(Pyrrolo[2,3-d]pyrimidin-4-yl)-1H-indole Scaffold
A prime example of this strategy is the synthesis of C7-(7-deazapurine) indole scaffolds. The 7H-pyrrolo[2,3-d]pyrimidine core is itself a privileged structure for kinase inhibitors, mimicking the adenine core of ATP.[10] Coupling this moiety to the C7-position of an indole creates a novel hybrid structure poised for potent kinase inhibition. The target molecule for this protocol is 4-(1H-Indol-7-yl)-7H-pyrrolo[2,3-d]pyrimidine , a potential inhibitor of transcriptional kinases like CDK9.
Reaction Principle: The Suzuki-Miyaura Cross-Coupling
The synthesis is achieved via a Suzuki-Miyaura cross-coupling reaction. This reaction involves a catalytic cycle with a palladium(0) complex. Key steps include the oxidative addition of the aryl halide to the Pd(0) catalyst, followed by transmetalation with the boronic acid (activated by a base), and finally, reductive elimination to form the new C-C bond and regenerate the Pd(0) catalyst. The choice of catalyst, ligand, base, and solvent system is critical for achieving high yield and purity.
Detailed Experimental Protocol
This protocol is a robust, optimized procedure for the coupling of this compound with 4-chloro-7H-pyrrolo[2,3-d]pyrimidine. The conditions are adapted from established, high-yield methods for Suzuki couplings on related N-heterocyclic systems.[11][12][13]
Materials and Reagents
| Reagent | CAS No. | M.W. ( g/mol ) | Purity | Supplier |
| This compound | 210889-31-9 | 160.97 | ≥97% | Commercial Source |
| 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine | 643-29-8 | 153.57 | ≥98% | Commercial Source |
| Tetrakis(triphenylphosphine)palladium(0) | 14221-01-3 | 1155.56 | ≥99% | Commercial Source |
| Potassium Carbonate (K₂CO₃), anhydrous | 584-08-7 | 138.21 | ≥99% | Commercial Source |
| 1,4-Dioxane, anhydrous | 123-91-1 | 88.11 | ≥99.8% | Commercial Source |
| Deionized Water (H₂O) | 7732-18-5 | 18.02 | - | Laboratory Supply |
| Ethyl Acetate (EtOAc) | 141-78-6 | 88.11 | ACS | Laboratory Supply |
| Brine (saturated aq. NaCl) | 7647-14-5 | 58.44 | - | Laboratory Supply |
| Anhydrous Sodium Sulfate (Na₂SO₄) | 7757-82-6 | 142.04 | ACS | Laboratory Supply |
| Silica Gel for Column Chromatography | 7631-86-9 | 60.08 | 230-400 mesh | Commercial Source |
Safety & Handling:
-
This compound: May cause skin and eye irritation. Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[14]
-
Palladium Catalyst: Palladium compounds are toxic and should be handled in a well-ventilated fume hood.
-
1,4-Dioxane: A potential carcinogen. Use only in a fume hood and avoid inhalation or skin contact.
-
Always consult the Safety Data Sheet (SDS) for each reagent before use.
Step-by-Step Procedure
-
Reaction Setup: To a flame-dried 50 mL round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 mmol, 161 mg), 4-chloro-7H-pyrrolo[2,3-d]pyrimidine (1.2 mmol, 184 mg), and anhydrous potassium carbonate (3.0 mmol, 415 mg).
-
Inert Atmosphere: Seal the flask with a rubber septum, and purge with dry argon or nitrogen gas for 10 minutes. Maintaining an inert atmosphere is crucial to prevent the oxidation and deactivation of the Pd(0) catalyst.
-
Solvent Addition: In a separate flask, prepare a 4:1 mixture of anhydrous 1,4-dioxane and deionized water (15 mL total volume). Degas the solvent mixture by bubbling argon through it for 15-20 minutes. Add the degassed solvent to the reaction flask via syringe.
-
Causality: The dioxane/water solvent system is highly effective for Suzuki couplings. Dioxane solubilizes the organic reagents, while water is essential for dissolving the inorganic base and facilitating the transmetalation step.[11]
-
-
Catalyst Addition: Briefly remove the septum and add tetrakis(triphenylphosphine)palladium(0) (0.05 mmol, 58 mg) to the reaction mixture.
-
Causality: Pd(PPh₃)₄ is a robust and widely used catalyst for Suzuki couplings, effective for a broad range of substrates. A 5 mol% loading is a good starting point to ensure efficient turnover.[11]
-
-
Reaction Execution: Securely clamp the flask in an oil bath preheated to 100 °C. Stir the reaction mixture vigorously.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. The reaction is typically complete within 12-18 hours.
-
Workup: Once the reaction is complete (as judged by the consumption of the limiting reagent), remove the flask from the oil bath and allow it to cool to room temperature. Dilute the mixture with ethyl acetate (50 mL) and transfer to a separatory funnel. Wash the organic layer sequentially with deionized water (2 x 30 mL) and brine (1 x 30 mL).
-
Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude residue by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes to elute the product.
Expected Results & Characterization
-
Yield: 75-90%
-
Appearance: Off-white to pale yellow solid.
-
¹H NMR (400 MHz, DMSO-d₆): Expected signals for the indole and pyrrolopyrimidine protons. Key diagnostic peaks would include the indole NH proton (around 11.0-11.5 ppm) and distinct aromatic signals for both heterocyclic systems.[13]
-
¹³C NMR (100 MHz, DMSO-d₆): Signals corresponding to all carbon atoms in the coupled product.[13]
-
Mass Spectrometry (ESI+): Calculated for C₁₄H₁₀N₄ [M+H]⁺: 235.0978; Found: 235.0975.
Biological Activity & Data Presentation
While specific inhibitory data for 4-(1H-Indol-7-yl)-7H-pyrrolo[2,3-d]pyrimidine is not publicly available, the potency of structurally related C7-substituted (aza)indoles against relevant cancer targets like CDK9 and Haspin kinase provides a strong rationale for its synthesis and evaluation.[7][8] The data below demonstrates the high potency achievable by targeting the C7-position.
| Compound ID | Scaffold | Target Kinase | IC₅₀ (nM) | Reference |
| 8g | 7-Azaindole | CDK9/CyclinT | 206 | [8] |
| 8h | 7-Azaindole | CDK9/CyclinT | 380 | [8] |
| 8g | 7-Azaindole | Haspin | 118 | [8] |
| 8l | 7-Azaindole | Haspin | 14 | [7] |
| 5b | 2-Anilinopyrimidine | CDK9 | 59 | [10] |
Table 1: Representative inhibitory activities of C7-substituted (aza)indole and pyrimidine derivatives against cancer-relevant kinases.
The potent, nanomolar inhibition observed for these related compounds underscores the value of the C7-functionalization strategy. The synthesized 4-(1H-Indol-7-yl)-7H-pyrrolo[2,3-d]pyrimidine is a prime candidate for screening against a panel of kinases, particularly CDK9, Haspin, and other members of the CMGC kinase group.
Signaling Pathway Context
CDK9 (Cyclin-Dependent Kinase 9) is a key component of the positive transcription elongation factor b (P-TEFb) complex. It plays a crucial role in regulating gene transcription by phosphorylating the C-terminal domain of RNA Polymerase II, releasing it from promoter-proximal pausing. In many cancers, particularly those driven by oncogenes like MYC, cancer cells become highly dependent on this transcriptional machinery for their survival. Inhibiting CDK9 leads to the downregulation of key anti-apoptotic proteins (e.g., Mcl-1), causing selective cell death in cancer cells.
Conclusion
This compound is a high-value, strategic building block for the synthesis of novel kinase inhibitors. Its utility in the Suzuki-Miyaura cross-coupling reaction provides a reliable and modular route to C7-functionalized indoles, a scaffold class with demonstrated high potency against critical oncology targets like CDK9. The detailed protocol and scientific rationale provided herein serve as a comprehensive guide for researchers to explore this promising area of drug discovery, enabling the development of the next generation of targeted therapeutics.
References
-
Synthesis and biological evaluation of new 7-azaindole derivatives bearing benzocycloalkanone motifs as potential protein kinase inhibitors. Bioorganic & Medicinal Chemistry. ([Link])
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Synthesis and biological evaluation of selected 7-azaindole derivatives as CDK9/Cyclin T and Haspin inhibitors. ResearchGate. ([Link])
-
Kinases are among the most important families of biomolecules and play an essential role in the regulation of cell proliferation, apoptosis, metabolism, and other critical physiological processes. Molecules. ([Link])
-
7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors. J-Stage. ([Link])
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Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). MDPI. ([Link])
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This compound Pinacol Ester. American Elements. ([Link])
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Discovery of 4-((7H-Pyrrolo[2,3-d]pyrimidin-4-yl)amino)-N-(4-((4-methylpiperazin-1-yl)methyl)phenyl)-1H-pyrazole-3-carboxamide (FN-1501), an FLT- and CDK-Kinase Inhibitor with Potentially High Efficiency against Acute Myelocytic Leukemia. PubMed. ([Link])
-
Synthesis of 5,7-diarylindoles via Suzuki–Miyaura coupling in water. RSC Publishing. ([Link])
-
Targeting Transcriptional CDKs 7, 8, and 9 with Anilinopyrimidine Derivatives as Anticancer Agents: Design, Synthesis, Biological Evaluation and In Silico Studies. MDPI. ([Link])
-
Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. NIH. ([Link])
-
The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. MDPI. ([Link])
-
Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. MDPI. ([Link])
-
The Inhibitory Mechanism of 7H-Pyrrolo[2,3-d]pyrimidine Derivatives as Inhibitors of P21-Activated Kinase 4 through Molecular Dynamics Simulation. NIH. ([Link])
-
Discovery of 7H-pyrrolo[2,3-d]pyrimidine Derivatives as Selective Covalent Irreversible Inhibitors of interleukin-2-inducible T-cell Kinase (Itk). PubMed. ([Link])
-
Synthesis and biological evaluation of selected 7-azaindole derivatives as CDK9/Cyclin T and Haspin inhibitors. ResearchGate. ([Link])
-
Indole. PubChem. ([Link])
-
Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. MDPI. ([Link])
-
Approved Small-Molecule ATP-Competitive Kinases Drugs Containing Indole/Azaindole/Oxindole Scaffolds: R&D and Binding Patterns Profiling. PubMed. ([Link])
-
Synthesis and characterisation of novel 4,6-dimethoxyindole-7- and -2-thiosemicarbazone derivatives: Biological evaluation as antioxidant and anticholinesterase candidates. ResearchGate. ([Link])
-
Suzuki-Miyaura coupling under microwave enhanced conditions: synthesis of 2- (hetero)aryl benzimidazoles. Arkat USA. ([Link])
-
Synthesis, Cytotoxic, and Computational Screening of Some Novel Indole–1,2,4-Triazole-Based S-Alkylated N-Aryl Acetamides. PMC. ([Link])
-
Synthesis of Indole Derivatives via Aryl Triazole Ring-Opening and Subsequent Cyclization. MDPI. ([Link])
-
Synthesis, Biological Evaluation and In Silico Studies of Certain Oxindole–Indole Conjugates as Anticancer CDK Inhibitors. PMC. ([Link])
-
Synthesis, Biological Evaluation and In Silico Studies of Certain Oxindole-Indole Conjugates as Anticancer CDK Inhibitors. PubMed. ([Link])
-
Therapeutic Insights of Indole Scaffold‐Based Compounds as Protein Kinase Inhibitors. ResearchGate. ([Link])
-
Antineoplastic indole-containing compounds with potential VEGFR inhibitory properties. PMC. ([Link])
Sources
- 1. Design and synthesis of 7H-pyrrolo[2,3-d]pyrimidines as focal adhesion kinase inhibitors. Part 1. - OAK Open Access Archive [oak.novartis.com]
- 2. Design and synthesis of 7H-pyrrolo[2,3-d]pyrimidines as focal adhesion kinase inhibitors. Part 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and Development of Highly Selective Pyrrolo[2,3-d]pyrimidine CSF1R Inhibitors Targeting the Autoinhibited Form - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Exploration of 7-azaindole-coumaranone hybrids and their analogues as protein kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and evaluation of 7-azaindole derivatives bearing benzocycloalkanone motifs as protein kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 7. Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers | MDPI [mdpi.com]
- 8. The Azaindole Framework in the Design of Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. benchchem.com [benchchem.com]
- 12. Synthesis, Cytotoxic, and Computational Screening of Some Novel Indole–1,2,4-Triazole-Based S-Alkylated N-Aryl Acetamides - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
Application Notes and Protocols for C-C Bond Formation with Indole-7-boronic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of the Indole Scaffold
The indole nucleus is a cornerstone in medicinal chemistry and drug development, forming the structural core of numerous natural products and synthetic pharmaceuticals. Its unique electronic properties and ability to participate in hydrogen bonding make it a privileged scaffold for interacting with a wide array of biological targets. Consequently, methods for the functionalization of the indole ring are of paramount importance. The Suzuki-Miyaura cross-coupling reaction, a Nobel Prize-winning transformation, stands out as a powerful and versatile tool for forming carbon-carbon bonds.[1] This application note provides a detailed guide to the Suzuki-Miyaura coupling of Indole-7-boronic acid with various aryl and heteroaryl halides, a key transformation for accessing novel 7-substituted indole derivatives.
This compound is a valuable building block that allows for the introduction of diverse substituents at the C7 position of the indole ring. This position is often crucial for modulating the pharmacological activity and pharmacokinetic properties of indole-based drug candidates. A deep understanding of the reaction mechanism, optimization of reaction parameters, and awareness of potential side reactions are essential for the successful application of this methodology in complex synthetic campaigns.
The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview
The Suzuki-Miyaura reaction is a palladium-catalyzed cross-coupling between an organoboron compound (in this case, this compound) and an organic halide or triflate.[1][2] The reaction proceeds through a well-established catalytic cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination.[1]
-
Oxidative Addition: The catalytic cycle begins with the oxidative addition of the aryl halide (Ar-X) to a low-valent palladium(0) complex. This step involves the insertion of the palladium center into the carbon-halogen bond, forming a square planar palladium(II) intermediate. The reactivity of the aryl halide generally follows the order I > Br > OTf >> Cl.
-
Transmetalation: This is a crucial step where the organic group from the boronic acid is transferred to the palladium(II) complex. The base plays a critical role in this step by activating the boronic acid to form a more nucleophilic boronate species ("ate" complex).[3] This boronate then readily exchanges its organic moiety with the halide on the palladium center. The choice of base is therefore critical and can significantly impact the reaction rate and yield.[3]
-
Reductive Elimination: In the final step, the two organic groups on the palladium(II) complex couple and are eliminated from the metal center, forming the desired C-C bond and regenerating the palladium(0) catalyst, which can then re-enter the catalytic cycle.
Figure 1. The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocols: Suzuki-Miyaura Coupling of this compound
The following protocols provide a starting point for the Suzuki-Miyaura coupling of this compound with aryl halides. Optimization of the catalyst, ligand, base, and solvent may be necessary for specific substrates.
Protocol 1: General Procedure for Coupling with Aryl Bromides
This protocol is a robust starting point for the coupling of this compound with a range of aryl bromides.
Materials:
-
This compound
-
Aryl bromide
-
Palladium(II) acetate (Pd(OAc)₂)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)
-
Potassium phosphate (K₃PO₄)
-
1,4-Dioxane
-
Water (degassed)
-
Nitrogen or Argon gas
-
Reaction vessel (e.g., Schlenk tube or microwave vial)
Procedure:
-
To a reaction vessel, add this compound (1.2 equivalents), the aryl bromide (1.0 equivalent), and potassium phosphate (2.0 equivalents).
-
Add palladium(II) acetate (2 mol%) and SPhos (4 mol%).
-
Evacuate and backfill the vessel with an inert gas (Nitrogen or Argon) three times.
-
Add degassed 1,4-dioxane and water in a 4:1 ratio by volume (to achieve a concentration of ~0.1 M of the limiting reagent).
-
Heat the reaction mixture with vigorous stirring to 80-100 °C.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent such as ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Microwave-Assisted Coupling for Accelerated Reaction Times
Microwave irradiation can significantly reduce reaction times, particularly for less reactive substrates.[4]
Materials:
-
This compound
-
Aryl halide (bromide or chloride)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)
-
Cesium carbonate (Cs₂CO₃)
-
1,4-Dioxane
-
Microwave reactor
Procedure:
-
In a microwave vial, combine this compound (1.5 equivalents), the aryl halide (1.0 equivalent), and cesium carbonate (2.0 equivalents).
-
Add Pd(dppf)Cl₂ (5 mol%).
-
Seal the vial and add degassed 1,4-dioxane via a septum.
-
Place the vial in the microwave reactor and heat to 120 °C for 30-40 minutes.
-
After cooling, work up the reaction as described in Protocol 1.
Data Presentation: Optimization of Reaction Conditions
The choice of catalyst, base, and solvent is critical for the success of the Suzuki-Miyaura coupling. The following table summarizes general guidelines for the selection of these parameters.
| Parameter | Reagents/Conditions | Rationale & Considerations |
| Palladium Catalyst | Pd(OAc)₂, Pd(PPh₃)₄, Pd(dppf)Cl₂ | The choice of catalyst can influence reaction efficiency. For challenging couplings, pre-catalysts with bulky, electron-rich phosphine ligands are often superior.[5][6] |
| Ligand | PPh₃, SPhos, XPhos | Bulky, electron-rich phosphine ligands like SPhos and XPhos can accelerate the oxidative addition and reductive elimination steps, leading to higher yields and faster reactions, especially with aryl chlorides.[7] |
| Base | K₃PO₄, K₂CO₃, Cs₂CO₃, Na₂CO₃ | The base activates the boronic acid for transmetalation.[3] Stronger bases like K₃PO₄ and Cs₂CO₃ are often effective, but milder bases like K₂CO₃ may be required for base-sensitive substrates.[3] |
| Solvent | Dioxane/H₂O, Toluene/H₂O, DMF, THF | A mixture of an organic solvent and water is commonly used to dissolve both the organic substrates and the inorganic base.[8] Dioxane and THF are frequently employed.[8] |
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | - Inactive catalyst- Impure reagents- Insufficiently degassed solvents | - Use a fresh batch of palladium catalyst.- Ensure the purity of the boronic acid and aryl halide.- Thoroughly degas all solvents to remove oxygen, which can deactivate the catalyst. |
| Protodeboronation | - Presence of excess water or protic solvents- High reaction temperature- Prolonged reaction time | - Use anhydrous solvents or minimize the amount of water.- Lower the reaction temperature.- Monitor the reaction closely and stop it once the starting material is consumed. Using boronic esters (e.g., pinacol esters) can also mitigate this issue.[9] |
| Homocoupling of Boronic Acid | - Oxygen in the reaction mixture- High catalyst loading | - Ensure the reaction is performed under a strictly inert atmosphere.- Reduce the catalyst loading. |
| Interference from Indole N-H | - The acidic N-H proton can interfere with the catalytic cycle or react with the base. | - N-protection of the indole (e.g., with Boc or Tosyl groups) can improve yields in some cases, although many protocols are successful with the unprotected indole.[10] |
Conclusion
The Suzuki-Miyaura cross-coupling of this compound is a powerful and reliable method for the synthesis of 7-substituted indoles. By carefully selecting the reaction conditions, including the catalyst, ligand, base, and solvent, researchers can achieve high yields and broad substrate scope. The protocols and troubleshooting guide provided in this application note serve as a valuable resource for scientists and professionals in the field of drug discovery and development, enabling the efficient synthesis of novel indole-based compounds with therapeutic potential.
References
-
Buchwald, S. L., & Martin, R. (2011). A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Journal of the American Chemical Society, 133(1), 16-19. [Link]
-
MDPI. (2023). Highly Efficient and Sustainable HT@NC/Pd Catalysts for Suzuki Coupling and Their Application in Elacestrant Synthesis. Molecules, 28(17), 6393. [Link]
-
Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Journal of the American Chemical Society, 132(40), 14073-14075. [Link]
-
Billingsley, K. L., & Buchwald, S. L. (2007). Palladium-Catalyzed Suzuki-Miyaura Coupling Reactions of Boronic Acid Derivatives with Aryl Chlorides. Angewandte Chemie International Edition, 46(29), 5553-5557. [Link]
-
Billingsley, K. L., Anderson, K. W., & Buchwald, S. L. (2006). Highly Efficient Monophosphine-Based Catalyst for the Palladium-Catalyzed Suzuki−Miyaura Reaction of Heteroaryl Halides and Heteroaryl Boronic Acids and Esters. Journal of the American Chemical Society, 128(49), 15892-15893. [Link]
-
Barday, M., & Buchwald, S. L. (2013). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Angewandte Chemie International Edition, 52(41), 10832-10836. [Link]
-
Yoneda Labs. (2022). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
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Karuvalam, R. P., et al. (2020). Suzuki-Miyaura coupling under microwave enhanced conditions: synthesis of 2- (hetero)aryl benzimidazoles. Arkivoc, 2019(6), 431-445. [Link]
-
Čubr, M., et al. (2019). Indolylboronic Acids: Preparation and Applications. Molecules, 24(19), 3523. [Link]
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Prieto, M., et al. (2004). Arylboronic Acids and Arylpinacolboronate Esters in Suzuki Coupling Reactions Involving Indoles. Partner Role Swapping and Heterocycle Protection. The Journal of Organic Chemistry, 69(19), 6491-6494. [Link]
-
Yoneda Labs. (2023). Homogeneous and Recyclable Palladium Catalysts: Application in Suzuki–Miyaura Cross-Coupling Reactions. Organometallics, 42(17), 2276-2286. [Link]
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ResearchGate. (2018). Influences of Base and Solvent in Suzuki-Miyaura Coupling Reaction... [Link]
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ResearchGate. (2015). Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction. [Link]
-
ResearchGate. (2017). Optimization of reaction conditions for the Suzuki-Miyaura coupling. [Link]
-
ResearchGate. (2020). Suppressing Protodeboronation in Cu‐Mediated F/F‐Fluorination of Arylboronic Acids: A Mechanistically Guided Approach Towards Optimized PET Probe Development. [Link]
-
Indian Academy of Sciences. (2019). Pd-catalyzed C–H bond activation of Indoles for Suzuki reaction. Journal of Chemical Sciences, 131(71). [Link]
-
YouTube. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. [Link]
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National Center for Biotechnology Information. (2019). Indolylboronic Acids: Preparation and Applications. [Link]
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Wikipedia. (n.d.). Protodeboronation. [Link]
-
ACS Publications. (2014). Development of a Suzuki Cross-Coupling Reaction between 2-Azidoarylboronic Pinacolate Esters and Vinyl Triflates To Enable the Synthesis of[8][11]-Fused Indole Heterocycles. The Journal of Organic Chemistry, 79(6), 2639-2649. [Link]
-
Royal Society of Chemistry. (2021). Synthesis of 5,7-diarylindoles via Suzuki–Miyaura coupling in water. Organic & Biomolecular Chemistry, 19(44), 9647-9651. [Link]
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ACS Publications. (2016). Development of Organic Transformations Based on Protodeboronation. Accounts of Chemical Research, 49(12), 2736-2745. [Link]
-
National Institutes of Health. (n.d.). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. [Link]
-
ResearchGate. (2020). The Suzuki−Miyaura coupling between different aryl halides and various... [Link]
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The Strategic Application of Indole-7-boronic Acid in the Synthesis of Advanced Heterocyclic Scaffolds
Abstract
Indole-7-boronic acid is a versatile and increasingly pivotal building block for the construction of complex heterocyclic compounds, particularly those with significant potential in medicinal chemistry and materials science. Its unique structural motif allows for the strategic introduction of the indole core at the C7-position, an often challenging yet crucial modification for tuning the pharmacological and electronic properties of target molecules. This comprehensive guide provides an in-depth exploration of the applications of this compound, with a focus on palladium-catalyzed Suzuki-Miyaura coupling and copper-catalyzed Chan-Lam coupling reactions. We will delve into the mechanistic rationale behind these transformations, provide detailed, field-proven protocols, and discuss the synthesis of high-value heterocyclic systems, such as 7-arylindoles and carbazoles, which are prevalent in numerous biologically active compounds.
Introduction: The Significance of C7-Functionalized Indoles
The indole nucleus is a privileged scaffold in drug discovery, present in a vast array of natural products and pharmaceuticals, including the neurotransmitter serotonin and the anti-cancer agent vincristine.[1][2] While functionalization at the C2 and C3 positions of the indole ring is well-established, selective modification of the benzenoid core, particularly at the C7-position, has historically presented a significant synthetic challenge.[3] C7-substituted indoles are key components in a variety of biologically active molecules, including potent kinase inhibitors and cytokinin analogues.[4][5] The introduction of substituents at this position can profoundly influence the molecule's steric and electronic properties, often leading to enhanced binding affinity and selectivity for biological targets.
This compound has emerged as a powerful tool for overcoming the challenges of C7-functionalization. The boronic acid moiety serves as a versatile handle for a range of cross-coupling reactions, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and regioselectivity. This guide will focus on the two most prominent applications of this compound: the Suzuki-Miyaura reaction for the synthesis of 7-arylindoles and the Chan-Lam coupling for the formation of C-N and C-O bonds at the indole C7-position.
Palladium-Catalyzed Suzuki-Miyaura Coupling: A Gateway to 7-Arylindoles
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, revered for its mild reaction conditions, broad functional group tolerance, and the commercial availability of a vast library of boronic acids.[6][7] In the context of this compound, this reaction provides a direct and efficient route to 7-arylindoles, which are precursors to a variety of complex heterocyclic systems and are themselves of interest for their biological activities.
Mechanistic Insights
The catalytic cycle of the Suzuki-Miyaura reaction is well-understood and generally proceeds through three key steps: oxidative addition, transmetalation, and reductive elimination.
Figure 1: Simplified catalytic cycle for the Suzuki-Miyaura coupling.
The choice of palladium catalyst, ligand, base, and solvent system is crucial for achieving high yields and preventing side reactions, such as protodeborylation of the this compound.[7] For challenging couplings, particularly with heteroaryl halides, the use of specialized ligands like SPhos can be beneficial.[8]
Experimental Protocol: Synthesis of a 7-Arylindole
This protocol is a general guideline for the Suzuki-Miyaura coupling of this compound with an aryl or heteroaryl halide. Optimization of reaction conditions may be necessary for specific substrates.
Materials:
-
This compound
-
Aryl or heteroaryl halide (e.g., bromide or iodide)
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf))
-
Base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄)
-
Anhydrous solvent (e.g., 1,4-dioxane, toluene, or DMF/water mixture)
-
Inert atmosphere (Nitrogen or Argon)
-
Standard laboratory glassware and purification equipment
Procedure:
-
To a flame-dried Schlenk flask, add this compound (1.2 equivalents), the aryl halide (1.0 equivalent), and the base (2.0-3.0 equivalents).
-
Add the palladium catalyst (1-5 mol%).
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the degassed solvent via syringe.
-
Heat the reaction mixture with stirring to the desired temperature (typically 80-120 °C).
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 7-arylindole.
Data Presentation: Representative Suzuki-Miyaura Couplings
| Entry | Aryl Halide | Catalyst (mol%) | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | 4-Bromoanisole | Pd(PPh₃)₄ (3) | K₂CO₃ | Dioxane/H₂O | 100 | 85 |
| 2 | 3-Iodopyridine | PdCl₂(dppf) (5) | Cs₂CO₃ | Toluene | 110 | 78 |
| 3 | 2-Chlorobenzonitrile | Pd₂(dba)₃/SPhos (2) | K₃PO₄ | Dioxane | 120 | 91 |
Note: Yields are representative and will vary depending on the specific substrates and reaction conditions.
Copper-Catalyzed Chan-Lam Coupling: Forging C-N and C-O Bonds
The Chan-Lam coupling reaction provides a powerful and complementary approach to the Suzuki-Miyaura reaction, enabling the formation of carbon-heteroatom bonds.[9] This copper-catalyzed method allows for the coupling of arylboronic acids with a wide range of N-H and O-H containing compounds, such as amines, anilines, phenols, and amides, often under mild, aerobic conditions.[1] For this compound, this opens up avenues for the synthesis of 7-aminoindoles, 7-alkoxyindoles, and other valuable heterocyclic derivatives.
Mechanistic Rationale
The mechanism of the Chan-Lam coupling is more complex and less definitively established than that of the Suzuki-Miyaura reaction. However, it is generally accepted to proceed through a Cu(II)/Cu(III) or a Cu(I)/Cu(III) catalytic cycle.
Figure 2: A plausible catalytic cycle for the Chan-Lam C-N coupling.
A key advantage of the Chan-Lam coupling is its ability to be performed in the presence of air, with molecular oxygen often serving as the terminal oxidant to regenerate the active copper catalyst.[9]
Experimental Protocol: Synthesis of a 7-(Arylamino)indole
This protocol provides a general procedure for the Chan-Lam N-arylation of an amine with this compound. The reaction conditions can often be milder than those required for Suzuki-Miyaura couplings.
Materials:
-
This compound
-
Amine or aniline
-
Copper catalyst (e.g., Cu(OAc)₂)
-
Optional ligand (e.g., pyridine or 1,10-phenanthroline)
-
Base (e.g., triethylamine or pyridine)
-
Solvent (e.g., dichloromethane, methanol, or toluene)
-
Standard laboratory glassware and purification equipment
Procedure:
-
To a round-bottom flask, add this compound (1.0 equivalent), the amine (1.2-1.5 equivalents), and the copper catalyst (10-20 mol%).
-
If a ligand is used, add it to the flask (20-40 mol%).
-
Add the solvent and the base (2.0 equivalents).
-
Stir the reaction mixture at room temperature or with gentle heating (40-60 °C) open to the air or under an oxygen atmosphere (balloon).
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, filter the reaction mixture through a pad of celite to remove the copper catalyst.
-
Wash the celite pad with the reaction solvent.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 7-(arylamino)indole.
Advanced Applications: Synthesis of Carbazoles
Carbazoles are a class of nitrogen-containing heterocycles that are widely found in natural products and exhibit a broad spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[10][11] 7-Arylindoles, synthesized via the Suzuki-Miyaura coupling of this compound, can serve as key precursors for the construction of the carbazole framework through intramolecular C-H amination or other cyclization strategies.
Synthetic Strategy: From 7-Arylindoles to Carbazoles
One common approach to carbazole synthesis from 7-arylindoles involves an intramolecular cyclization, often promoted by a transition metal catalyst or a strong oxidant.
Figure 3: General workflow for the synthesis of carbazoles from this compound.
This strategy allows for the modular synthesis of a wide variety of substituted carbazoles, depending on the choice of the aryl halide used in the initial Suzuki-Miyaura coupling.
Conclusion and Future Outlook
This compound is a powerful and versatile reagent that has significantly expanded the toolbox of synthetic chemists for the construction of complex heterocyclic scaffolds. Its utility in Suzuki-Miyaura and Chan-Lam couplings provides reliable and efficient access to 7-substituted indoles, which are valuable intermediates in drug discovery and materials science. The ability to strategically functionalize the C7-position of the indole nucleus opens up new avenues for the synthesis of novel bioactive molecules and advanced materials with tailored properties. As our understanding of transition metal catalysis continues to grow, we can expect to see even more innovative applications of this compound in the years to come, further solidifying its importance as a key building block in modern organic synthesis.
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Synthesis and biological evaluation of 7-azaindole derivatives, synthetic cytokinin analogues. PubMed, [URL not available].[12]
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Synthesis and evaluation of 7-azaindole derivatives bearing benzocycloalkanone motifs as protein kinase inhibitors. PubMed, 2020.[4]
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Rhodium-catalyzed, P-directed selective C7 arylation of indoles. PMC, 2018.[3]
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Simple Copper Salt-Catalyzed N-Arylation of Nitrogen-Containing Heterocycles with Aryl and Heteroaryl Halides. ACS Publications, [URL not available].[14]
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An expedient, mild and aqueous method for Suzuki–Miyaura diversification of (hetero)aryl halides or (poly). ORGANIC CHEMISTRY, 2021.[6]
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(PDF) An Insight into the Chemistry and Pharmacological Activities of Carbazole Derivatives: A Review. ResearchGate, 2023.[10]
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Highly Efficient and Reusable Copper-Catalyzed N-Arylation of Nitrogen-Containing Heterocycles with Aryl Halides. MDPI, [URL not available].[15]
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Rational Design, Synthesis, and Biological Evaluation of 7-Azaindole Derivatives as Potent Focused Multi-Targeted Kinase Inhibitors. PubMed, 2016.[5]
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Copper-Catalyzed N-Arylation of Tautomerizable Heterocycles with Boronic Acids and Its Application to Synthesis of Oxygenated Carbazoles. ResearchGate, 2016.[16]
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Application Notes and Protocols: Chan-Lam Coupling with (7-Bromo-1H-indol-2-yl)boronic acid. Benchchem, [URL not available].[17]
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Molecular docking, synthesis, and biological evaluation of 7-azaindole-derivative (7AID) as novel anti-cancer agent and potent DDX3 inhibitor:-an in silico and in vitro approach. PubMed, 2022.[18]
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Highly Functional Group Tolerance in Copper-Catalyzed N-Arylation of Nitrogen-Containing Heterocycles under Mild Conditions. Organic Chemistry Portal, [URL not available].[19]
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Chan-Lam Coupling. Organic Chemistry Portal, [URL not available].[1]
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Arylboronic Acids and Arylpinacolboronate Esters in Suzuki Coupling Reactions Involving Indoles. Partner Role Swapping and Heterocycle Protection. ACS Publications, [URL not available].[7]
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Chan–Lam coupling. Wikipedia, [URL not available].[9]
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Synthesis of substituted N-heterocycles by N-arylation. Organic Chemistry Portal, [URL not available].[20]
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Electrochemically Enabled Chan–Lam Couplings of Aryl Boronic Acids and Anilines. Scilit, [URL not available].[21]
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An Insight into the Chemistry and Pharmacological Activities of Carbazole Derivatives: A Review. ResearchGate, [URL not available].[22]
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A highly effective synthesis of 2-alkynyl-7-azaindoles. Aurigene Pharmaceutical Services, [URL not available].[2]
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Recent Developments and Biological Activities of N-Substituted Carbazole Derivatives: A Review. PubMed Central, [URL not available].[11]
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Indolylboronic Acids: Preparation and Applications. PMC, 2019.[23]
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Visible-light-mediated chan-lam coupling reactions of aryl boronic acids and aniline derivatives. PubMed, 2015.[24]
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Synthesis of 5,7-diarylindoles via Suzuki–Miyaura coupling in water. RSC Publishing, 2021.[8]
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Application Notes and Protocols: A Senior Application Scientist's Guide to the Scale-up Synthesis of Indole-7-boronic Acid
For Researchers, Scientists, and Drug Development Professionals
Foreword: Navigating the Path from Bench to Bulk in Indole-7-boronic Acid Synthesis
This compound is a pivotal building block in contemporary drug discovery, serving as a key precursor for a multitude of therapeutic candidates. Its utility primarily lies in the Suzuki-Miyaura cross-coupling reaction, a powerful tool for constructing complex molecular architectures.[1][2][3] However, the transition from a laboratory-scale synthesis to a robust, scalable process suitable for preclinical and clinical supply presents a unique set of challenges. This guide, compiled from a Senior Application Scientist's perspective, provides an in-depth analysis of the critical considerations and practical protocols for the successful scale-up of this compound synthesis. We will delve into the nuances of two primary synthetic routes, offering insights into process optimization, safety, purification, and analytical controls to ensure a reproducible and efficient manufacturing process.
I. Strategic Approaches to the Synthesis of this compound on Scale
The synthesis of this compound on a larger scale typically follows one of two main strategies: the traditional organolithium route starting from a halogenated indole, or the more modern palladium-catalyzed Miyaura borylation. The choice between these routes is often dictated by factors such as functional group tolerance, cost of goods, and available equipment.
The Classical Approach: Directed ortho-Metalation of an N-Protected Indole
This method relies on the deprotonation of an N-protected indole at the C7 position by a strong organolithium base, followed by quenching with a trialkyl borate.[4][5][6][7][8]
Causality Behind Experimental Choices:
-
N-Protection: The indole nitrogen is acidic and must be protected to prevent quenching of the organolithium reagent. Common protecting groups include triisopropylsilyl (TIPS) or tert-butoxycarbonyl (Boc). The choice of protecting group can influence the regioselectivity of the lithiation.
-
ortho-Directing Effect: The protecting group on the indole nitrogen acts as a directing group, facilitating the deprotonation at the adjacent C7 position.[6][7][8]
-
Cryogenic Conditions: The reaction is performed at very low temperatures (typically -78 °C) to control the highly exothermic nature of the lithiation and to prevent side reactions, such as decomposition of the organolithium reagent or unwanted reactions with the solvent.[9][10]
Challenges on Scale-up:
-
Handling of Pyrophoric Reagents: The use of large quantities of n-butyllithium requires specialized equipment and stringent safety protocols to mitigate the risk of fire.[9][11][12][13]
-
Exotherm Management: The addition of n-butyllithium is highly exothermic. In large reactors, inefficient heat transfer can lead to localized "hot spots," resulting in side reactions and reduced yields.[9][14]
-
Work-up and Quenching: The quenching of large volumes of reactive organolithium reagents must be carefully controlled to manage the exotherm.[9]
II. The Modern Workhorse: Miyaura Borylation of 7-Haloindoles
The Miyaura borylation has emerged as a more versatile and often safer alternative for the large-scale synthesis of arylboronic acids, including this compound.[15][16] This palladium-catalyzed cross-coupling reaction typically involves the reaction of a 7-haloindole (e.g., 7-bromoindole) with a diboron reagent.
Causality Behind Experimental Choices:
-
Catalyst System: The choice of palladium catalyst and ligand is critical for achieving high yields and minimizing side reactions. Systems like PdCl2(dppf) are commonly used.[17]
-
Boron Source: While bis(pinacolato)diboron (B2pin2) is a common laboratory reagent, on a larger scale, the use of tetrahydroxydiboron (BBA) can be more cost-effective and simplifies the work-up by avoiding the need to hydrolyze the resulting boronate ester.[18][19][20][21][22]
-
Base and Solvent: The choice of base (e.g., potassium acetate) and solvent (e.g., dioxane/water) is crucial for the reaction kinetics and to prevent side reactions like protodeboronation.[15][18][23]
Challenges on Scale-up:
-
Catalyst Cost and Removal: Palladium catalysts can be expensive, and their removal to meet stringent pharmaceutical specifications (typically <10 ppm) is a significant challenge.[17][19][24]
-
Impurity Profile: Common impurities include debrominated starting material and homocoupled byproducts.[18][20] The mutagenic potential of some boron reagents also requires careful consideration and control.
-
Oxygen Sensitivity: The Miyaura borylation can be sensitive to oxygen, which can lead to the decomposition of the boron reagent and catalyst deactivation.[18][21][25]
III. Detailed Application Protocols
Protocol 1: Scale-up Synthesis of this compound via Directed ortho-Metalation
This protocol is a generalized procedure and should be optimized for specific equipment and safety infrastructure.
Materials:
| Reagent | Molar Eq. | Notes |
| N-TIPS-7-bromoindole | 1.0 | Starting material |
| Anhydrous Tetrahydrofuran (THF) | ~10 vol | Solvent |
| n-Butyllithium (2.5 M in hexanes) | 1.1 | Pyrophoric reagent |
| Triisopropyl borate | 1.2 | Electrophile |
| 2 M Hydrochloric acid | As needed | For quenching and pH adjustment |
| Toluene | As needed | For extraction |
| Heptane | As needed | For crystallization |
Procedure:
-
Reactor Preparation: Ensure a multi-neck, jacketed glass reactor is thoroughly dried and rendered inert with a nitrogen or argon atmosphere.
-
Charging: Charge the reactor with N-TIPS-7-bromoindole and anhydrous THF.
-
Cooling: Cool the reactor contents to -78 °C using a suitable cooling system (e.g., acetone/dry ice bath or cryostat).
-
Lithiation: Slowly add n-butyllithium to the reaction mixture, maintaining the internal temperature below -70 °C. The addition rate should be carefully controlled to manage the exotherm.
-
Reaction Monitoring: Stir the reaction mixture at -78 °C for 1-2 hours. Monitor the reaction progress by taking aliquots, quenching them with a suitable electrophile (e.g., D2O), and analyzing by LC-MS or ¹H NMR.
-
Borylation: Slowly add triisopropyl borate to the reaction mixture, again maintaining the temperature below -70 °C.
-
Warming and Quenching: After the addition is complete, allow the reaction mixture to slowly warm to 0 °C. Quench the reaction by the slow addition of 2 M hydrochloric acid, carefully controlling the exotherm.
-
Work-up: Adjust the pH of the aqueous layer to ~2. Separate the organic layer and extract the aqueous layer with toluene.
-
Crystallization: Combine the organic layers and concentrate under reduced pressure. Add heptane to the residue to induce crystallization.
-
Isolation and Drying: Isolate the solid product by filtration, wash with cold heptane, and dry under vacuum at a controlled temperature.
Protocol 2: Scalable Miyaura Borylation for this compound
This protocol outlines a scalable process using tetrahydroxydiboron.
Materials:
| Reagent | Molar Eq. | Notes |
| 7-Bromoindole | 1.0 | Starting material |
| Tetrahydroxydiboron (BBA) | 1.25 | Boron source |
| PdCl2(dppf) | 0.01-0.05 | Catalyst |
| Potassium Acetate (KOAc) | 3.0 | Base |
| 1,4-Dioxane | ~8 vol | Solvent |
| Water | ~2 vol | Co-solvent |
| Toluene | As needed | For extraction |
| Activated Carbon | As needed | For color removal |
| Palladium Scavenger | As needed | For palladium removal |
Procedure:
-
Inerting the Reactor: Purge a clean, jacketed reactor with nitrogen or argon to remove oxygen.
-
Charging Reagents: Charge the reactor with 7-bromoindole, potassium acetate, and the palladium catalyst.
-
Solvent Addition: Add degassed 1,4-dioxane and water to the reactor.
-
Heating: Heat the reaction mixture to 80-90 °C with vigorous stirring.
-
BBA Addition: Add tetrahydroxydiboron portion-wise to the reaction mixture.
-
Reaction Monitoring: Monitor the reaction progress by HPLC until the consumption of 7-bromoindole is complete (typically 2-4 hours).
-
Cooling and Filtration: Cool the reaction mixture to room temperature and filter through a pad of celite to remove inorganic salts and the catalyst.
-
Work-up: Transfer the filtrate to a separatory funnel and add toluene. Wash the organic layer with brine.
-
Purification: Treat the organic layer with activated carbon to remove colored impurities. To remove residual palladium, stir the solution with a suitable scavenger (e.g., SiliaMetS® Thiol) or perform a cysteine wash.[17]
-
Crystallization: Concentrate the organic layer and induce crystallization by adding an anti-solvent like heptane.
-
Isolation and Drying: Isolate the product by filtration, wash with the crystallization solvent mixture, and dry under vacuum.
IV. Process Analytical Technology (PAT) and Quality Control
Implementing PAT can significantly enhance process understanding and control during the scale-up of this compound synthesis.
-
In-situ Reaction Monitoring: Techniques like Raman or mid-infrared (mid-IR) spectroscopy can be used to monitor the consumption of starting materials and the formation of the product in real-time.[18][26][27] This allows for precise determination of the reaction endpoint, preventing the formation of impurities due to prolonged reaction times or incomplete conversion.
-
Analytical Methods for Purity Determination:
-
HPLC: A robust reverse-phase HPLC method is essential for determining the purity of the final product and quantifying impurities.[28][29] The method should be capable of separating this compound from starting materials, the corresponding boronic ester (if applicable), and common byproducts like debrominated indole and homocoupled species.
-
GC-MS: Can be used to analyze for volatile impurities.
-
ICP-MS: Is the standard method for quantifying residual palladium in the final product to ensure it meets pharmaceutical specifications.
-
V. Safety, Health, and Environmental (SHE) Considerations
Safety is paramount when scaling up chemical processes.
-
Handling of Pyrophoric Reagents:
-
n-Butyllithium: This reagent is highly pyrophoric and reacts violently with water and air.[11][12][13] Large-scale handling requires closed systems, inert atmospheres, and specialized charging equipment. Personnel must be thoroughly trained in its safe handling.[11][12]
-
Quenching: A detailed and validated quenching protocol for any unreacted organolithium is essential. The quench should be performed at low temperatures with a controlled addition of a suitable quenching agent (e.g., isopropanol in THF).[9]
-
-
Exotherm Management:
-
Calorimetry: Reaction calorimetry studies should be conducted at the laboratory scale to understand the heat of reaction and the rate of heat generation. This data is crucial for designing a safe and effective cooling system for the large-scale reactor.[14]
-
Controlled Addition: The addition of highly reactive reagents like n-butyllithium must be carefully controlled to prevent a runaway reaction.[9][14]
-
-
Waste Disposal:
-
Boron-Containing Waste: Aqueous waste streams containing boron should be treated to reduce the boron concentration before disposal. Methods like precipitation with calcium hydroxide or ion exchange can be employed.[12][30]
-
Palladium Waste: Palladium-containing waste should be collected and sent for recovery, given the high value of the metal.
-
VI. Visualization of Key Processes
Reaction Pathway: Directed ortho-Metalation
Caption: Directed ortho-metalation pathway for this compound.
Experimental Workflow: Miyaura Borylation Scale-up
Caption: General workflow for the scale-up of Miyaura borylation.
Troubleshooting Logic: Common Scale-up Issues
Caption: Logic diagram for troubleshooting common scale-up issues.
VII. References
-
Carbogen Amcis. Development and Scale-up of a Miyaura Borylation Process. 2020. [Link]
-
Gurung, S. R., et al. Development and Scale-up of an Efficient Miyaura Borylation Process Using Tetrahydroxydiboron. Organic Process Research & Development. 2016. [Link]
-
Scientific Update. MIYAURA BORYLATION. 2016. [Link]
-
Scientific Update. Development and Scale Up of a Miyauri Borylation Process Using Tetrahydroxydiboron. 2018. [Link]
-
PubMed. Optimisation of boric acid production plant wastewater treatment by calcium hydroxide and advanced treatment by ion exchange. 2025. [Link]
-
ResearchGate. Optimization and Scale-Up of a Suzuki−Miyaura Coupling Reaction: Development of an Efficient Palladium Removal Technique. 2025. [Link]
-
ResearchGate. Metalation of Indole. [Link]
-
ResearchGate. Greening the Valsartan Synthesis: Scale-up of Key Suzuki–Miyaura Coupling over SiliaCat DPP-Pd. 2025. [Link]
-
FULIR. From In Situ Monitoring to Better Understanding of the Suzuki‐Miyaura Cross Coupling in the Solid State. [Link]
-
National Center for Biotechnology Information. Indolylboronic Acids: Preparation and Applications. 2019. [Link]
-
Grokipedia. Directed ortho metalation. [Link]
-
National Center for Biotechnology Information. A Protocol for Safe Lithiation Reactions Using Organolithium Reagents. 2016. [Link]
-
ACS Publications. Continuous Processing of Concentrated Organolithiums in Flow Using Static and Dynamic Spinning Disc Reactor Technologies. 2022. [Link]
-
Andrew G. Myers Research Group. Directed (ortho) Metallation. [Link]
-
Scientific Update. Development and Scale Up of a Miyauri Borylation Process Using Tetrahydroxydiboron. 2018. [Link]
-
ResearchGate. Development and Scale-up of an Efficient Miyaura Borylation Process Using Tetrahydroxydiboron. 2025. [Link]
-
ACS Publications. Ni-Catalyzed Traceless, Directed C3-Selective C–H Borylation of Indoles. 2020. [Link]
-
Andrew G. Myers Research Group. ortho metalation. [Link]
-
ResearchGate. Sustainable treatment of boron industry wastewater with precipitation-adsorption hybrid process and recovery of boron species. 2023. [Link]
-
Wikipedia. Directed ortho metalation. [Link]
-
Organic Chemistry Portal. Miyaura Borylation Reaction. [Link]
-
Andrew G. Myers Research Group. organolithium reagents 1. [Link]
-
Biblioteca IQS. Study of Miyaura Borylation Reaction in Flow Chemistry. 2022. [Link]
-
ResearchGate. A. One‐pot synthesis of 5‐, 6‐, and 7‐bromoindole, respectively, by.... [Link]
-
ResearchGate. From In Situ Monitoring to Better Understanding of the Suzuki‐Miyaura Cross Coupling in the Solid State. 2024. [Link]
-
Chemical Industry Journal. Handling Reaction Exotherms – A Continuous Approach. [Link]
-
Royal Society of Chemistry. Selection of boron reagents for Suzuki–Miyaura coupling. 2013. [Link]
-
Reddit. Diagnosing issues with a failed Suzuki coupling? : r/Chempros. 2021. [Link]
-
PubMed. Selective On-Line Detection of Boronic Acids and Derivatives in High-Performance Liquid Chromatography Eluates by Post-Column Reaction With Alizarin. 2015. [Link]
-
PubMed. Indolylboronic Acids: Preparation and Applications. 2019. [Link]
-
Analytical Methods (RSC Publishing). A simple and effective colorimetric technique for the detection of boronic acids and their derivatives. [Link]
-
Waters Corporation. Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System. [Link]
-
PubMed. Strategies for the analysis of highly reactive pinacolboronate esters. 2012. [Link]
-
MDPI. Indolylboronic Acids: Preparation and Applications. [Link]
-
TSI Journals. An alternative method for the purity determination of boron by flame atomic absorption spectrometer (FAAS) using acid dissolution. 2011. [Link]
-
ACS Publications. Indoles in Multicomponent Processes (MCPs). [Link]
Sources
- 1. Indolylboronic Acids: Preparation and Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchportal.bath.ac.uk [researchportal.bath.ac.uk]
- 3. 7-溴吲哚 96% | Sigma-Aldrich [sigmaaldrich.com]
- 4. researchgate.net [researchgate.net]
- 5. Indolylboronic Acids: Preparation and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. grokipedia.com [grokipedia.com]
- 7. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 8. Directed ortho metalation - Wikipedia [en.wikipedia.org]
- 9. benchchem.com [benchchem.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. A Protocol for Safe Lithiation Reactions Using Organolithium Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. people.uniurb.it [people.uniurb.it]
- 14. Handling Reaction Exotherms – A Continuous Approach - Chemical Industry Journal [chemicalindustryjournal.co.uk]
- 15. Miyaura Borylation Reaction [organic-chemistry.org]
- 16. Study of Miyaura Borylation Reaction in Flow Chemistry | Biblioteca IQS [biblioteca.iqs.edu]
- 17. silicycle.com [silicycle.com]
- 18. fulir.irb.hr [fulir.irb.hr]
- 19. researchgate.net [researchgate.net]
- 20. Development and Scale-up of a Miyaura Borylation Process [carbogen-amcis.com]
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- 22. researchgate.net [researchgate.net]
- 23. tohoku.elsevierpure.com [tohoku.elsevierpure.com]
- 24. researchgate.net [researchgate.net]
- 25. Suzuki–Miyaura Coupling Using Monolithic Pd Reactors and Scaling-Up by Series Connection of the Reactors [ouci.dntb.gov.ua]
- 26. Mechanistic study of Suzuki-Miyaura cross-coupling reactions via real-time monitoring - UBC Library Open Collections [open.library.ubc.ca]
- 27. researchgate.net [researchgate.net]
- 28. waters.com [waters.com]
- 29. Strategies for the analysis of highly reactive pinacolboronate esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 30. Optimisation of boric acid production plant wastewater treatment by calcium hydroxide and advanced treatment by ion exchange - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: The Strategic Role of Indole-7-Boronic Acid in the Development of Anticancer Agents
For Researchers, Scientists, and Drug Development Professionals
Abstract
The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. Indole-7-boronic acid, in particular, has emerged as a versatile and strategic building block in the synthesis of novel anticancer agents. Its unique structural features, combining the indole core with a reactive boronic acid moiety, allow for diverse chemical modifications and the creation of potent and selective inhibitors of key oncogenic pathways. This technical guide provides an in-depth exploration of the applications of this compound in oncology drug discovery, detailing its role in the synthesis of kinase inhibitors and other targeted therapies. We present detailed protocols for the synthesis and in vitro evaluation of this compound derivatives, alongside a discussion of the underlying mechanisms of action and structure-activity relationships.
Introduction: The Versatility of the Indole Scaffold in Oncology
The indole ring system is a prevalent motif in a vast array of natural products and synthetic molecules with significant therapeutic properties. In oncology, indole derivatives have demonstrated remarkable efficacy by targeting a wide range of cellular processes critical for cancer cell proliferation, survival, and metastasis.[1][2] These mechanisms include the inhibition of protein kinases, disruption of microtubule dynamics, modulation of apoptosis, and interference with DNA replication and repair.[3]
This compound serves as a key intermediate in the construction of complex heterocyclic systems. The boronic acid group is particularly valuable for its ability to participate in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, enabling the facile formation of carbon-carbon bonds.[4] This chemical tractability allows for the systematic exploration of the chemical space around the indole core, facilitating the optimization of potency, selectivity, and pharmacokinetic properties of lead compounds.
Targeting Key Oncogenic Signaling Pathways with this compound Derivatives
A primary application of this compound in anticancer drug development is in the synthesis of potent kinase inhibitors.[4] Kinases are a class of enzymes that play a central role in signal transduction pathways, and their aberrant activity is a hallmark of many cancers.
Inhibition of Receptor Tyrosine Kinases (RTKs)
Derivatives synthesized from this compound have shown promise as inhibitors of receptor tyrosine kinases (RTKs) such as RET (Rearranged during transfection) and TRKA (Tropomyosin receptor kinase A).[4] Dysregulation of these kinases through mutations or gene fusions leads to the constitutive activation of downstream signaling cascades, including the RAS/MAPK and PI3K/AKT pathways, which are fundamental drivers of cell growth and survival.[4] By blocking the ATP-binding site of these kinases, indole-based inhibitors can effectively shut down these oncogenic signals.
Diagram of the RET Signaling Pathway and Point of Inhibition
Caption: Simplified RET signaling pathway and the point of inhibition.
Synthesis and Characterization of this compound Derivatives
The synthesis of anticancer agents using this compound as a starting material typically involves a multi-step process. A common strategy is the Suzuki-Miyaura cross-coupling reaction to introduce aryl or heteroaryl substituents at the 7-position of the indole ring.
General Protocol for Suzuki-Miyaura Coupling
This protocol describes a general method for the synthesis of 7-aryl-indole derivatives from this compound.
Materials:
-
This compound
-
Aryl halide (e.g., aryl bromide or iodide)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))
-
Base (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃)
-
Solvent (e.g., 1,4-dioxane, toluene, DMF/water mixture)
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Organic solvents for extraction and chromatography (e.g., ethyl acetate, hexanes)
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve this compound (1.0 eq) and the aryl halide (1.1 eq) in the chosen solvent.
-
Add the base (2.0-3.0 eq) to the mixture.
-
De-gas the solution by bubbling with the inert gas for 15-20 minutes.
-
Add the palladium catalyst (0.05-0.10 eq) to the reaction mixture.
-
Heat the reaction to the desired temperature (typically 80-110 °C) and monitor its progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and dilute it with an organic solvent like ethyl acetate.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired 7-aryl-indole derivative.
Workflow for Synthesis and Evaluation of this compound Derivatives
Caption: General workflow for the synthesis and evaluation of anticancer agents.
In Vitro Evaluation of Anticancer Activity
Once synthesized, the novel indole derivatives must be evaluated for their anticancer activity. A standard initial screening method is the MTT assay, which measures the metabolic activity of cells and serves as an indicator of cell viability.
Protocol for MTT Cytotoxicity Assay
This protocol outlines the steps for assessing the cytotoxicity of synthesized compounds against various cancer cell lines.[5]
Materials:
-
96-well plates
-
Complete cell culture medium
-
Synthesized indole derivatives (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Seed the cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Prepare serial dilutions of the synthesized compounds in the complete cell culture medium. The final DMSO concentration should be kept below 0.5% to avoid solvent-induced toxicity.
-
Remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of the test compounds. Include a vehicle control (medium with DMSO) and a blank (medium only).
-
Incubate the plates for 48-72 hours at 37°C in a humidified incubator with 5% CO₂.
-
After the incubation period, add 20 µL of the MTT solution to each well and incubate for another 3-4 hours.
-
Carefully remove the medium and add 150 µL of the solubilization buffer to each well to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).
Quantitative Data: Efficacy of Representative Indole Derivatives
The following table summarizes the reported half-maximal inhibitory concentrations (IC₅₀) for various indole derivatives against different cancer cell lines, demonstrating the potential of this chemical class.
| Compound Class | Cancer Cell Line | IC₅₀ (µM) | Reference |
| Indole-based Sulfonohydrazide | MCF-7 (Breast) | 13.2 | [7] |
| Indole-based Sulfonohydrazide | MDA-MB-468 (Breast) | 8.2 | [7] |
| Ursolic Acid-Indole Derivative | SMMC-7721 (Liver) | 0.56 | [9] |
| Ursolic Acid-Indole Derivative | HepG2 (Liver) | 0.91 | [9] |
| Bis(indolyl)-hydrazide-hydrazone | A-549 (Lung) | Not specified, potent | [8] |
| Indole-Chalcone Derivative | NCI-60 Panel | ~6 (GI₅₀) | [8] |
Conclusion and Future Directions
This compound represents a highly valuable and strategically important building block for the development of novel anticancer agents. Its utility in constructing potent inhibitors of key oncogenic drivers, such as receptor tyrosine kinases, has been well-established.[4] The synthetic tractability of this scaffold allows for extensive structure-activity relationship (SAR) studies, paving the way for the discovery of next-generation cancer therapeutics with improved efficacy and safety profiles. Future research will likely focus on the exploration of novel substitutions on the indole ring and the development of multi-targeted agents that can overcome drug resistance. The continued application of this compound in medicinal chemistry promises to yield a new wave of innovative and effective cancer treatments.
References
-
Facile synthesis of indole heterocyclic compounds based micellar nano anti-cancer drugs - RSC Advances (RSC Publishing). Available at: [Link]
-
Indole Compounds in Oncology: Therapeutic Potential and Mechanistic Insights - PMC - NIH. Available at: [Link]
-
Target-based anticancer indole derivatives and insight into structure‒activity relationship: A mechanistic review update (2018–2021) - PMC - PubMed Central. Available at: [Link]
-
Synthesis and Anticancer Activity of Indole-Functionalized Derivatives of Betulin - PMC. Available at: [Link]
-
Recent Development in Indole Derivatives as Anticancer Agents for Breast Cancer. Available at: [Link]
-
Synthesis and Anticancer Evaluation of Novel Indole Based Arylsulfonylhydrazides against Human Breast Cancer Cells - PMC - NIH. Available at: [Link]
-
Design, Synthesis, and Anticancer Evaluation of Novel Indole Derivatives of Ursolic Acid as Potential Topoisomerase II Inhibitors - PMC - NIH. Available at: [Link]
-
Role of Indole Scaffolds as Pharmacophores in the Development of Anti-Lung Cancer Agents - MDPI. Available at: [Link]
-
Recent Development in Indole Derivatives as Anticancer Agent: A Mechanistic Approach. Available at: [Link]
Sources
- 1. Indole Compounds in Oncology: Therapeutic Potential and Mechanistic Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Recent Development in Indole Derivatives as Anticancer Agent: A Mechanistic Approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Synthesis and Anticancer Activity of Indole-Functionalized Derivatives of Betulin - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and Anticancer Evaluation of Novel Indole Based Arylsulfonylhydrazides against Human Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Design, Synthesis, and Anticancer Evaluation of Novel Indole Derivatives of Ursolic Acid as Potential Topoisomerase II Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Suzuki Coupling of Indole-7-boronic acid
Welcome to the technical support center for optimizing Suzuki-Miyaura cross-coupling reactions involving Indole-7-boronic acid. This guide is designed for researchers, chemists, and drug development professionals who are navigating the nuances of this powerful C-C bond-forming reaction. This compound, while a valuable building block, presents unique challenges due to the electronic nature of the indole ring and the lability of the C-B bond. This document provides in-depth, field-proven insights in a direct question-and-answer format to help you troubleshoot common issues and optimize your reaction conditions for maximum yield and purity.
Frequently Asked Questions (FAQs)
Q1: My reaction yield is consistently low or zero. What are the first things I should check?
A1: When a Suzuki coupling fails, a systematic check of your core parameters is the most efficient way to diagnose the problem. Start with the most common culprits:
-
Catalyst Activity: The active catalytic species is Pd(0). If you are using a Pd(II) precatalyst (like Pd(OAc)₂ or PdCl₂(PPh₃)₂), it requires in-situ reduction, which can sometimes be inefficient. Consider using a modern, air-stable Pd(II) precatalyst like an XPhos-palladacycle (e.g., XPhos Pd G3) which is designed for reliable activation.[1][2]
-
Oxygen Contamination: Oxygen can irreversibly oxidize your Pd(0) catalyst to inactive Pd(II) and promote the unwanted homocoupling of your boronic acid.[2][3] Ensure your solvents are thoroughly degassed (e.g., via three freeze-pump-thaw cycles or by sparging with argon for at least 30 minutes) and that the reaction is maintained under a positive pressure of an inert gas (Argon or Nitrogen) throughout.
-
Reagent Quality: Boronic acids can degrade over time, primarily through protodeboronation or trimerization to the boroxine anhydride.[3] Verify the purity of your this compound. If it's old or has been stored improperly, consider using a fresh batch or purifying the existing material. The stability of your coupling partner (the aryl halide) should also be confirmed.
-
Base & Solvent Compatibility: The base is not just an activator; its choice is intimately linked to the solvent system. For biphasic systems (e.g., Dioxane/Water), the inorganic base must dissolve in the aqueous layer to activate the boronic acid for transmetalation.[4] Ensure vigorous stirring to maximize the interface between the two phases where the reaction occurs.[2]
Q2: I'm observing a significant amount of indole as a byproduct. What is causing this and how can I stop it?
A2: The formation of indole from this compound is a classic case of protodeboronation . This is a common side reaction where the boronic acid group is cleaved and replaced by a hydrogen atom from a proton source (typically water).[1][3] Heteroaryl boronic acids, especially those with electron-rich rings like indole, are particularly susceptible.
Here’s how to mitigate it:
-
Use Milder/Anhydrous Bases: Strong bases (like NaOH) in protic solvents (like water) accelerate protodeboronation.[2] Switch to a milder base such as potassium carbonate (K₂CO₃) or potassium fluoride (KF).
-
Switch to Anhydrous Conditions: Removing water, the primary proton source, is highly effective.[2] Try running the reaction in a polar aprotic solvent like anhydrous dioxane or THF with a base like K₃PO₄.
-
Lower the Temperature: Protodeboronation is often more temperature-sensitive than the desired coupling. Running the reaction at a lower temperature for a longer time can significantly improve the ratio of product to byproduct.
-
Use a Boronic Ester: Consider converting the boronic acid to a more stable derivative, like a pinacol ester. These are generally less prone to protodeboronation and can be used directly in the coupling reaction.[5]
Q3: Does the unprotected N-H on the indole ring interfere with the reaction?
A3: Yes, the acidic proton on the indole nitrogen can absolutely interfere. Unprotected, nitrogen-rich heterocycles can coordinate to the palladium center, potentially inhibiting the catalytic cycle.[1] Furthermore, a strong base can deprotonate the N-H, which can alter the electronic properties of the indole ring or interact with other components of the reaction. While many modern catalyst systems are robust enough to couple unprotected indoles[1][6], if you are facing persistent issues, N-protection is a reliable troubleshooting step. Common protecting groups like Boc, Ts, or SEM can be used and are typically stable to Suzuki conditions.
Q4: What is the best way to monitor the progress of my reaction?
A4: Relying on a single TLC spot after 24 hours is not optimal. Active reaction monitoring provides crucial information for optimization.
-
LC-MS (Liquid Chromatography-Mass Spectrometry): This is the gold standard. It allows you to track the disappearance of starting materials and the appearance of your product with high sensitivity and specificity. You can identify intermediates and byproducts, giving you a complete picture of the reaction profile.[7]
-
HPLC (High-Performance Liquid Chromatography): If you don't have access to an MS detector, HPLC with a UV detector is excellent for quantitative analysis. You can calculate conversion rates and yields by integrating peak areas against a standard.[7]
-
GC-MS (Gas Chromatography-Mass Spectrometry): Suitable if your product and starting materials are volatile and thermally stable.
Protocol for Reaction Monitoring: At set time points (e.g., 0, 15 min, 30 min, 1h, 2h, 4h), carefully withdraw a small aliquot (e.g., 20 µL) from the reaction mixture under inert atmosphere and immediately quench it in a vial containing a known volume (e.g., 1 mL) of a suitable solvent like acetonitrile.[7] The quenched samples can then be analyzed by LC-MS or HPLC.
Troubleshooting Guide: Specific Issues & Solutions
| Problem | Probable Cause(s) | Recommended Solutions |
| Significant Homocoupling | 1. Oxygen in the reaction vessel. 2. Inefficient catalyst system. | 1. Improve Inert Atmosphere: Rigorously degas all solvents and reagents. Ensure no leaks in your inert gas setup.[2] 2. Screen Ligands: Some ligands are more prone to promoting homocoupling than others. |
| Reaction Stalls at ~50% Conversion | 1. Catalyst decomposition. 2. Boronic acid decomposition (protodeboronation). | 1. Use a More Robust Catalyst: Switch to a modern palladacycle precatalyst.[1] 2. Add Catalyst in Portions: If you suspect the catalyst has a limited lifetime under your conditions, adding a second portion midway through the reaction can sometimes drive it to completion. 3. Re-evaluate Base/Solvent: As discussed under protodeboronation, switch to milder or anhydrous conditions.[2] |
| Difficulty Coupling with Sterically Hindered Partners | 1. Steric clash prevents efficient transmetalation or reductive elimination. | 1. Use Bulky, Electron-Rich Ligands: Buchwald-type biarylphosphine ligands (e.g., XPhos, SPhos, RuPhos) are specifically designed to accelerate these difficult steps and are essential for coupling sterically demanding substrates.[2] 2. Increase Temperature: More thermal energy may be required to overcome the activation barrier. Consider switching to a higher-boiling solvent like DMF or DMAc if necessary.[4] |
| Trouble with Electron-Deficient Aryl Halides | 1. Oxidative addition is too slow. | 1. Use Electron-Rich Ligands: Ligands like SPhos or XPhos increase the electron density on the palladium center, which accelerates the oxidative addition step with electron-poor partners.[1] |
| Product Purification is Difficult | 1. Product co-elutes with boronic acid or homocoupled byproduct. 2. Residual palladium catalyst in the product. | 1. Acid/Base Wash: An aqueous basic wash (e.g., 1M NaOH) during workup can often remove unreacted boronic acid. 2. Optimized Chromatography: Screen different solvent systems for flash column chromatography. A shallow gradient can improve separation. 3. Palladium Scavengers: If the final product is discolored (gray/black), treat the organic solution with a palladium scavenger before final concentration. |
Visualizing the Process
The Suzuki-Miyaura Catalytic Cycle
The reaction proceeds through a well-defined catalytic cycle involving the palladium catalyst. Understanding these steps is key to troubleshooting.[8][9]
Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Troubleshooting Workflow
When faced with a failed reaction, this decision tree can guide your optimization strategy.
Caption: A logical workflow for troubleshooting a challenging Suzuki coupling.
General Protocol for Optimization Screening
This protocol provides a robust starting point. It should be adapted based on the specific reactivity of your aryl halide coupling partner. Always run small-scale test reactions before committing a large amount of material.
Reaction Setup:
-
To a flame-dried Schlenk tube or microwave vial, add this compound (1.2 mmol, 1.2 equiv.), your aryl halide (1.0 mmol, 1.0 equiv.), and finely powdered base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv.).
-
Add the Palladium catalyst (e.g., XPhos Pd G3, 0.02 mmol, 2 mol%).
-
Seal the vessel with a septum or cap.
-
Evacuate and backfill the vessel with argon or nitrogen gas. Repeat this cycle three times to ensure an inert atmosphere.
-
Add the degassed solvent (e.g., 1,4-dioxane/water 4:1, 5 mL) via syringe.
Reaction Execution: 6. Place the vessel in a preheated oil bath or heating block at the desired temperature (a good starting point is 80-100 °C). 7. Stir the reaction vigorously for the intended duration (e.g., 4-12 hours), monitoring by LC-MS if possible.
Workup and Purification: 8. After the reaction is complete (or has stopped progressing), cool the mixture to room temperature. 9. Dilute the mixture with an organic solvent like ethyl acetate (20 mL). 10. Wash with water (2 x 15 mL) and then with brine (15 mL). 11. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. 12. Purify the crude residue by flash column chromatography on silica gel to isolate the desired product.
References
- BenchChem. (n.d.). Solvent Effects in Suzuki-Miyaura Couplings of (7-Bromo-1H-indol-2-yl)boronic acid.
- BenchChem. (n.d.). Comparative Reactivity of (7-Bromo-1H-indol-2-yl)boronic acid and (7-Chloro-1H-indol-2-yl)boronic acid in Suzuki-Miyaura Coupling.
-
Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Journal of the American Chemical Society, 132(40), 14073–14075. Available from: [Link]
-
Jadhav, T. S., et al. (2021). Synthesis of 5,7-diarylindoles via Suzuki–Miyaura coupling in water. RSC Advances. Available from: [Link]
-
Carrow, B. P., & Hartwig, J. F. (2011). Indole-Boronic Acid Coupling Development. Journal of the American Chemical Society. ResearchGate. Available from: [Link]
-
Lennox, A. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412-443. Available from: [Link]
-
Dobie, C. M., et al. (2014). Development of a Suzuki Cross-Coupling Reaction between 2-Azidoarylboronic Pinacolate Esters and Vinyl Triflates To Enable the Synthesis of[1][10]-Fused Indole Heterocycles. The Journal of Organic Chemistry. Available from: [Link]
-
Reilly, M. (2011). Masking Boronic Acids for Suzuki Coupling. YouTube. Available from: [Link]
-
Kumar, A., et al. (2019). Pd-catalyzed C–H bond activation of Indoles for Suzuki reaction. Journal of Chemical Sciences. Available from: [Link]
- BenchChem. (n.d.). Application Notes and Protocols for Reaction Monitoring of Boronic Acid Coupling.
-
Molnár, J., et al. (2022). Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction. Molecules. ResearchGate. Available from: [Link]
- BenchChem. (n.d.). Troubleshooting difficult Suzuki couplings with substituted boronic acids.
-
Heravi, M. M., et al. (2019). Indolylboronic Acids: Preparation and Applications. Molecules. Available from: [Link]
-
Reddit. (2021). Diagnosing issues with a failed Suzuki coupling? r/Chempros. Available from: [Link]
- ResearchGate. (n.d.). Boronic acids and boronic acid esters used in the Suzuki couplings.
-
Heravi, M. M., et al. (2019). Indolylboronic Acids: Preparation and Applications. MDPI. Available from: [Link]
-
Thomas, A. A., et al. (2017). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society. Available from: [Link]
-
Schmidt, J. (2018). Mechanistic study of Suzuki-Miyaura cross-coupling reactions via real-time monitoring. University of Bristol. Available from: [Link]
Sources
- 1. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 4. benchchem.com [benchchem.com]
- 5. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis of 5,7-diarylindoles via Suzuki–Miyaura coupling in water - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D1OB02058G [pubs.rsc.org]
- 7. benchchem.com [benchchem.com]
- 8. Indolylboronic Acids: Preparation and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. benchchem.com [benchchem.com]
Technical Support Center: Overcoming Low Yields in Reactions with Indole-7-boronic acid
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting strategies and answers to frequently asked questions regarding the use of Indole-7-boronic acid in cross-coupling reactions. Given its unique structural and electronic properties, this reagent can present challenges. This document offers field-proven insights and detailed protocols to help you overcome low yields and other common experimental hurdles.
Troubleshooting Guide
This section addresses specific issues you might encounter during your experiments. The solutions are based on established chemical principles and optimized reaction protocols.
Q1: My Suzuki-Miyaura coupling with unprotected this compound is resulting in a low to non-existent yield. What are the primary factors to investigate?
Low yields in Suzuki-Miyaura reactions with substrates like this compound are common but can often be resolved by systematically evaluating several key parameters. The unprotected N-H group in the indole moiety is a known challenge, as it can interfere with the catalytic cycle.[1][2]
Here is a breakdown of the critical factors to assess:
-
Catalyst System (Palladium Source & Ligand): The generation and stability of the active Pd(0) species is paramount.
-
Causality: If you are using a Pd(II) precatalyst (e.g., Pd(OAc)₂, PdCl₂(dppf)), it must be efficiently reduced in situ to the active Pd(0) state.[3][4] The presence of oxygen can poison the catalyst and lead to unwanted side reactions like the homocoupling of boronic acids.[3] For challenging substrates, the ligand's properties are crucial for facilitating the key steps of oxidative addition and reductive elimination.
-
Solution:
-
Use a pre-formed Pd(0) catalyst like Pd(PPh₃)₄ or a modern, air-stable precatalyst (e.g., XPhos Pd G3) that readily forms the active catalytic species.[3]
-
Employ electron-rich and sterically bulky phosphine ligands such as XPhos or SPhos.[1][4] These ligands promote the formation of the active monoligated palladium species and accelerate the oxidative addition step, which can be sluggish with hindered substrates.
-
Ensure all solvents are rigorously degassed and the reaction is maintained under a strictly inert atmosphere (Argon or Nitrogen) to prevent catalyst decomposition.[3][4]
-
-
-
Base and Solvent Selection: The base is not merely a spectator; it plays a critical role in activating the boronic acid for transmetalation.
-
Causality: The base activates the boronic acid by converting it into a more nucleophilic boronate species ("ate" complex). The solubility and strength of the base directly impact the concentration of this active species in the reaction medium.
-
Solution:
-
Switch to a stronger base. Potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are often more effective than weaker bases like sodium carbonate (Na₂CO₃) or potassium carbonate (K₂CO₃).[3][4][5]
-
Ensure the base is finely powdered to maximize its surface area and reactivity.
-
Consider solvent systems like Dioxane/H₂O or THF/H₂O.[1][3] The water component can be crucial for dissolving the base and facilitating the formation of the active boronate species.[4]
-
-
-
Reaction Temperature:
-
Causality: Higher temperatures can provide the necessary activation energy to overcome kinetic barriers in the catalytic cycle.[4] However, excessive heat can also accelerate catalyst decomposition and undesirable side reactions, most notably protodeboronation.
-
Solution: Incrementally increase the reaction temperature, for example from 80°C to 100-110°C, while carefully monitoring the reaction progress by TLC or LC-MS.[4] Find the lowest temperature that still provides a reasonable reaction rate.
-
Q2: I have a significant amount of indole starting material in my crude product, suggesting my this compound is decomposing. What is causing this, and how can I prevent it?
The loss of your boronic acid is likely due to a competitive side reaction called protodeboronation , where the boronic acid group is cleaved and replaced by a hydrogen atom. This is a very common issue with heteroaromatic boronic acids.[4][5]
-
Primary Causes:
-
Protic Species: The presence of water, alcohols, or even trace acidic impurities can serve as a proton source to cleave the fragile Carbon-Boron bond.[5][6]
-
Harsh Conditions: Elevated temperatures and strongly basic aqueous conditions are known to accelerate the rate of protodeboronation.[4][6][7] Electron-poor and certain ortho-substituted arylboronic acids are particularly susceptible.[6][7]
-
-
Prevention Strategies:
| Strategy | Rationale |
| Employ Anhydrous Conditions | Minimizes the primary proton source. Use rigorously dried solvents and reagents and consider bases like potassium trimethylsilanolate (TMSOK) for highly sensitive substrates.[4][5] |
| Use Milder Bases | Switch to a milder base such as potassium fluoride (KF), which can still activate the boronic acid but is less harsh, reducing the rate of decomposition.[4] |
| Protect the Boronic Acid | Convert the boronic acid into a more stable derivative, such as a pinacol ester (BPin) , MIDA boronate , or potassium trifluoroborate salt . These are significantly more resistant to protodeboronation under coupling conditions.[4][5] |
| Lower Reaction Temperature | Run the reaction at the lowest temperature that allows for a reasonable rate of product formation to disfavor the decomposition pathway.[4] |
Q3: My reaction is clean, but the purification is difficult. How can I effectively remove unreacted boronic acid from my final product?
Purifying polar, nitrogen-containing compounds away from residual boronic acid can be challenging. Standard column chromatography on silica gel is a common first step.[8][9] However, if co-elution is an issue, several chemical strategies can be employed.
-
Aqueous Base Wash:
-
Protocol: During the aqueous workup, wash the organic layer containing your product with a 1-2 M solution of NaOH or K₂CO₃.
-
Causality: Boronic acids are weakly acidic (pKa ~9) and will be deprotonated by the base, forming a water-soluble boronate salt that partitions into the aqueous layer, while your (typically less acidic) product remains in the organic phase.[10][11]
-
-
Diethanolamine Adduct Formation:
-
Protocol: Dissolve the crude material in a nonpolar solvent like ether or methylene chloride. Add one equivalent of diethanolamine.
-
Causality: Boronic acids form stable, crystalline adducts with diethanolamine.[3] This adduct often precipitates from the solution and can be removed by simple filtration, leaving your purified product in the filtrate.[3][12]
-
-
Sorbitol Extraction:
-
Protocol: This involves a liquid-liquid extraction where an aqueous solution of sorbitol is used.
-
Causality: Boronic acids form reversible covalent complexes with diols like sorbitol, dramatically increasing their partitioning into the aqueous layer. This allows for efficient removal of the boronic acid from the organic layer containing your product.[12]
-
Frequently Asked Questions (FAQs)
Q1: Why is this compound considered a "challenging" substrate in cross-coupling reactions?
This compound presents a unique combination of challenges:
-
Acidic N-H Proton: The indole nitrogen has an acidic proton. In the presence of the base required for the Suzuki reaction, this site can be deprotonated. The resulting anionic indole species can potentially coordinate to the palladium center, inhibiting the catalytic cycle.[1][2]
-
Steric Hindrance: The boronic acid group at the C7 position is situated adjacent to the fused six-membered ring of the indole scaffold. This steric bulk can hinder the approach of the boronic acid to the palladium center, slowing down the crucial transmetalation step of the catalytic cycle.
-
Propensity for Protodeboronation: As a heteroaromatic boronic acid, it is inherently more susceptible to protodeboronation compared to simple arylboronic acids, especially under the heated, basic conditions typical of Suzuki couplings.[6][7]
Q2: What is the general starting point for a Suzuki-Miyaura protocol with a challenging substrate like this compound?
A robust starting point is essential. The following protocol incorporates best practices for difficult couplings and should be optimized for your specific substrates.
General Protocol for Suzuki-Miyaura Coupling
-
Vessel Preparation: To an oven-dried reaction vial or Schlenk flask, add the aryl halide (1.0 equiv), this compound (or its pinacol ester, 1.2–1.5 equiv), and a finely powdered base (e.g., K₃PO₄, 2.0–3.0 equiv).[3]
-
Inert Atmosphere: Seal the vessel with a septum and purge thoroughly with an inert gas (Argon or Nitrogen) for 10-15 minutes.[9]
-
Catalyst/Ligand Addition: Under the inert atmosphere, add the palladium precatalyst (e.g., XPhos Pd G3, 1–2 mol%).
-
Solvent Addition: Add the degassed solvent system (e.g., Dioxane/H₂O 10:1) via syringe to achieve a concentration of 0.1-0.2 M relative to the limiting reagent.[3]
-
Reaction: Heat the mixture with vigorous stirring to the desired temperature (start at 80-100 °C).[9]
-
Monitoring: Monitor the reaction progress periodically by TLC or LC-MS.
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[3][4]
-
Purification: Purify the crude product by flash column chromatography on silica gel.[9]
Visualized Workflows and Mechanisms
Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Troubleshooting Workflow for Low Yields
Caption: A logical workflow for troubleshooting low yields in Suzuki reactions.
References
-
Pd-catalyzed C–H bond activation of Indoles for Suzuki reaction. (n.d.). Indian Academy of Sciences. Retrieved from [Link]
-
Indolylboronic Acids: Preparation and Applications. (2019). MDPI. Retrieved from [Link]
-
Development of a Suzuki Cross-Coupling Reaction between 2-Azidoarylboronic Pinacolate Esters and Vinyl Triflates To Enable the Synthesis of[3][13]-Fused Indole Heterocycles. (2014). ACS Publications. Retrieved from [Link]
-
Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. (n.d.). NIH. Retrieved from [Link]
-
Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization. (2018). MDPI. Retrieved from [Link]
-
An expedient, mild and aqueous method for Suzuki–Miyaura diversification of (hetero)aryl halides or (poly). (2021). ORGANIC CHEMISTRY. Retrieved from [Link]
-
Decarboxylative cross-coupling for the synthesis of indolylboronic acids. (n.d.). ResearchGate. Retrieved from [Link]
-
Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction? (2017). ResearchGate. Retrieved from [Link]
-
Optimization of reaction conditions for the Suzuki-Miyaura coupling. (n.d.). ResearchGate. Retrieved from [Link]
-
Purification of boronic acids? (2017). Reddit. Retrieved from [Link]
-
Can I remove boronic acid using Work up process? (2016). ResearchGate. Retrieved from [Link]
-
Structure, Properties, and Preparation Of Boronic Acid Derivatives. Overview of Their Reactions and Applications. (n.d.). Wiley-VCH. Retrieved from [Link]
-
Boronic acid. (n.d.). Wikipedia. Retrieved from [Link]
-
Structure, Properties, and Preparation of Boronic Acid Derivatives Overview of Their Reactions and Applications. (2010). Wiley-VCH. Retrieved from [Link]
Sources
- 1. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. application.wiley-vch.de [application.wiley-vch.de]
- 7. application.wiley-vch.de [application.wiley-vch.de]
- 8. ias.ac.in [ias.ac.in]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. Boronic acid - Wikipedia [en.wikipedia.org]
- 12. reddit.com [reddit.com]
- 13. mdpi.com [mdpi.com]
Stability issues and degradation of indole-2-boronic acids
Welcome to the technical support center for indole-2-boronic acids. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities associated with the stability and handling of these versatile reagents. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific principles to empower you to troubleshoot and optimize your experiments effectively.
Indole-2-boronic acids are valuable building blocks in organic synthesis, particularly for constructing carbon-carbon and carbon-heteroatom bonds through reactions like the Suzuki-Miyaura cross-coupling.[1] However, their utility is often hampered by their inherent instability.[2][3] This guide will address the common challenges and provide practical solutions.
I. Understanding the Instability of Indole-2-Boronic Acids
The core challenge with indole-2-boronic acids, and many 2-heterocyclic boronic acids, is their propensity to degrade.[2][3] This instability is not a mere inconvenience; it can lead to low reaction yields, inconsistent results, and the formation of difficult-to-remove impurities. The primary degradation pathways are:
-
Protodeboronation: This is the most common degradation pathway, where the C-B bond is cleaved and replaced by a C-H bond, resulting in the corresponding indole.[4] This undesired side reaction is often accelerated by heat, the presence of a base, a palladium catalyst, and protic solvents like water—conditions frequently encountered in cross-coupling reactions.[2][3][4]
-
Oxidation: The boronic acid moiety can be oxidized, leading to the formation of various byproducts.[2][5] This can be particularly problematic during long-term storage or under an oxygen-containing atmosphere during a reaction.
-
Polymerization: Under certain conditions, indole-2-boronic acids can undergo polymerization, leading to insoluble materials and a reduction in the concentration of the active reagent.[2][3]
The following diagram illustrates the major degradation pathways.
Caption: A systematic workflow for troubleshooting low-yield Suzuki couplings.
IV. Experimental Protocols
Protocol 1: General Suzuki-Miyaura Coupling with N-Boc-Indole-2-Boronic Acid
This protocol provides a starting point for the Suzuki-Miyaura coupling of an aryl halide with N-Boc-indole-2-boronic acid. Optimization may be required based on the specific substrates.
Materials:
-
N-Boc-indole-2-boronic acid
-
Aryl halide
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or a Pd(II) precatalyst with a suitable ligand)
-
Base (e.g., K₂CO₃)
-
Anhydrous solvent (e.g., dioxane, toluene, or DMF)
-
Schlenk flask or similar reaction vessel
-
Inert gas supply (argon or nitrogen)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add the aryl halide (1.0 equiv), N-Boc-indole-2-boronic acid (1.2-1.5 equiv), and base (2.0-3.0 equiv).
-
Add the palladium catalyst (1-5 mol %).
-
Add the anhydrous, degassed solvent.
-
Seal the flask and heat the reaction mixture to the desired temperature (e.g., 80-110 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 2: Preparation of an Air-Stable Diethanolamine Adduct of Indole-2-Boronic Acid
This protocol describes the preparation of a more stable diethanolamine adduct, which can be used in Suzuki coupling reactions. [6] Materials:
-
Indole-2-boronic acid (or its N-Boc derivative)
-
Diethanolamine
-
Dichloromethane (or another suitable solvent)
-
Stir bar and vial
Procedure:
-
In a vial, dissolve the indole-2-boronic acid (1.0 equiv) in dichloromethane.
-
Add diethanolamine (1.0-1.1 equiv) to the solution.
-
A precipitate should form. Stir the resulting slurry for 15-30 minutes at room temperature.
-
Isolate the solid product by vacuum filtration.
-
Wash the solid with a small amount of cold solvent and dry under vacuum.
-
The resulting diethanolamine adduct is typically a stable, crystalline solid that can be stored and used directly in Suzuki coupling reactions, often in protic solvents. [6]
V. References
-
Burke, M. D., et al. (2009). A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates. Journal of the American Chemical Society. Retrieved from [Link]
-
Wikipedia. (n.d.). Protodeboronation. Retrieved from [Link]
-
PubChem. (n.d.). Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)(2). Retrieved from [Link]
-
Tobrman, T., et al. (2019). Indolylboronic Acids: Preparation and Applications. Molecules. Retrieved from [Link]
-
Burke, M. D., et al. (2009). A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates. Journal of the American Chemical Society. Retrieved from [Link]
-
Reilly, M. (2011, October 3). Masking Boronic Acids for Suzuki Coupling [Video]. YouTube. Retrieved from [Link]
Sources
- 1. Indolylboronic Acids: Preparation and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Protodeboronation - Wikipedia [en.wikipedia.org]
- 5. Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)(2) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. youtube.com [youtube.com]
Technical Support Center: Catalyst Selection for Indole-7-Boronic Acid Couplings
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) for optimizing cross-coupling reactions with Indole-7-boronic acid. Our focus is on providing practical, field-proven insights to overcome common experimental challenges.
Introduction: The Unique Challenges of this compound
This compound is a valuable building block in medicinal chemistry and materials science. However, its successful application in cross-coupling reactions, particularly the Suzuki-Miyaura and Chan-Lam reactions, is often hampered by inherent challenges. Like many heteroaryl boronic acids, it is susceptible to protodeboronation, a process where the boronic acid group is replaced by a hydrogen, especially under basic conditions and at elevated temperatures.[1][2][3] The presence of the indole N-H proton can also interfere with the catalytic cycle, leading to lower yields and inconsistent results.[3][4]
This guide is designed to help you navigate these challenges by providing a structured approach to catalyst selection, reaction optimization, and troubleshooting.
Part 1: Troubleshooting Guide for Common Issues
This section addresses specific problems you may encounter during your experiments, offering potential causes and actionable solutions.
Issue 1: Low to No Product Yield
A lack of desired product is the most common issue. The root cause often lies in one of three areas: the boronic acid, the catalyst, or the reaction conditions.
Potential Causes & Solutions:
-
Protodeboronation of this compound: This is a primary culprit. The C-B bond is cleaved, rendering the boronic acid inactive for cross-coupling.[1][2][3]
-
Solution 1: Use a Milder Base. Strong bases can accelerate protodeboronation. Consider using milder inorganic bases like K₃PO₄ or Cs₂CO₃, or even organic bases in some cases.[5] The choice of base is often empirical and may require screening.[6]
-
Solution 2: Lower the Reaction Temperature. If your catalyst system allows, running the reaction at a lower temperature can minimize boronic acid decomposition.[1][2][5]
-
Solution 3: Use a Boronic Acid Surrogate. Air-stable N-methyliminodiacetic acid (MIDA) boronates or pinacol esters can be used.[1][7] These release the boronic acid slowly into the reaction mixture, maintaining a low concentration that favors cross-coupling over decomposition.[1][7]
-
Solution 4: Use Fresh Boronic Acid. Ensure your this compound is fresh and has been stored under inert conditions.
-
-
Inactive Catalyst System: The palladium catalyst may not be active enough for the specific substrate combination.
-
Solution 1: Employ a Pre-catalyst. Modern palladium pre-catalysts, such as those developed by the Buchwald group (e.g., XPhos Pd G3), are often more effective for challenging substrates as they form the active catalytic species under conditions where boronic acid decomposition is slower.[1][2][8]
-
Solution 2: Choose the Right Ligand. Bulky, electron-rich phosphine ligands like SPhos or XPhos can accelerate the rate-limiting oxidative addition step and promote the desired reductive elimination, leading to higher yields.[1][9][10]
-
Solution 3: Ensure an Inert Atmosphere. Thoroughly degas your solvents and maintain a strict inert atmosphere (argon or nitrogen) to prevent catalyst oxidation.[8]
-
-
Interference from the Indole N-H Proton: The acidic N-H proton can react with the base or catalyst, impeding the catalytic cycle.[3][4]
-
Solution: N-Protection. Protecting the indole nitrogen with a group like Boc (tert-butyloxycarbonyl) or Tos (tosyl) can lead to more consistent and higher yields, although this adds extra steps to your synthesis.[3][4] The choice of protecting group can influence the reactivity, with Boc and Tos groups showing different effects on yield depending on the specific coupling partners.[4]
-
Issue 2: Formation of Significant Side Products
The appearance of unexpected peaks in your analytical data often points to side reactions competing with your desired coupling.
Potential Causes & Solutions:
-
Homocoupling of the Boronic Acid: You may observe the formation of an indole-indole dimer. This is often promoted by the presence of oxygen and an unsuitable catalyst system.
-
Solution 1: Rigorous Degassing. Ensure your reaction mixture is free of oxygen.
-
Solution 2: Ligand Choice. The use of appropriate ligands can suppress homocoupling.
-
-
Hydrolysis of Functional Groups: If your substrates contain sensitive functional groups like esters, the basic conditions can lead to their hydrolysis.
Troubleshooting Workflow Diagram
Caption: A decision tree for troubleshooting low-yield Suzuki-Miyaura couplings.
Part 2: Frequently Asked Questions (FAQs)
Q1: Which type of coupling reaction is best for my this compound?
This depends on the bond you want to form:
-
For C-C bonds (e.g., forming a biaryl system): The Suzuki-Miyaura coupling is the most widely used and versatile method.[12][13] It involves the reaction of your this compound with an aryl halide or triflate, catalyzed by a palladium complex.[12]
-
For C-N or C-O bonds (e.g., N-arylation or O-arylation): The Chan-Lam coupling is an excellent choice.[14][15] This reaction uses a copper catalyst and couples the boronic acid with an amine or alcohol.[16] It has the advantage of often being performed at room temperature and open to the air.[14][16]
Q2: How do I select the optimal palladium catalyst and ligand for a Suzuki-Miyaura coupling?
There is no one-size-fits-all answer, but here are some guiding principles:
-
For challenging substrates: As mentioned, modern palladium pre-catalysts combined with bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) are often the best starting point.[1][9] These systems are particularly effective for coupling heteroaryl boronic acids, which are prone to decomposition.[1][2]
-
For simpler substrates: Traditional catalysts like Pd(PPh₃)₄ can be effective, especially when coupling with aryl iodides or bromides.[12][17]
-
"Ligandless" conditions: In some cases, a simple palladium source like Pd(OAc)₂ can be used without an added phosphine ligand, particularly in aqueous media.[12]
Catalyst System Comparison for Suzuki-Miyaura Coupling
| Catalyst System | Coupling Partner | Temperature | Key Advantages |
| Pd(PPh₃)₄ | Aryl Iodides/Bromides | 80-120 °C | Readily available, effective for many standard couplings.[17] |
| Pd(OAc)₂ / SPhos or XPhos | Aryl Chlorides/Triflates | Room Temp - 100 °C | High activity for challenging substrates, good functional group tolerance.[1][9][10] |
| Buchwald Pre-catalysts | Aryl Chlorides/Triflates | Room Temp - 80 °C | Forms active catalyst at low temps, minimizing boronic acid decomposition.[1][2] |
| "Ligandless" Pd(OAc)₂ | Aryl Bromides | 80-100 °C | Phosphine-free, can be very fast in aqueous media.[12] |
Q3: What are the best solvent and base combinations to start with?
-
Solvent: A mixture of an aprotic organic solvent and water is very common.[18]
-
Dioxane/Water or THF/Water: These are excellent starting points. The organic solvent dissolves the substrates and catalyst, while the water dissolves the inorganic base and facilitates the formation of the active boronate species.[18]
-
DMF or DMAc: These have higher boiling points and can be useful for less reactive substrates that require higher temperatures.[18]
-
-
Base: The base is crucial for activating the boronic acid.[11]
Q4: When should I consider using a Chan-Lam coupling?
The Chan-Lam coupling is ideal for forming C-N or C-O bonds. It is a valuable alternative to the Buchwald-Hartwig amination.[14][15]
-
Catalyst: Copper(II) acetate (Cu(OAc)₂) is a common and inexpensive catalyst.[14][19]
-
Conditions: A key advantage is that these reactions are often run at room temperature and are tolerant of air and moisture, simplifying the experimental setup.[14][15][16]
-
Additives: Sometimes, a ligand like pyridine or a base is added to facilitate the reaction.[14][16]
Catalytic Cycle for Chan-Lam Coupling
Caption: Simplified catalytic cycle for the Chan-Lam C-N/C-O coupling reaction.
Part 3: Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling with a Buchwald Pre-catalyst
This protocol is a robust starting point for difficult couplings involving this compound.
-
Vessel Preparation: To an oven-dried reaction vial equipped with a magnetic stir bar, add the aryl halide (1.0 equiv), this compound (1.2–1.5 equiv), and a finely powdered base (e.g., K₃PO₄, 2.0–3.0 equiv).[8]
-
Inert Atmosphere: Seal the vial with a septum cap and purge with argon or nitrogen for 5-10 minutes.[8]
-
Catalyst Addition: Under the inert atmosphere, add the palladium pre-catalyst (e.g., XPhos Pd G3, 1–2 mol%).[8]
-
Solvent Addition: Add the degassed solvent system (e.g., Dioxane/H₂O 10:1) via syringe. The total concentration should typically be between 0.1 M and 0.5 M with respect to the limiting reagent.[8][18]
-
Reaction: Place the vial in a preheated oil bath or heating block and stir vigorously at the desired temperature (e.g., 60–100 °C).[8][10]
-
Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS.
-
Workup: After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[8]
-
Purification: Purify the crude product by flash column chromatography.
Protocol 2: General Procedure for Chan-Lam N-Arylation
This protocol provides a general method for the copper-catalyzed coupling of this compound with an amine.
-
Reaction Setup: To a reaction tube, add the amine (1.0 equiv), this compound (1.5 equiv), Cu(OAc)₂ (10 mol%), and a suitable solvent (e.g., CH₂Cl₂ or MeOH).[20][21] A base like pyridine (2.0 equiv) may be beneficial.[16]
-
Reaction: Stir the mixture at room temperature, open to the air, for 24-72 hours.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Workup: Once the reaction is complete, filter the mixture through a pad of Celite to remove the copper salts, washing with the reaction solvent. Concentrate the filtrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
References
-
Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki–Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Journal of the American Chemical Society, 132(40), 14073–14075. [Link]
-
Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-heteroaryl Boronic Acids. PubMed. [Link]
-
Prakash, H., & Selvan, J. J. (1997). Highly Efficient Palladium-Catalyzed Boronic Acid Coupling Reactions in Water: Scope and Limitations. The Journal of Organic Chemistry, 62(21), 7415-7417. [Link]
-
Organic Chemistry Portal. Chan-Lam Coupling. Organic Chemistry Portal. [Link]
-
Billingsley, K. L., & Buchwald, S. L. (2007). Highly Efficient Monophosphine-Based Catalyst for the Palladium-Catalyzed Suzuki−Miyaura Reaction of Heteroaryl Halides and Heteroaryl Boronic Acids and Esters. Journal of the American Chemical Society, 129(11), 3358–3366. [Link]
-
Xu, G., et al. (2008). Palladium-Catalyzed Suzuki−Miyaura Coupling of Pyridyl-2-boronic Esters with Aryl Halides Using Highly Active and Air-Stable Phosphine Chloride and Oxide Ligands. Organic Letters, 10(20), 4589–4592. [Link]
-
Emerson, J. P., et al. (2022). Cu-Catalyzed Chan-Evans-Lam Coupling reactions of 2-Nitroimidazole with Aryl boronic acids: An effort toward new bioactive agents against S. pneumoniae. Wiley Online Library. [Link]
-
ResearchGate. (2025). A highly efficient heterogeneous copper-catalyzed Chan-Lam coupling reaction of sulfonyl azides with arylboronic acids leading to N-arylsulfonamides. ResearchGate. [Link]
-
ResearchGate. (2025). Chan-Lam coupling reactions: Synthesis of heterocycles. ResearchGate. [Link]
-
Jia, Y., et al. (2023). Copper Complexes with N,N,N-Tridentate Quinolinyl Anilido-Imine Ligands: Synthesis and Their Catalytic Application in Chan−Lam Reactions. MDPI. [Link]
-
de la Cruz, F. P., & Alcázar, J. (2020). Advances in Cross-Coupling Reactions. Molecules, 25(19), 4529. [Link]
-
Andrade, R. B., & Martins, M. A. (2018). Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization. Molecules, 23(10), 2656. [Link]
-
Bastin, S., et al. (2004). Arylboronic Acids and Arylpinacolboronate Esters in Suzuki Coupling Reactions Involving Indoles. Partner Role Swapping and Heterocycle Protection. The Journal of Organic Chemistry, 69(20), 6812–6820. [Link]
-
Reddit. (2021). Diagnosing issues with a failed Suzuki coupling? r/Chempros. [Link]
-
Tobrman, T., et al. (2019). Indolylboronic Acids: Preparation and Applications. Molecules, 24(19), 3523. [Link]
-
ResearchGate. (2017). Indole-Boronic Acid Coupling Development. ResearchGate. [Link]
-
Driver, T. G., & Harris, J. M. (2014). Development of a Suzuki Cross-Coupling Reaction between 2-Azidoarylboronic Pinacolate Esters and Vinyl Triflates To Enable the Synthesis of[2][3]-Fused Indole Heterocycles. The Journal of Organic Chemistry, 79(6), 2594–2602. [Link]
-
Kumar, S., & Kumar, A. (2014). Pd-catalyzed C–H bond activation of Indoles for Suzuki reaction. Journal of Chemical Sciences, 126(5), 1437–1443. [Link]
-
Billingsley, K. L., Anderson, K. W., & Buchwald, S. L. (2007). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Angewandte Chemie International Edition, 46(29), 5359–5363. [Link]
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412–443. [Link]
-
Wang, D.-H., et al. (2011). Palladium-Catalyzed Oxidative Cross-Coupling between Pyridine N-Oxides and Indoles. Organic Letters, 13(7), 1662–1665. [Link]
-
Morken, J. P., et al. (2017). Palladium Catalyzed Asymmetric Three Component Coupling of Boronic Esters, Indoles and Allylic Acetates. Angewandte Chemie International Edition, 56(31), 9186–9189. [Link]
-
ResearchGate. (2014). How can I solve my problem with Suzuki coupling?. ResearchGate. [Link]
-
Kumar, A., et al. (2021). Synthesis of 5,7-diarylindoles via Suzuki–Miyaura coupling in water. Organic & Biomolecular Chemistry, 19(44), 9673–9678. [Link]
-
Organic Chemistry Portal. Suzuki Coupling. Organic Chemistry Portal. [Link]
-
de la Cruz, F. P., & Alcázar, J. (2020). Advances in Cross-Coupling Reactions. MDPI. [Link]
-
ResearchGate. (2015). Boronic acids and boronic acid esters used in the Suzuki couplings with 4. ResearchGate. [Link]
-
Magano, J., & Dunetz, J. R. (2012). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. Chemical Reviews, 112(4), 2177–2250. [Link]
-
Tobrman, T., et al. (2019). Indolylboronic Acids: Preparation and Applications. PubMed. [Link]
-
Wikipedia. Chan–Lam coupling. Wikipedia. [Link]
-
Gillis, E. P., & Burke, M. D. (2009). A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates. Journal of the American Chemical Society, 131(40), 14495–14502. [Link]
Sources
- 1. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A new palladium precatalyst allows for the fast Suzuki-Miyaura coupling reactions of unstable polyfluorophenyl and 2-heteroaryl boronic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Suzuki Coupling [organic-chemistry.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Advances in Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Chan-Lam Coupling [organic-chemistry.org]
- 15. researchgate.net [researchgate.net]
- 16. Chan–Lam coupling - Wikipedia [en.wikipedia.org]
- 17. Synthesis of 5,7-diarylindoles via Suzuki–Miyaura coupling in water - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D1OB02058G [pubs.rsc.org]
- 18. benchchem.com [benchchem.com]
- 19. Cu-Catalyzed Chan-Evans-Lam Coupling reactions of 2-Nitroimidazole with Aryl boronic acids: An effort toward new bioactive agents against S. pneumoniae - PMC [pmc.ncbi.nlm.nih.gov]
- 20. mdpi.com [mdpi.com]
- 21. benchchem.com [benchchem.com]
Technical Support Center: Troubleshooting Protodeboronation in Suzuki Reactions
Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions. This guide is designed for researchers, scientists, and professionals in drug development who are encountering challenges with protodeboronation, a critical side reaction that can impede synthesis efficiency. Here, we provide in-depth, experience-driven answers to common questions and detailed troubleshooting protocols to help you navigate this common obstacle.
Frequently Asked Questions (FAQs)
Q1: What is protodeboronation and why is it a significant problem in Suzuki reactions?
A1: Protodeboronation is a chemical reaction in which the carbon-boron (C-B) bond of an organoboron reagent, such as a boronic acid or its ester, is cleaved and replaced by a carbon-hydrogen (C-H) bond.[1][2] This process is a highly undesirable side reaction in Suzuki-Miyaura coupling because it consumes the nucleophilic coupling partner. This consumption leads to reduced yields of the desired cross-coupled product and generates a "protonated" byproduct that can complicate the purification process.[2] Certain classes of boronic acids, particularly electron-deficient arylboronic acids and specific heteroarylboronic acids like 2-pyridineboronic acid, are notoriously susceptible to this decomposition pathway.[2][3][4]
Q2: What are the primary mechanisms driving protodeboronation?
A2: The mechanism of protodeboronation is highly dependent on the reaction pH and the structure of the boronic acid.[1]
-
Base-Catalyzed Protodeboronation: Under the basic conditions typical for Suzuki couplings, a boronic acid (ArB(OH)₂) exists in equilibrium with its more nucleophilic boronate form ([ArB(OH)₃]⁻).[5] This boronate species can then react with a proton source, most commonly water, leading to the cleavage of the C-B bond.[1][6]
-
Acid-Catalyzed Protodeboronation: While less common in standard Suzuki conditions, an acid-catalyzed pathway also exists where the boronic acid itself is protonated, facilitating C-B bond cleavage.[1]
-
Zwitterionic Mechanism (for specific heteroaryls): Some basic heteroaromatic boronic acids, like 2-pyridineboronic acid, exhibit a unique decomposition pathway.[2] At neutral pH, they can form a reactive zwitterionic intermediate that undergoes rapid, unimolecular fragmentation.[1][2] Counterintuitively, adding either acid or base can shift the equilibrium away from this zwitterion, slowing protodeboronation.[1][2]
-
Palladium-Catalyzed Protodeboronation: Recent studies have shown that palladium-phosphine complexes, particularly those with bulky ligands, can directly catalyze protodeboronation.[7][8] This occurs even with only trace amounts of water present.[7]
Q3: Which types of boronic acids are most susceptible to protodeboronation?
A3: The stability of boronic acids varies widely. Some of the most susceptible classes include:
-
Electron-Deficient Arylboronic Acids: Aryl rings substituted with multiple fluorine atoms (e.g., polyfluorophenylboronic acids) are highly prone to protodeboronation.[3][4][5]
-
Electron-Rich Heterocyclic Boronic Acids: Five-membered heterocyclic boronic acids, such as those derived from furan, thiophene, and pyrrole, are known to be unstable.[3][4]
-
Certain Basic Heteroarylboronic Acids: As mentioned, 2-pyridine boronic acid is a classic example of a highly unstable reagent due to its unique zwitterionic decomposition pathway.[1][2]
-
Vinyl and Cyclopropyl Boronic Acids: These sp² and sp³-hybridized organoboron reagents can also be sensitive to protodeboronation under basic conditions.[3]
Q4: How can I suppress protodeboronation by modifying the boron reagent?
A4: One of the most effective strategies is to use a more stable derivative of the boronic acid. This "slow release" approach ensures that the concentration of the active, and often unstable, boronic acid remains low throughout the reaction, minimizing its decomposition.[1][2]
-
MIDA Boronates (N-methyliminodiacetic acid boronates): These are highly stable, crystalline solids that slowly hydrolyze under basic conditions to release the corresponding boronic acid.[1][2][4]
-
Organotrifluoroborates (R-BF₃K): These potassium salts are generally more stable than boronic acids and are less prone to protodeboronation.[1][4][9]
-
Pinacol Esters: While perhaps the most common boronic acid derivatives, pinacol esters offer moderate stability, generally being more robust than the free boronic acids but less stable than MIDA boronates.[2][10]
Troubleshooting Guide
This section addresses specific experimental issues with actionable solutions.
Problem 1: My LC-MS analysis shows a high percentage of the protodeboronated byproduct and low conversion of my starting aryl halide.
This is a classic sign that the rate of protodeboronation is competitive with or faster than the rate of the desired Suzuki coupling. The lifetime of your activated boronate may be too long, allowing for decomposition before transmetalation can occur.[11]
Visualizing the Competing Pathways
The diagram below illustrates the catalytic cycle of the Suzuki-Miyaura coupling and the competing off-cycle protodeboronation pathway. The goal of troubleshooting is to accelerate the productive cycle (specifically transmetalation and reductive elimination) to outcompete the C-B bond cleavage.
Caption: A diagram showing the desired Suzuki cycle versus the undesired protodeboronation side reaction.
Actionable Steps & Rationale
| Parameter | Recommended Change | Rationale |
| Base | Switch from strong bases (e.g., NaOH, KOH) to weaker, non-hydroxide bases. | Strong bases, especially in aqueous media, significantly accelerate base-catalyzed protodeboronation.[12] Weaker bases like K₃PO₄, K₂CO₃, or Cs₂CO₃ can slow this decomposition pathway while still being effective for the coupling.[2][13] |
| Catalyst System | Use a highly active catalyst system: a Pd(0) precatalyst (e.g., Pd₂(dba)₃) with a bulky, electron-rich phosphine ligand (e.g., SPhos, XPhos).[13][14] | The goal is to make the catalytic cycle, particularly the oxidative addition and reductive elimination steps, as fast as possible.[1] Bulky ligands stabilize the active monoligated Pd(0) species and accelerate reductive elimination.[9] Using a Pd(0) source avoids an in-situ reduction step from Pd(II), which can sometimes contribute to side reactions.[13] |
| Solvent | Switch to anhydrous conditions. | Water is the primary proton source for protodeboronation.[12] Running the reaction in anhydrous solvents like dioxane, toluene, or 2-MeTHF can dramatically reduce the rate of this side reaction.[15] Ensure all reagents and glassware are thoroughly dried. |
| Temperature | Lower the reaction temperature. | Protodeboronation, like most reactions, is temperature-dependent. Reducing the temperature (e.g., from 100 °C to 60-80 °C) can slow the rate of decomposition more significantly than the desired coupling, tipping the kinetic balance in your favor.[13][15] |
| Boron Reagent | Use a protected form (MIDA boronate or organotrifluoroborate) instead of the free boronic acid.[13] | This is a highly effective strategy. Protected boron reagents provide a slow, continuous release of the active boronic acid, keeping its instantaneous concentration low and thereby minimizing the opportunity for it to decompose.[1][2][4] |
Problem 2: The reaction starts well but stalls at ~50% conversion, with the remaining boronic acid converting to the protodeboronated byproduct.
This outcome suggests that the catalyst may be deactivating over the course of the reaction or that the reaction conditions (e.g., pH) are changing, leading to an increased rate of protodeboronation.
Troubleshooting Workflow
The following flowchart provides a systematic approach to diagnosing and solving this issue.
Caption: A decision tree for troubleshooting protodeboronation in stalled reactions.
Detailed Rationale for Workflow Steps
-
Degassing: Oxygen can lead to the formation of palladium black and the oxidative homocoupling of boronic acids, both of which consume active species and can lead to catalyst deactivation.[12] Rigorous degassing is non-negotiable.
-
Catalyst Stability: While highly active, some catalyst systems can be fragile. If your ligand is prone to oxidation or your Pd(0) source is sensitive, the catalyst may not survive for the entire reaction time. Using modern, air-stable precatalysts can ensure a sustained release of the active Pd(0) species.[4]
-
Base/pH Control: Suzuki reactions can experience a drop in pH as they progress, which can shift the boronic acid speciation into a regime where protodeboronation is faster.[16][17] Using a robust base like K₃PO₄, which has multiple basic sites, can provide better pH buffering throughout the reaction.
Experimental Protocols
Protocol 1: General Procedure for Minimizing Protodeboronation using a MIDA Boronate
This protocol provides a robust starting point for coupling an aryl halide with an unstable boronic acid, utilizing the "slow-release" MIDA boronate strategy under anhydrous conditions.
Materials:
-
Aryl Halide (1.0 equiv)
-
Pyridine- or other unstable Heteroaryl-MIDA boronate (1.3 equiv)
-
Potassium Phosphate (K₃PO₄), finely powdered and oven-dried (3.0 equiv)
-
Pd₂(dba)₃ (2 mol%)
-
SPhos (4.5 mol%)
-
Anhydrous 1,4-Dioxane
-
Inert atmosphere glovebox or Schlenk line
Procedure:
-
Reagent Preparation: Inside a glovebox or under a strong flow of inert gas, add the aryl halide (1.0 equiv), the MIDA boronate (1.3 equiv), and the oven-dried K₃PO₄ (3.0 equiv) to an oven-dried reaction vessel equipped with a magnetic stir bar.
-
Catalyst Preparation: In a separate vial, prepare the catalyst by adding Pd₂(dba)₃ (2 mol%) and SPhos (4.5 mol%).
-
Reaction Assembly: Add the catalyst mixture to the reaction vessel. Add enough anhydrous dioxane to achieve a concentration of approximately 0.1 M with respect to the aryl halide.
-
Execution: Seal the reaction vessel tightly. If using a Schlenk line, perform three freeze-pump-thaw cycles. Heat the reaction mixture to 80 °C with vigorous stirring.
-
Monitoring and Workup: Monitor the reaction progress by LC-MS or TLC. Upon completion (or when the reaction stalls), cool the mixture to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove inorganic salts and palladium black.
-
Purification: Transfer the filtrate to a separatory funnel, wash with water and then brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Protocol 2: Monitoring Protodeboronation by ¹H NMR Spectroscopy
This method allows for the quantitative assessment of protodeboronation versus productive coupling, providing crucial data for optimization.
Procedure:
-
Sample Preparation: In an NMR tube, set up a small-scale reaction (~0.7 mL total volume) using the precise conditions of your experiment (catalyst, base, solvent, temperature). Include a known amount of an inert internal standard with a non-overlapping signal (e.g., 1,3,5-trimethoxybenzene).
-
Initial Spectrum (t=0): Acquire an initial ¹H NMR spectrum before heating. This spectrum will establish the initial concentrations of your starting materials relative to the internal standard.
-
Time-Course Monitoring: Heat the NMR tube to the desired reaction temperature in a temperature-controlled oil bath. Remove the tube at regular intervals (e.g., 30 min, 1 hr, 2 hr, 4 hr), cool it rapidly in an ice bath, and acquire a new spectrum.
-
Data Analysis: By integrating the signals for the starting aryl halide, the desired product, and the protodeboronated byproduct relative to the constant integral of the internal standard, you can plot concentration vs. time curves for each species. This data provides a clear kinetic profile of the competing reactions and is invaluable for rationally optimizing conditions.
References
- Suzuki reaction. (n.d.). In Wikipedia.
- Cox, P. A., Reid, M., Leach, A. G., Campbell, A. D., King, E. J., & Lloyd-Jones, G. C. (2017). Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion. Journal of the American Chemical Society, 139(37), 13156–13165.
- Protodeboronation. (n.d.). In Wikipedia.
- Thomas, A. A., Wang, H., Zahrt, A. F., & Denmark, S. E. (2019). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society, 141(42), 16758–16775.
- Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.
- BenchChem. (n.d.). Technical Support Center: Protodeboronation in Suzuki Reactions.
- Billingsley, K. L., & Buchwald, S. L. (2009). A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids.
- del Rio, D., Borjesson, M., Hein, J. E., & Sigman, M. S. (2024).
- dungeonsandderp. (2023, July 15).
- Atalantius. (2024, June 12). For the pro's (Suzuki). Reddit.
- del Rio, D., Borjesson, M., Hein, J. E., & Sigman, M. S. (2024). Bulky Phosphine Ligands Promote Palladium-Catalyzed Protodeboronation. Journal of the American Chemical Society.
- BenchChem. (n.d.). Preventing protodeboronation of 2,5-Difluorophenylboronic acid.
- Littke, A. F., Dai, C., & Fu, G. C. (2000). Versatile Catalysts for the Suzuki Cross-Coupling of Arylboronic Acids with Aryl and Vinyl Halides and Triflates under Mild Conditions. Journal of the American Chemical Society, 122(17), 4020–4028.
- Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412–443.
- BenchChem. (n.d.). Troubleshooting difficult Suzuki couplings with substituted boronic acids.
- Knights, O. D., & Lloyd-Jones, G. C. (2023). Quantitative In Silico Prediction of the Rate of Protodeboronation by a Mechanistic Density Functional Theory-Aided Algorithm. The Journal of Physical Chemistry A, 127(12), 2815–2826.
- Knights, O. D., & Lloyd-Jones, G. C. (2023). Quantitative In Silico Prediction of the Rate of Protodeboronation by a Mechanistic Density Functional Theory-Aided Algorithm. The Journal of Physical Chemistry A, 127(12), 2815–2826.
Sources
- 1. Protodeboronation - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 7. chemrxiv.org [chemrxiv.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 10. Yoneda Labs [yonedalabs.com]
- 11. reddit.com [reddit.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. Suzuki Coupling [organic-chemistry.org]
- 15. reddit.com [reddit.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Quantitative In Silico Prediction of the Rate of Protodeboronation by a Mechanistic Density Functional Theory-Aided Algorithm - PMC [pmc.ncbi.nlm.nih.gov]
Impact of base and solvent choice on Indole-7-boronic acid reactions
Welcome to the technical support resource for reactions involving Indole-7-boronic acid. This guide is designed for researchers, scientists, and professionals in drug development. Here, we will address common challenges and provide in-depth, field-proven insights into the nuanced effects of base and solvent selection on the outcomes of your experiments. Our goal is to empower you with the knowledge to troubleshoot effectively and optimize your synthetic strategies.
Frequently Asked Questions (FAQs)
Q1: My Suzuki-Miyaura coupling with this compound is giving low yields. I suspect protodeboronation. How can the choice of base and solvent mitigate this?
A1: Protodeboronation, the undesired cleavage of the C-B bond, is a significant side reaction with electron-rich heteroaromatic boronic acids like this compound, particularly under harsh basic conditions. The choice of base and solvent is critical in minimizing this pathway.
-
Expertise & Experience: Strong inorganic bases like sodium hydroxide (NaOH) or potassium hydroxide (KOH) in protic solvents like water or ethanol can accelerate protodeboronation. The combination of high base strength and a proton source readily facilitates the replacement of the boronic acid group with a hydrogen atom. Weaker inorganic bases such as potassium carbonate (K2CO3) or cesium carbonate (Cs2CO3) are often preferred as they provide sufficient basicity to facilitate the catalytic cycle without excessively promoting the protodeboronation side reaction. Organic bases like triethylamine (TEA) or diisopropylethylamine (DIPEA) can also be effective, particularly when paired with anhydrous solvents.
-
Troubleshooting Protocol:
-
Switch to a weaker base: Replace NaOH or KOH with K2CO3, Cs2CO3, or potassium phosphate (K3PO4).
-
Employ anhydrous solvents: Use solvents like dioxane, tetrahydrofuran (THF), or toluene to minimize the presence of water, which can be a proton source for protodeboronation.
-
Consider a two-phase system: A mixture of toluene and water can sometimes be effective, where the organic phase contains the reactants and catalyst, and the aqueous phase contains the inorganic base. This can help to control the concentration of the base in the organic layer.
-
Lower the reaction temperature: If permissible for your specific coupling partners, reducing the temperature can slow down the rate of protodeboronation more significantly than the desired coupling reaction.
-
Q2: I am observing significant N-arylation of the indole ring instead of the desired C-C bond formation at the 7-position. How can I improve the selectivity?
A2: The nitrogen atom of the indole ring is a competing nucleophile and can undergo arylation, particularly with highly reactive aryl halides. The choice of base and solvent plays a crucial role in modulating the reactivity of the indole nitrogen.
-
Expertise & Experience: The use of bulky bases can sterically hinder the approach of the electrophile to the indole nitrogen. For instance, potassium phosphate (K3PO4) or bulky organic bases can favor C-C coupling over N-arylation. The solvent can also influence the reaction's selectivity. Aprotic polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) can solvate the cation of the base, increasing its effective basicity and potentially favoring the desired C-C bond formation.
-
Troubleshooting Protocol:
-
Protect the indole nitrogen: The most straightforward solution is to protect the indole nitrogen with a suitable protecting group, such as a Boc, Ts, or SEM group, prior to the coupling reaction. This will completely prevent N-arylation.
-
Utilize a bulky base: If N-protection is not desirable, switch to a sterically hindered base like K3PO4.
-
Solvent screening: Perform a small-scale screen of aprotic polar solvents like DMF, DMSO, or N-methyl-2-pyrrolidone (NMP) to identify the optimal solvent for your specific substrates.
-
Q3: My reaction mixture containing this compound is heterogeneous, leading to inconsistent results. What solvent and base combinations can improve solubility?
A3: The poor solubility of boronic acids and inorganic bases in organic solvents is a common issue that can lead to poor reaction kinetics and reproducibility.
-
Expertise & Experience: To address solubility issues, a common strategy is to use a solvent system that can dissolve both the organic and inorganic components. A mixture of a non-polar aprotic solvent (like toluene or dioxane) with a polar aprotic solvent (like DMF or DMSO) can be effective. Alternatively, using a phase-transfer catalyst (PTC) such as tetrabutylammonium bromide (TBAB) can facilitate the transfer of the inorganic base into the organic phase. Some organic bases, like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene), are soluble in a wide range of organic solvents and can be a good alternative.
-
Troubleshooting Protocol:
-
Solvent mixture: Try a solvent system such as toluene/DMF (e.g., 4:1 ratio) or dioxane/water.
-
Phase-transfer catalyst: Add a catalytic amount (1-5 mol%) of a PTC like TBAB to your reaction mixture.
-
Homogeneous organic base: Consider using a soluble organic base like DBU or a phosphazene base.
-
Troubleshooting Guide: Base and Solvent Selection
This table summarizes the potential issues and recommended solutions related to base and solvent choice in reactions with this compound.
| Issue | Potential Cause | Recommended Base | Recommended Solvent | Additional Notes |
| Low Yield / Protodeboronation | Strong base, protic solvent | K2CO3, Cs2CO3, K3PO4 | Dioxane, THF, Toluene | Use anhydrous conditions. |
| N-Arylation Side Product | Unprotected indole nitrogen, non-selective conditions | K3PO4 (bulky), or protect the N-H | DMF, DMSO, NMP | N-protection is the most reliable solution. |
| Poor Solubility / Heterogeneity | Mismatch in polarity of reactants and solvent | K2CO3, Cs2CO3 (with PTC), DBU | Toluene/DMF, Dioxane/Water | A phase-transfer catalyst (PTC) can be beneficial. |
| Slow Reaction Rate | Insufficient base strength or poor solubility | Cs2CO3, K3PO4 | DMF, DMSO | Increasing temperature may also be necessary. |
Experimental Workflow & Diagrams
Workflow for Optimizing a Suzuki-Miyaura Coupling Reaction
This workflow provides a systematic approach to optimizing the base and solvent for a Suzuki-Miyaura coupling of this compound with an aryl halide.
Caption: A decision tree for troubleshooting low yields in reactions involving this compound.
References
-
Carrow, B. P., & Hartwig, J. F. (2011). Distinguishing between pathways for transmetalation in Suzuki–Miyaura reactions. Journal of the American Chemical Society, 133(7), 2116–2119. [Link]
-
Tyrell, E., & Whitting, P. (2010). The development and application of the Suzuki–Miyaura cross-coupling. Tetrahedron, 66(32), 6069-6094. [Link]
Technical Support Center: Preventing Homocoupling of Boronic Acids in Cross-Coupling Reactions
Welcome to the technical support center for cross-coupling reactions. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and prevent a common and often frustrating side reaction: the homocoupling of boronic acids. As your virtual application scientist, I will provide in-depth, experience-based insights to help you navigate this challenge, ensuring the integrity and success of your synthetic endeavors.
I. Understanding the Enemy: The Mechanisms of Homocoupling
Before we can effectively prevent the formation of boronic acid homodimers, it is crucial to understand the pathways through which this undesired reaction occurs. Homocoupling primarily proceeds through two well-documented mechanisms, particularly in the context of Suzuki-Miyaura cross-coupling reactions.
A. Oxygen-Mediated Homocoupling
The presence of dissolved oxygen is a primary culprit in promoting the homocoupling of boronic acids.[1][2] The active Pd(0) catalyst can react with oxygen to form a palladium peroxo complex (L₂Pd(η²-O₂)).[3][4] This species is highly reactive towards boronic acids. The mechanism is believed to involve the coordination of the oxophilic boron atom to the peroxo ligand, facilitating transmetalation and subsequent reductive elimination to yield the homocoupled biaryl product.[3][4] This pathway is particularly problematic as it consumes both the catalyst and the boronic acid, diminishing the yield of the desired cross-coupled product.
B. Palladium(II)-Mediated Homocoupling
When using a Pd(II) precatalyst, such as Pd(OAc)₂, direct reaction with the boronic acid can occur, leading to homocoupling.[1][5] This process involves a double transmetalation-reductive elimination sequence, generating the homodimer and the active Pd(0) catalyst.[6] While this does generate the active catalyst for the desired cross-coupling cycle, it comes at the cost of consuming the boronic acid starting material, especially at the beginning of the reaction.[1]
C. Other Contributing Factors
Beyond these primary mechanisms, other factors can influence the extent of homocoupling. These include:
-
Protodeboronation: This is the protonolysis of the carbon-boron bond, replacing it with a carbon-hydrogen bond.[7] While not a homocoupling reaction itself, it is a common decomposition pathway for boronic acids that competes with the desired cross-coupling.[7][8] Factors such as pH, temperature, and the electronic nature of the boronic acid can influence the rate of protodeboronation.[7][9]
-
Glaser Coupling: In copper-catalyzed reactions, or when copper additives are used, the homocoupling of terminal alkynes, known as Glaser coupling, can occur.[10][11] While distinct from boronic acid homocoupling, it is an important consideration in related cross-coupling chemistries.
The following diagram illustrates the competing pathways of the desired Suzuki-Miyaura cross-coupling and the undesired oxygen-mediated homocoupling.
Caption: Competing Suzuki-Miyaura and Homocoupling Pathways.
II. Troubleshooting Guide: A Symptom-Based Approach
This section is designed to address specific issues you may be encountering in the lab.
Problem 1: Significant formation of homocoupled byproduct is observed in my reaction.
This is the most direct indicator of a homocoupling issue. The following steps will help you systematically diagnose and resolve the problem.
Cause A: Presence of Dissolved Oxygen
Solution: Rigorous degassing of the reaction mixture is paramount.[1][2]
-
Protocol 1: Inert Gas Sparging
-
Combine all solid reagents (aryl halide, boronic acid, base, and ligand) in a dry reaction vessel (e.g., a Schlenk flask).
-
Add the solvent.
-
Insert a long needle connected to a source of inert gas (argon or nitrogen) below the surface of the solvent.
-
Bubble the inert gas through the solution for at least 15-30 minutes to displace dissolved oxygen.[1]
-
While maintaining a positive pressure of inert gas, add the palladium catalyst.
-
-
Protocol 2: Freeze-Pump-Thaw Cycles This method is highly effective for complete oxygen removal.[1]
-
Combine all reagents and solvent in a Schlenk flask.
-
Freeze the mixture using a liquid nitrogen bath.
-
Once frozen, apply a high vacuum to the flask for several minutes to remove gases.
-
Close the flask to the vacuum and thaw the mixture.
-
Repeat this cycle three to five times.[1]
-
Cause B: Suboptimal Catalyst, Ligand, or Base Selection
The choice of reagents can significantly influence the relative rates of cross-coupling versus homocoupling.
-
Catalyst: If using a Pd(II) precatalyst, consider switching to a Pd(0) source like Pd(PPh₃)₄ to bypass the initial Pd(II)-mediated homocoupling pathway.
-
Ligands: Bulky, electron-rich phosphine ligands can accelerate the desired cross-coupling reaction, outcompeting homocoupling.[1] Consider screening ligands such as SPhos or XPhos.[12][13]
-
Base: The choice of base is crucial for activating the boronic acid.[14] However, overly strong bases can sometimes promote side reactions. Weaker inorganic bases like K₂CO₃ or K₃PO₄ are often preferred over strong bases like NaOH.[5]
The following table summarizes the impact of different component choices on homocoupling:
| Component | Recommendation to Minimize Homocoupling | Rationale |
| Palladium Source | Use a Pd(0) precatalyst (e.g., Pd(PPh₃)₄) | Avoids the initial Pd(II)-mediated homocoupling pathway.[1] |
| Ligand | Employ bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) | Accelerates the desired cross-coupling, outcompeting homocoupling.[1][12] |
| Base | Use weaker inorganic bases (e.g., K₂CO₃, K₃PO₄) | Less likely to promote side reactions compared to strong bases.[5] |
Problem 2: Low yield of the desired product, with significant recovery of starting materials and some homodimer.
This scenario suggests that the desired catalytic cycle is inefficient, allowing side reactions to become more prominent.
Cause A: Inefficient Catalyst Turnover or Slow Reaction Kinetics
Solution: Optimize reaction conditions to favor the cross-coupling pathway.
-
Temperature: While higher temperatures can sometimes accelerate side reactions, running the reaction at the lowest effective temperature can help suppress homocoupling.[5] However, if the reaction is sluggish, a careful increase in temperature might be necessary to promote the desired transformation.[13]
-
Solvent: Aprotic solvents like 1,4-dioxane, toluene, and THF are commonly used and can be effective at minimizing homocoupling.[5] The amount of water used as a co-solvent should be optimized, as excessive water can sometimes promote side reactions.[5][13]
-
Slow Addition of Boronic Acid: Adding the boronic acid solution slowly to the reaction mixture can keep its instantaneous concentration low, disfavoring the bimolecular homocoupling reaction.[5]
-
Use a Slight Excess of the Aryl Halide: This can help ensure the palladium catalyst preferentially undergoes oxidative addition with the aryl halide rather than participating in homocoupling.[5]
Caption: Troubleshooting workflow for homocoupling.
III. Frequently Asked Questions (FAQs)
Q1: What are the primary causes of boronic acid homocoupling?
A1: The two main causes are the presence of dissolved oxygen in the reaction mixture and the use of a Palladium(II) precatalyst.[1] Oxygen can oxidize the active Pd(0) catalyst, which then promotes homocoupling, while Pd(II) salts can directly react with the boronic acid to form the homodimer.[1]
Q2: How can I effectively remove dissolved oxygen from my reaction?
A2: Rigorous degassing is crucial. Two common and effective methods are inert gas sparging (bubbling nitrogen or argon through the solvent for 15-30 minutes) and performing three to five freeze-pump-thaw cycles.[1]
Q3: Can my choice of base affect the amount of homocoupling?
A3: Yes, the base is essential for activating the boronic acid, but an inappropriate choice can worsen homocoupling. Weaker inorganic bases like potassium carbonate (K₂CO₃) and potassium phosphate (K₃PO₄) are often preferred as they are generally less likely to promote homocoupling compared to strong bases like sodium hydroxide (NaOH).[5]
Q4: Are there any procedural tricks to minimize homocoupling?
A4: Yes, several procedural modifications can help. The slow addition of the boronic acid can keep its concentration low, disfavoring the bimolecular homocoupling.[5] Using a slight excess of the aryl halide can also push the catalytic cycle towards the desired cross-coupling.[5] Additionally, pre-heating the mixture of the catalyst, base, and aryl halide before adding the boronic acid can sometimes be beneficial.[2]
Q5: My boronic acid seems to be decomposing even without forming a homodimer. What could be happening?
A5: You are likely observing protodeboronation, a side reaction where the carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond.[7] This is a known decomposition pathway for boronic acids and is influenced by factors like pH and temperature.[7] To mitigate this, consider using boronic esters (like pinacol esters) or organotrifluoroborates, which can act as "slow-release" sources of the boronic acid, keeping its concentration low and minimizing decomposition.[7]
IV. References
-
Cee, V. J., et al. (2008). Identification of a Surprising Boronic Acid Homocoupling Process in Suzuki–Miyaura Cross-Coupling Reactions Utilizing a Hindered Fluorinated Arene. Thieme.
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs.
-
Wikipedia. Protodeboronation.
-
Konkolewicz, D., et al. (2017). Preventing Alkyne-Alkyne (i.e., Glaser) Coupling Associated with the ATRP Synthesis of Alkyne-Functional Polymers/Macromonomers and for Alkynes under Click (i.e., CuAAC) Reaction Conditions. PubMed.
-
Konkolewicz, D., et al. (2017). Preventing Alkyne-Alkyne (i.e., Glaser) Coupling Associated with the ATRP Synthesis of Alkyne-Functional Polymers/Macromonomers and for Alkynes under Click (i.e., CuAAC) Reaction Conditions. ResearchGate.
-
BenchChem. (2025). Preventing homocoupling of boronic acids in 6-Bromo-1H-indazole synthesis. BenchChem.
-
BenchChem. (2025). Strategies to minimize homocoupling in Suzuki reactions of boronic acids. BenchChem.
-
ResearchGate. (2018). How to prevent metal catalysed homocoupling reaction of boronic acids?. ResearchGate.
-
Cee, V. J., et al. (2008). Identification of a Surprising Boronic Acid Homocoupling Process in Suzuki–Miyaura Cross-Coupling Reactions Utilizing a Hindered Fluorinated Arene. ResearchGate.
-
Crudden, C. M., et al. (2005). Protodeboronation of Tertiary Boronic Esters: Asymmetric Synthesis of Tertiary Alkyl Stereogenic Centers. Journal of the American Chemical Society.
-
Organic Chemistry Portal. Suzuki Coupling.
-
Berionni, G., et al. (2022). Copper-Catalyzed Homocoupling of Boronic Acids: A Focus on B-to-Cu and Cu-to-Cu Transmetalations. PMC.
-
Mayr, H., et al. (2022). In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface. NIH.
-
ResearchGate. The proposed mechanism for protodeboronation of arylboronic acids.
-
BenchChem. (2025). how to avoid dehalogenation side reactions in Suzuki coupling. BenchChem.
-
Noonan, G., & Leach, A. G. (2015). A mechanistic proposal for the protodeboronation of neat boronic acids: boronic acid mediated reaction in the solid state. Semantic Scholar.
-
Doubleday, W. W., et al. (2006). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. ACS Publications.
-
Doubleday, W. W., et al. (2006). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. Organic Process Research & Development.
-
Berionni, G., et al. (2022). Copper-Catalyzed Homocoupling of Boronic Acids: A Focus on B-to-Cu and Cu-to-Cu Transmetalations. ResearchGate.
-
Lloyd-Jones, G. C. (2014). CHAPTER 8: Boron Reagent Activation in Suzuki–Miyaura Coupling. Royal Society of Chemistry.
-
L-Università ta' Malta. (2008). Pd-Catalyzed Homocoupling Reaction of Arylboronic Acid: Insights from Density Functional Theory. The Journal of Physical Chemistry A.
-
Zhang, Y., et al. (2012). Ligand-promoted oxidative cross-coupling of aryl boronic acids and aryl silanes by palladium catalysis. PubMed.
-
Jutand, A., et al. (2005). Mechanism of the Palladium-Catalyzed Homocoupling of Arylboronic Acids: Key Involvement of a Palladium Peroxo Complex. ResearchGate.
-
Glassman, M. J., et al. (2017). Development of optimized conditions for Glaser-Hay bioconjugations. PMC.
-
Reddit. (2025). Question About Suzuki Coupling Reaction Byproducts (Homocoupling). r/chemhelp.
-
Reddit. (2021). Diagnosing issues with a failed Suzuki coupling?. r/Chempros.
-
Hall, D. G. (2016). Development of Organic Transformations Based on Protodeboronation. ACS Publications.
-
Lloyd-Jones, G. C., & Denmark, S. E. (2011). Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid-Base Paradox in Cross-Coupling. ResearchGate.
-
Bateman, L. M., et al. (2018). Nuances in Fundamental Suzuki–Miyaura Cross-Couplings Employing [Pd(PPh3)4]: Poor Reactivity of Aryl Iodides at Lower Temperatures. Organometallics.
-
Weix, D. J. (2014). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. NIH.
-
Reddit. (2025). Unexpected byproduct in Suzuki-Miyaura coupling - protodeboronation competing at room temperature?. r/chemistry.
-
Wikipedia. Boronic acid.
-
Hinde, R. J. (2011). A Computational Investigation of the Oxidative Deboronation of BoroGlycine, H2N–CH2–B(OH)2, Using H2O and H2O2. NIH.
-
Reddit. (2025). How do I avoid side reactions while doing this peptide coupling reaction?.
-
YouTube. (2024). Suzuki Coupling I Common Byproducts in Suzuki Coupling.
-
ResearchGate. (2014). How can I solve my problem with Suzuki coupling?. ResearchGate.
-
Garg, N. K., & Szostak, M. (2015). Suzuki–Miyaura cross-coupling of amides and esters at room temperature: correlation with barriers to rotation around C–N and C–O bonds. PMC.
-
ResearchGate. (2014). The effect of various temperatures on the Suzuki coupling reaction a.
-
Wu, Y., et al. (2025). Lessons Learned during 50 kg Manufacturing of Suzuki–Miyaura Coupling Reaction. Organic Process Research & Development.
-
Pericherla, K., et al. (2014). Recent advances and applications of Glaser coupling employing greener protocols. RSC Publishing.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. books.rsc.org [books.rsc.org]
- 7. Protodeboronation - Wikipedia [en.wikipedia.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Preventing Alkyne-Alkyne (i.e., Glaser) Coupling Associated with the ATRP Synthesis of Alkyne-Functional Polymers/Macromonomers and for Alkynes under Click (i.e., CuAAC) Reaction Conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 13. benchchem.com [benchchem.com]
- 14. Suzuki Coupling [organic-chemistry.org]
Technical Support Center: Analytical Methods for Monitoring Indole-7-boronic Acid Reactions
Welcome to the technical support center for the analysis of Indole-7-boronic acid and its associated chemical reactions. This guide is designed for researchers, chemists, and drug development professionals who utilize this versatile building block. This compound is a key intermediate, particularly in palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling, for synthesizing complex indole derivatives.[1][2] Accurate reaction monitoring is critical for optimizing yield, understanding kinetics, and ensuring the quality of the final product.
This resource provides in-depth, field-proven insights into the most common analytical challenges and their solutions. It is structured as a series of frequently asked questions and detailed troubleshooting guides to directly address issues you may encounter during your experiments.
Section 1: Frequently Asked Questions (FAQs)
This section addresses high-level questions about selecting and implementing analytical methods for your this compound reactions.
Q1: What are the most common analytical techniques for monitoring reactions with this compound?
A1: The primary techniques are High-Performance Liquid Chromatography (HPLC), often coupled with Mass Spectrometry (LC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy.[3]
-
HPLC/UPLC-MS is the workhorse for quantitative analysis. It excels at separating the starting material (this compound), reagents, and products, allowing you to track consumption and formation over time with high sensitivity.[3][4]
-
NMR Spectroscopy (specifically ¹H and ¹¹B NMR) is unparalleled for in-situ monitoring and detailed structural confirmation. It provides a real-time snapshot of the species in the reaction flask without the need for sample workup.[3][5]
-
Gas Chromatography (GC-MS) is less common for this compound itself due to the compound's low volatility but can be useful for analyzing certain volatile byproducts or related reagents after derivatization.[6][7]
Q2: My this compound seems unstable during analysis. Is this a known issue?
A2: Yes, instability is a well-documented challenge for many boronic acids.[8] There are two primary concerns:
-
Dehydration: Boronic acids can reversibly dehydrate to form cyclic anhydrides called boroxines, especially when concentrated or heated. This can lead to complex chromatograms or NMR spectra.[4]
-
Protodeboronation: This is the cleavage of the C-B bond, replacing the boronic acid group with a hydrogen atom. It can be catalyzed by acidic or basic conditions, leading to the loss of your starting material and the formation of an indole impurity.[9]
Careful control of sample preparation, diluents, and analytical conditions is crucial to mitigate these degradation pathways.
Q3: I am using the pinacol ester of this compound. Do I need to worry about different analytical issues?
A3: Absolutely. While boronic esters (like pinacol esters) are often used because they are more stable and easier to handle than the free boronic acids, they present a significant analytical challenge: hydrolysis.[10] Under typical reversed-phase HPLC conditions (which use aqueous mobile phases), the ester can hydrolyze back to the boronic acid on the column.[11][12] This artifact complicates quantification, as you may be measuring the hydrolyzed product instead of the true amount of ester remaining in your reaction. Specialized analytical methods are required to prevent this.[10][11]
Section 2: Troubleshooting Guides by Analytical Technique
This section provides detailed, problem-oriented solutions for specific issues encountered during reaction monitoring.
High-Performance Liquid Chromatography (HPLC) & UPLC-MS
HPLC and its high-pressure variant, UPLC, are the most common tools for monitoring these reactions. However, the unique chemistry of boronic acids presents several challenges.
Caption: General workflow for monitoring a reaction using HPLC/UPLC-MS.
Q: Why am I seeing severe peak tailing for my this compound?
A: Peak tailing is a frequent problem when analyzing boronic acids and is often caused by unwanted interactions between the analyte and the stationary phase. [13]
-
Potential Causes:
-
Silanol Interactions: Free silanol groups (Si-OH) on the surface of standard silica-based C18 columns can interact strongly with the electron-rich boronic acid moiety, leading to tailing.
-
Metal Chelation: Boronic acids can chelate with trace metal contaminants in the HPLC system (e.g., stainless steel frits, columns) causing poor peak shape.
-
Column Overload: Injecting too concentrated a sample can saturate the stationary phase.
-
-
Solutions & Rationale:
-
Use a Specialized Column: Switch to a column designed to minimize these interactions.
-
End-capped Columns: Ensure you are using a high-quality, fully end-capped C18 column. End-capping masks many of the free silanol groups.
-
Low Silanol Activity Columns: Columns like the Waters XTerra™ MS C18 are specifically designed with lower silanol activity and can significantly reduce on-column hydrolysis and peak tailing for boronic esters and acids.[10][12]
-
Hybrid or Coated Surface Columns: Consider columns with hybrid particle technology or specially treated surfaces, such as Waters ACQUITY™ Premier with MaxPeak™ HPS technology, which creates an inert barrier to prevent analyte/metal interactions.
-
-
Modify the Mobile Phase:
-
Lower the pH: Add a small amount of acid (e.g., 0.1% formic acid or acetic acid) to the mobile phase. At a low pH (around 2-3), the boronic acid will be fully protonated and neutral, reducing its interaction with negatively charged silanol groups.[13]
-
Use a Competing Additive: In some cases, a small amount of a chelating agent or an ion-pairing reagent can be added, but this can complicate MS detection.
-
-
Check Injection Concentration: Perform a dilution series of your sample. If peak shape improves upon dilution, you may be overloading the column.
-
Q: My this compound peak is not well-retained and elutes near the solvent front. How can I fix this?
A: Poor retention is common for polar compounds like boronic acids on reversed-phase columns, especially at high pH. [10]
-
Potential Causes:
-
High Mobile Phase pH: Boronic acids have pKa values typically in the range of 8-10. At high pH, the boronic acid becomes an anionic boronate, which is highly polar and has little affinity for the nonpolar C18 stationary phase.
-
High Organic Content: The starting percentage of organic solvent (acetonitrile or methanol) in your gradient may be too high.
-
Inappropriate Column: A standard C18 column may not be retentive enough for this polar analyte.
-
-
Solutions & Rationale:
-
Optimize Mobile Phase:
-
Work at Low pH: As mentioned for peak tailing, a low pH mobile phase (e.g., water with 0.1% formic acid) will keep the boronic acid in its neutral, more retentive form. This is the most common and effective solution.
-
Reduce Initial Organic %: Lower the starting concentration of acetonitrile/methanol in your gradient. For very polar compounds, you may need to start with 100% aqueous mobile phase. Ensure your column is compatible with 100% aqueous conditions to prevent "pore dewetting" (e.g., Waters ACQUITY UPLC BEH C18, HSS T3).[13]
-
-
Consider an Alternate Stationary Phase: If low pH methods are insufficient, consider an "aqueous-compatible" phase (like a C18 AQ) or a different retention mechanism entirely, such as a polar-embedded phase or Hydrophilic Interaction Liquid Chromatography (HILIC).
-
Q: My LC-MS data shows multiple peaks or ions for my boronic acid. What are these?
A: Boronic acids are notorious for forming various species in solution and in the MS source, which can complicate data interpretation. [4]
-
Potential Causes & Identification:
-
Boroxine Formation: Three molecules of boronic acid can lose three molecules of water to form a cyclic boroxine. In the MS, you might see an ion corresponding to [3M - 3H₂O - H]⁻ in negative mode. This is more common with concentrated samples or high source temperatures.
-
Solvent Adducts: You may observe adducts with mobile phase components, such as [M + HCOO]⁻ if using formic acid.
-
In-source Fragmentation/Reaction: The high energy in the ESI source can sometimes promote reactions.
-
Degradation: The peak could be the protodeboronated indole impurity.
-
-
Solutions & Rationale:
-
Optimize MS Source Conditions:
-
Reduce Temperatures: Lower the source and desolvation gas temperatures to minimize in-source dehydration to the boroxine.
-
Use Gentler Ionization: Lower the capillary or fragmentor voltage. The goal is to ionize the molecule, not fragment it.[4]
-
-
Optimize Chromatography: A good chromatographic separation is key. If you can separate the boronic acid from other components, you can be more confident in assigning the major peak.
-
Use High-Resolution MS (HRMS): If available, HRMS (e.g., Q-TOF, Orbitrap) can provide an accurate mass measurement, which helps definitively identify the elemental formula of each ion and distinguish between boronic acid, boroxines, and impurities.
-
| Parameter | Starting Condition for this compound | Rationale |
| Column | Waters ACQUITY Premier HSS T3 C18, 1.8 µm | Inert surface minimizes metal chelation; T3 chemistry provides balanced retention for polar compounds and is aqueous-stable.[13] |
| Mobile Phase A | Water + 0.1% Formic Acid | Low pH ensures the boronic acid is in its neutral, more retentive form. |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid | Common organic solvent for reversed-phase. |
| Gradient | 5% to 95% B over 5-7 minutes | A typical starting gradient; adjust initial %B to optimize retention. |
| Flow Rate | 0.4 - 0.6 mL/min (for 2.1 mm ID column) | Standard flow rate for UPLC. |
| Column Temp. | 40 °C | Elevated temperature reduces viscosity and can improve peak shape. |
| MS Ionization | Electrospray Ionization (ESI), Negative Mode | Boronic acids readily form [M-H]⁻ ions.[14][15] |
| MS Detection | m/z for [C₈H₈BNO₂ - H]⁻ | Monitor the deprotonated molecular ion. |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is a powerful, non-destructive technique that provides both quantitative and structural information directly from the reaction mixture.
Q: How can I use ¹¹B NMR to monitor my reaction? It seems less sensitive than ¹H NMR.
A: ¹¹B NMR is an excellent tool because the chemical shift of the boron nucleus is highly sensitive to its chemical environment and hybridization state. While less sensitive than ¹H NMR, its utility for distinguishing boron species is unmatched. [9][16]
-
Key Principles:
-
sp² Boron (Trigonal Planar): The starting boronic acid (R-B(OH)₂). This typically appears as a broad peak downfield, around δ 26-30 ppm .[9]
-
sp³ Boron (Tetrahedral): Boronate species, formed when the boronic acid complexes with a diol or is deprotonated to R-B(OH)₃⁻. This appears as a sharper peak upfield, around δ 1-9 ppm .[9]
-
-
Application to Reaction Monitoring:
-
Acquire a spectrum of your starting material (this compound) to identify its characteristic sp² peak.
-
As the reaction proceeds , for example in a Suzuki coupling, the intensity of the starting material peak at ~30 ppm will decrease.
-
Monitor for intermediates or side products. The appearance of new peaks in the sp³ region (~1-9 ppm) could indicate the formation of boronate complexes with solvents or other species.
-
Quantification: By integrating the area of the starting material peak relative to an internal standard, you can quantify its consumption. Due to the low sensitivity, higher concentration samples are often required compared to ¹H NMR.[5]
-
Q: My ¹¹B NMR spectrum is just a very broad, indistinct peak. How can I improve the resolution?
A: The broadness of ¹¹B NMR signals is due to the quadrupolar nature of the boron nucleus (I = 3/2). The line width is highly dependent on the symmetry of the molecule around the boron center. [9]
-
Potential Causes:
-
Intermediate Chemical Exchange: The molecule may be undergoing rapid exchange between different forms (e.g., monomer, boroxine, solvent complex), leading to signal broadening.
-
Low Molecular Symmetry: The inherent asymmetry around the sp² boron in a boronic acid contributes to broad signals.
-
Viscosity: High sample viscosity can restrict molecular tumbling and broaden the signal.
-
-
Solutions & Rationale:
-
Lower the Temperature: Cooling the NMR probe can slow down exchange processes, sometimes resulting in sharper signals for the individual species.
-
Use a Coordinating Agent: Adding a Lewis base like fluoride (e.g., TBAF) can coordinate to the boron. This technique can form distinct trifluoroborate and fluoroboronate esters that give sharper, well-resolved signals, making quantification by deconvolution easier.[5]
-
Ensure Proper Shimming: Poor magnetic field homogeneity will exacerbate peak broadening. Always ensure the spectrometer is well-shimmed on your sample.
-
Increase Acquisition Time: For broad signals, acquiring more scans will improve the signal-to-noise ratio, making the peak easier to identify and integrate.
-
Section 3: Experimental Protocols
These protocols provide a validated starting point for your method development.
Protocol 1: HPLC-MS Method for Reaction Monitoring
This protocol is designed for monitoring the consumption of this compound in a typical Suzuki-Miyaura coupling reaction.
-
Reaction Sampling and Quenching:
-
At designated time points (e.g., t=0, 15 min, 30 min, 1h, 4h), withdraw a 50 µL aliquot from the reaction mixture using a gas-tight syringe.
-
Immediately dispense the aliquot into a 1.5 mL vial containing 950 µL of acetonitrile. This quenches the reaction by diluting the catalyst and reactants and precipitates salts.[3] An internal standard can be included in the quenching solvent for more precise quantification.
-
-
Sample Preparation:
-
Vortex the quenched sample for 30 seconds.
-
Centrifuge the sample at 10,000 rpm for 5 minutes to pellet any precipitated salts or catalyst.
-
Transfer the supernatant to a clean HPLC vial with an insert. If necessary, perform a further dilution with 50:50 water:acetonitrile to ensure the concentration is within the linear range of the instrument.
-
-
UPLC-MS Analysis:
-
Instrument: Waters ACQUITY UPLC with SQD Mass Detector (or equivalent).
-
Column: ACQUITY Premier HSS T3 C18, 2.1 x 50 mm, 1.7 µm.
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Gradient: Start at 5% B, hold for 0.5 min; ramp to 95% B over 4 min; hold at 95% B for 1 min; return to 5% B in 0.1 min; hold for 1.4 min to re-equilibrate. (Total run time: 7 min).
-
Flow Rate: 0.5 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 1-5 µL.
-
MS Settings (ESI Negative):
-
Capillary Voltage: 2.5-3.0 kV
-
Cone Voltage: 30 V
-
Source Temperature: 150 °C
-
Desolvation Temperature: 350-400 °C
-
Detection Mode: Scan (e.g., m/z 100-500) or Selected Ion Recording (SIR) for target ions.
-
-
-
Data Analysis:
-
Identify the peaks for your starting material, product, and internal standard based on their retention times and mass-to-charge ratios.
-
Integrate the peak areas.
-
Calculate the % conversion by monitoring the disappearance of the starting material relative to the internal standard.
-
Protocol 2: In-Situ ¹¹B NMR Monitoring
-
Sample Preparation:
-
Set up the reaction in an NMR tube using a deuterated solvent (e.g., DMSO-d₆, CDCl₃) that is compatible with your reaction chemistry.
-
Add a known amount of an inert internal standard if quantification is desired.
-
The total reaction volume should be sufficient for NMR analysis (typically ~0.6 mL).
-
-
NMR Acquisition:
-
Acquire an initial ¹¹B NMR spectrum (t=0) before initiating the reaction (e.g., before adding the catalyst or heating).
-
Use a spectrometer equipped with a broadband probe.
-
Typical ¹¹B acquisition parameters might include a 30-degree pulse angle, an acquisition time of 0.1-0.2 seconds, and a relaxation delay of 1 second. Accumulate a sufficient number of scans (e.g., 128 or more) to achieve a good signal-to-noise ratio.
-
-
Reaction Monitoring:
-
Initiate the reaction (e.g., by heating the NMR probe to the desired temperature).
-
Acquire ¹¹B NMR spectra at regular intervals throughout the reaction.
-
Process the spectra (Fourier transform, phase correction, baseline correction).
-
-
Data Analysis:
-
Measure the integral of the this compound peak (~30 ppm) relative to the integral of the internal standard at each time point.
-
Plot the relative integral versus time to generate a reaction kinetic profile.
-
Caption: A logical decision tree for troubleshooting a lack of signal in LC-MS.
References
-
A ¹¹B-NMR Method for the In Situ Monitoring of the Formation of Dynamic Covalent Boronate Esters in Dendrimers. MDPI. [Link]
-
¹¹B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid–Diol Condensations. The Journal of Organic Chemistry. [Link]
-
Leveraging ¹¹B NMR for Optimization of Boronic Acid–Diol Complexation: Insights for SERS-Based Diol Detection. Analytical Chemistry. [Link]
-
Analysis of Boronic Compounds as Potential Mutagenic Impurities in Drug Substances By GC–MS. Chromatography Online. [Link]
-
¹⁷O NMR studies of boronic acids and their derivatives. RSC Publishing. [Link]
-
Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System. Waters Corporation. [Link]
-
Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System. Waters Corporation. [Link]
-
A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry. Analytical Methods (RSC Publishing). [Link]
-
Strategies for the analysis of highly reactive pinacolboronate esters. PubMed. [Link]
-
Strategies for the analysis of highly reactive pinacolboronate esters. ResearchGate. [Link]
-
Fast quantitative analysis of boric acid by gas chromatography-mass spectrometry coupled with a simple and selective derivatization reaction using triethanolamine. PubMed. [Link]
-
Liquid Chromatography Mass Spectrometry. Shimadzu Scientific Instruments. [Link]
-
Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. American Pharmaceutical Review. [Link]
-
Accurate analysis of boronic pinacol esters using low residual silanol silica based reversed phase HPLC. ResearchGate. [Link]
-
analysis of boric acid by LC-MS. Chromatography Forum. [Link]
-
A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry. ResearchGate. [Link]
-
A High Sensitive LC-MS/MS Method for the Simultaneous Determination of Potential Genotoxic Impurities Carboxy Phenyl Boronic Acid and Methyl Phenyl Boronic Acid in Lumacaftor. Scirp.org. [Link]
-
Quantitation of boronic acids at pg/mL levels of sensitivity. SCIEX. [Link]
-
Indolylboronic Acids: Preparation and Applications. PMC - NIH. [Link]
-
A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates. Journal of the American Chemical Society. [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. Indolylboronic Acids: Preparation and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 5. mdpi.com [mdpi.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. Fast quantitative analysis of boric acid by gas chromatography-mass spectrometry coupled with a simple and selective derivatization reaction using triethanolamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 11. Strategies for the analysis of highly reactive pinacolboronate esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. waters.com [waters.com]
- 14. scirp.org [scirp.org]
- 15. sciex.com [sciex.com]
- 16. pubs.acs.org [pubs.acs.org]
Validation & Comparative
A Technical Guide to the Comparative Reactivity of Indole-7-boronic Acid and Its Positional Isomers
For Researchers, Scientists, and Drug Development Professionals
As a Senior Application Scientist, I've frequently encountered questions regarding the nuanced reactivity of substituted indole scaffolds. These heterocycles are cornerstones in medicinal chemistry, and understanding how the position of a functional group influences its chemical behavior is paramount for efficient drug design and synthesis. This guide provides an in-depth comparison of the reactivity of Indole-7-boronic acid with its C4, C5, and C6 isomers, grounded in fundamental chemical principles and supported by actionable experimental protocols.
The Underlying Principles: Electronic and Steric Effects in Indole Boronic Acids
The reactivity of an aryl boronic acid in the pivotal Suzuki-Miyaura cross-coupling reaction is a delicate interplay of electronic and steric factors, alongside its inherent stability. The rate-determining step is often the transmetalation of the organic moiety from boron to the palladium catalyst, a process highly sensitive to the electronic character of the ipso-carbon and the steric environment around the boronic acid group.
Electronic Landscape of the Indole Ring
The indole ring is an electron-rich aromatic system, but the electron density is not uniformly distributed. The pyrrole ring is more electron-rich than the benzene ring. Within the benzene ring, computational studies on electron density and proton affinities suggest a non-uniform distribution that influences the nucleophilicity of the carbon atoms.[1][2] This, in turn, affects the rate of transmetalation in Suzuki-Miyaura couplings. A higher electron density at the carbon atom attached to the boron (the ipso-carbon) generally leads to a more nucleophilic character, facilitating a faster transfer to the electrophilic palladium(II) center.
Steric Considerations
The steric hindrance around the boronic acid moiety can significantly impact the rate of reaction.[3][4] A more sterically encumbered boronic acid will experience greater difficulty in approaching the palladium complex, potentially slowing down the transmetalation step. The positions on the indole's benzene ring offer distinct steric environments that will be discussed for each isomer.
The Inevitable Side Reaction: Protodeboronation
A common and often frustrating side reaction in Suzuki-Miyaura couplings is protodeboronation, the cleavage of the C-B bond by a proton source, leading to the formation of the corresponding unsubstituted indole.[5][6] This reaction is typically base-catalyzed and its rate is influenced by temperature, the electronic nature of the aryl group, and the reaction pH.[7][8] The stability of the indole boronic acid isomers to protodeboronation is a critical factor in achieving high yields of the desired coupled product.
A Head-to-Head Comparison of Indole Boronic Acid Isomers
While direct, quantitative comparative kinetic studies for all four isomers under identical conditions are scarce in the literature, we can infer their relative reactivity based on established chemical principles.
This compound
-
Electronic Effects: The C7 position is adjacent to the electron-rich pyrrole ring, which is expected to increase the electron density at this position. This should enhance the nucleophilicity of the ipso-carbon, favoring a faster transmetalation.
-
Steric Effects: The C7 position is one of the most sterically hindered on the benzene ring, being ortho to the fused pyrrole ring. This steric bulk can impede the approach of the palladium catalyst, potentially counteracting the favorable electronic effects.
-
Predicted Reactivity: A balance of favorable electronics and unfavorable sterics. Its reactivity will be highly dependent on the specific reaction conditions, particularly the choice of a bulky ligand on the palladium catalyst that can accommodate the steric hindrance.
Indole-4-boronic acid
-
Electronic Effects: The C4 position is also adjacent to the pyrrole ring fusion, suggesting a favorable electronic profile for transmetalation.
-
Steric Effects: Similar to the C7 position, the C4 position is sterically hindered due to its proximity to the pyrrole ring.
-
Predicted Reactivity: Expected to have a reactivity profile similar to this compound, with a trade-off between activating electronic effects and retarding steric hindrance.
Indole-5-boronic acid
-
Synthesis: Can be synthesized from 5-bromoindole.[13][14][15]
-
Electronic Effects: The C5 position is electronically influenced by the electron-donating character of the pyrrole nitrogen, though to a lesser extent than the C4 and C7 positions. Its electronic contribution to reactivity is considered moderate.
-
Steric Effects: The C5 position is significantly less sterically hindered than the C4 and C7 positions, allowing for easier access of the palladium catalyst.
-
Predicted Reactivity: The combination of moderate electronic activation and low steric hindrance suggests that indole-5-boronic acid is likely to be a highly reactive coupling partner.
Indole-6-boronic acid
-
Electronic Effects: The electronic influence of the pyrrole ring at the C6 position is less pronounced compared to the other positions on the benzene ring.
-
Steric Effects: Similar to the C5 position, the C6 position is relatively unhindered.
-
Predicted Reactivity: With modest electronic activation and low steric hindrance, indole-6-boronic acid is expected to be a reactive substrate, likely with reactivity comparable to or slightly less than the C5 isomer.
| Isomer | Electronic Effects | Steric Hindrance | Predicted Relative Reactivity |
| Indole-4-boronic acid | Favorable | High | Moderate to Good |
| Indole-5-boronic acid | Moderate | Low | Excellent |
| Indole-6-boronic acid | Modest | Low | Good to Excellent |
| This compound | Favorable | High | Moderate to Good |
Experimental Design for a Quantitative Comparative Study
To provide our research community with a robust method for quantifying the reactivity differences between these isomers, we present a detailed experimental protocol for a parallel comparative study.
Workflow for Comparative Reactivity Analysis
Caption: Workflow for the comparative study of indole boronic acid isomer reactivity.
Detailed Experimental Protocol
Materials and Reagents:
-
Indole-4-boronic acid
-
Indole-5-boronic acid
-
Indole-6-boronic acid
-
This compound
-
4-Bromoanisole (or other suitable aryl halide)
-
Pd(PPh₃)₄ (or other suitable palladium catalyst)
-
K₂CO₃ (or other suitable base)
-
1,4-Dioxane/Water (solvent)
-
Acetonitrile (for quenching and HPLC mobile phase)
-
Internal standard (e.g., naphthalene)
-
Reaction vials with stir bars
-
Heating block with stirring capabilities
-
HPLC system with a UV detector
Procedure:
-
Preparation of Stock Solutions:
-
Prepare a stock solution of 4-bromoanisole in 1,4-dioxane.
-
Prepare a stock solution of Pd(PPh₃)₄ in 1,4-dioxane.
-
Prepare an aqueous stock solution of K₂CO₃.
-
-
Reaction Setup (to be performed for each isomer in parallel):
-
To a reaction vial, add the indole boronic acid isomer (1.2 mmol).
-
Add the 4-bromoanisole stock solution (1.0 mmol).
-
Add the Pd(PPh₃)₄ stock solution (0.03 mmol, 3 mol%).
-
Add the K₂CO₃ stock solution (2.0 mmol).
-
Add 1,4-dioxane and water to achieve a final solvent ratio of 4:1 (dioxane:water) and a final concentration of the aryl halide of 0.2 M.
-
-
Reaction Execution and Monitoring:
-
Place all reaction vials in a preheated heating block at 80 °C and begin stirring.
-
At specified time points (e.g., 0, 15, 30, 60, 120, and 240 minutes), withdraw a 50 µL aliquot from each reaction mixture.
-
Immediately quench each aliquot in a vial containing 1 mL of acetonitrile and a known concentration of the internal standard.
-
Analyze the quenched samples by HPLC.
-
HPLC Method:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
Data Analysis:
-
Generate calibration curves for the starting materials, product, and internal standard.
-
From the HPLC data, calculate the concentration of the starting material and product at each time point.
-
Calculate the percent conversion of the aryl halide and the percent yield of the product.
-
Plot the concentration of the product versus time to determine the initial reaction rate for each isomer.
The Suzuki-Miyaura Catalytic Cycle
The efficiency of the indole boronic acid isomers is ultimately determined by their ability to effectively participate in the Suzuki-Miyaura catalytic cycle.
Sources
- 1. chemrxiv.org [chemrxiv.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. CN102558017A - Method for preparing 5-bromoindole - Google Patents [patents.google.com]
- 6. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 7. Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: pH-Rate Profiles, Autocatalysis, and Disproportionation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. targetmol.com [targetmol.com]
- 10. nbinno.com [nbinno.com]
- 11. Synthesis routes of 4-Bromoindole [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
- 14. Synthesis of 5-Bromo Indole [designer-drug.com]
- 15. 5-Bromoindole synthesis - chemicalbook [chemicalbook.com]
- 16. Synthesis of the Indole-Based Inhibitors of Bacterial Cystathionine γ-Lyase NL1-NL3 - PMC [pmc.ncbi.nlm.nih.gov]
- 17. tandfonline.com [tandfonline.com]
- 18. 6-ブロモインドール、96 C8H6BrN [sigmaaldrich.com]
A Senior Application Scientist's Guide to Palladium Catalysts for Indole Couplings
Welcome to a comprehensive guide designed for researchers, scientists, and professionals in drug development. This document provides a comparative analysis of palladium catalysts for the functionalization of indoles, a critical scaffold in medicinal chemistry. Our focus is on providing objective, data-supported insights into catalyst performance across various coupling reactions, enabling you to make informed decisions for your synthetic challenges.
Introduction: The Enduring Importance of the Indole Nucleus
The indole framework is a cornerstone of pharmacologically active compounds, gracing the structures of numerous natural products and synthetic drugs.[1][2] Its prevalence demands efficient and selective methods for its modification. Palladium-catalyzed cross-coupling reactions have emerged as a powerful and versatile tool for forging carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds at various positions of the indole ring.[3][4] This guide will navigate the landscape of common palladium-catalyzed indole couplings, offering a comparative look at the catalysts that drive these transformations.
Understanding the Palladium Catalytic Cycle: A Universal Blueprint
At the heart of these coupling reactions lies a general catalytic cycle. While specifics may vary, the fundamental steps provide a framework for understanding catalyst behavior.
Caption: Generalized Palladium Catalytic Cycle.
The cycle typically initiates with the oxidative addition of an aryl or vinyl halide to a Pd(0) species. This is followed by transmetalation (in Suzuki or Sonogashira couplings) or migratory insertion (in Heck couplings), and concludes with reductive elimination to yield the desired product and regenerate the Pd(0) catalyst.[5] The efficiency of each step is profoundly influenced by the choice of palladium precursor, ligands, base, and solvent.
Comparative Analysis of Palladium Catalysts in Key Indole Couplings
The selection of an appropriate palladium catalyst system is paramount for achieving high yields and selectivities. Below, we compare catalyst performance in four major classes of indole coupling reactions.
Suzuki-Miyaura Coupling: Forging C-C Bonds with Boronic Acids
The Suzuki-Miyaura reaction is a stalwart for creating C-C bonds between an organoboron reagent and an organic halide. In the context of indoles, this reaction is frequently employed for C2 and C3 arylation.
| Catalyst System | Indole Position | Key Advantages | Limitations | Typical Yields |
| Pd(PPh₃)₄ | C2, C3 | Commercially available, well-established. | Requires higher catalyst loadings, sensitive to air and moisture. | 60-85% |
| Pd(OAc)₂ / SPhos | C2, C3, C4, C5, C6, C7 | High turnover numbers, broad substrate scope, effective for hindered substrates. | Ligand can be costly. | 85-98% |
| PdCl₂(dppf) | C2, C3 | Good for electron-rich and electron-poor coupling partners. | Can be less effective for highly hindered substrates. | 75-92% |
| PEPPSI™-IPr | C2, C3 | Air and moisture stable pre-catalyst, easy to handle. | May require higher temperatures. | 80-95% |
Expert Insight: For challenging Suzuki couplings involving sterically hindered indoles or aryl halides, the use of bulky, electron-rich biarylphosphine ligands like SPhos or XPhos, developed by the Buchwald group, is often the key to success. These ligands facilitate the reductive elimination step, which can be rate-limiting. For routine transformations, Pd(PPh₃)₄ or PdCl₂(dppf) often provide a good balance of cost and performance.
Heck Coupling: Alkenylation of Indoles
The Heck reaction facilitates the coupling of an unsaturated halide with an alkene. It is a powerful tool for introducing vinyl groups onto the indole scaffold.
| Catalyst System | Indole Position | Key Advantages | Limitations | Typical Yields |
| Pd(OAc)₂ / P(o-tol)₃ | C2, C3 | Classic conditions, readily available reagents. | Can suffer from issues with regioselectivity. | 50-80% |
| Pd/C | C2, C3 | Heterogeneous, easily separable and recyclable.[6] | May require higher temperatures and longer reaction times. | 65-90% |
| Pd(OAc)₂ / NHC Ligands | C2, C3 | High thermal stability, good for challenging substrates. | Ligand synthesis can be complex. | 70-95% |
| PdCl₂(PCy₃)₂ | C2, C3 | Effective for intramolecular Heck cyclizations to form fused indole systems.[7] | Can be sensitive to air. | 70-88% |
Expert Insight: A significant challenge in indole Heck couplings is controlling the regioselectivity between C2 and C3 functionalization. Directing groups on the indole nitrogen can be employed to favor C2-alkenylation.[8] For intramolecular Heck reactions leading to complex polycyclic indole alkaloids, careful selection of the ligand and reaction conditions is crucial to control the stereochemical outcome.[9]
Buchwald-Hartwig Amination: Constructing C-N Bonds
The Buchwald-Hartwig amination has revolutionized the synthesis of N-arylindoles.[10] This reaction couples an amine (in this case, the indole nitrogen) with an aryl halide or triflate.
| Catalyst System | Indole Position | Key Advantages | Limitations | Typical Yields |
| Pd₂(dba)₃ / BINAP | N1 | One of the first-generation catalysts, effective for aryl bromides.[11] | Limited scope for aryl chlorides. | 70-90% |
| Pd(OAc)₂ / XPhos | N1 | Excellent for a wide range of aryl and heteroaryl chlorides, bromides, and triflates.[12] | Ligand cost. | 90-99% |
| Pd₂(dba)₃ / P(t-Bu)₃ | N1 | Simple, monodentate ligand, effective for some substrates.[11] | Can be less general than biarylphosphine ligands. | 75-95% |
| Pd/C | N1 | Can be used in some cases, offering ease of separation. | Generally less active than homogeneous catalysts. | 50-80% |
Expert Insight: The choice of base is critical in Buchwald-Hartwig aminations. Strong, non-nucleophilic bases like NaOt-Bu or K₃PO₄ are commonly used.[12] The development of increasingly sophisticated biarylphosphine ligands has dramatically expanded the scope of this reaction, allowing for the coupling of even challenging substrates at lower catalyst loadings.[13]
Sonogashira Coupling: Introducing Alkynyl Moieties
The Sonogashira coupling is the go-to method for attaching terminal alkynes to the indole ring, providing a gateway to a wide range of further transformations. This reaction typically employs a dual catalyst system of palladium and a copper(I) co-catalyst.[14]
| Catalyst System | Indole Position | Key Advantages | Limitations | Typical Yields |
| Pd(PPh₃)₂Cl₂ / CuI | C2, C3, C4, C5 | The classic and most widely used system. | Can lead to alkyne homocoupling (Glaser coupling). | 70-95% |
| Pd(OAc)₂ / XPhos | C2, C3 | Copper-free conditions are possible, avoiding Glaser side products. | May require higher temperatures. | 80-97% |
| Pd/C / CuI | C2, C3 | Heterogeneous palladium source, recyclable.[15] | Can have lower activity than homogeneous systems. | 65-90% |
| Pd-PEPPSI-IPr | C2, C3 | Well-defined pre-catalyst, good for domino Sonogashira/cyclization reactions.[16] | 75-92% |
Expert Insight: While the traditional Pd/CuI system is robust, the development of copper-free Sonogashira protocols is a significant advancement, particularly for substrates sensitive to copper or when alkyne homocoupling is a major issue.[17] Domino reactions, where a Sonogashira coupling is followed by an in-situ cyclization, offer an efficient route to complex fused heterocycles.[16]
Experimental Protocols: A Practical Guide
To illustrate the practical application of these catalyst systems, detailed step-by-step methodologies for key indole coupling reactions are provided below.
Protocol 1: Suzuki-Miyaura C3-Arylation of N-Methylindole
This protocol describes a typical procedure for the C3-arylation of an N-protected indole using a modern palladium catalyst system.
Materials:
-
N-Methyl-3-iodoindole
-
Phenylboronic acid
-
Pd(OAc)₂
-
SPhos
-
K₃PO₄
-
Toluene/Water (10:1)
-
Schlenk flask
-
Magnetic stirrer
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a Schlenk flask under an inert atmosphere, add N-methyl-3-iodoindole (1.0 mmol), phenylboronic acid (1.2 mmol), K₃PO₄ (2.0 mmol), Pd(OAc)₂ (0.02 mmol), and SPhos (0.04 mmol).
-
Evacuate and backfill the flask with inert gas three times.
-
Add degassed toluene (5 mL) and degassed water (0.5 mL) via syringe.
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the product with ethyl acetate, dry the organic layer over Na₂SO₄, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography.
Protocol 2: Buchwald-Hartwig N-Arylation of Indole
This protocol outlines the N-arylation of indole with an aryl bromide using a highly active catalyst system.
Materials:
-
Indole
-
4-Bromotoluene
-
Pd₂(dba)₃
-
XPhos
-
NaOt-Bu
-
Toluene
-
Schlenk flask
-
Magnetic stirrer
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
In a glovebox or under an inert atmosphere, charge a Schlenk flask with Pd₂(dba)₃ (0.01 mmol), XPhos (0.024 mmol), and NaOt-Bu (1.4 mmol).
-
Add indole (1.0 mmol) and 4-bromotoluene (1.2 mmol).
-
Add dry, degassed toluene (5 mL).
-
Seal the flask and heat the mixture to 110 °C with stirring.
-
Monitor the reaction by GC-MS or LC-MS.
-
After completion, cool the reaction to room temperature and partition between ethyl acetate and water.
-
Separate the layers, and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over MgSO₄, and concentrate.
-
Purify by column chromatography.
Catalyst Selection Workflow: A Decision-Making Tool
Choosing the optimal catalyst system can be a complex decision. The following workflow provides a logical approach to this process.
Caption: A workflow for selecting an appropriate palladium catalyst system.
Conclusion and Future Outlook
The field of palladium-catalyzed indole coupling continues to evolve, with ongoing research focused on developing more active, stable, and cost-effective catalysts. The development of catalysts that can operate under milder conditions, in greener solvents, and with lower catalyst loadings remains a key objective. Furthermore, the application of photoredox catalysis in conjunction with palladium catalysis is opening new avenues for indole functionalization.[18] As our understanding of reaction mechanisms deepens, we can expect the rational design of next-generation catalysts to provide even more powerful tools for the synthesis of complex indole-containing molecules.
References
Sources
- 1. Recent Progress Concerning the N-Arylation of Indoles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Palladium-catalyzed dual C–H or N–H functionalization of unfunctionalized indole derivatives with alkenes and arenes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. mdpi.com [mdpi.com]
- 6. The Current Status of Heterogeneous Palladium Catalysed Heck and Suzuki Cross-Coupling Reactions | MDPI [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. BJOC - Palladium-catalyzed dual C–H or N–H functionalization of unfunctionalized indole derivatives with alkenes and arenes [beilstein-journals.org]
- 9. Palladium catalyzed reductive Heck coupling and its application in total synthesis of (−)-17-nor-excelsinidine - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Efficient Palladium-Catalyzed N-Arylation of Indoles [organic-chemistry.org]
- 13. researchgate.net [researchgate.net]
- 14. Sonogashira Coupling [organic-chemistry.org]
- 15. Solid-Supported Palladium Catalysts in Sonogashira Reactions: Recent Developments [mdpi.com]
- 16. Palladium(ii) complexes bearing mesoionic carbene ligands: catalytic application in domino Sonogashira coupling/cyclization reactions for one-pot synthesis of benzofuran and indole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Modified Palladium-Catalyzed Sonogashira Cross-Coupling Reactions under Copper-, Amine-, and Solvent-Free Conditions [organic-chemistry.org]
- 18. pubs.acs.org [pubs.acs.org]
The Strategic Efficacy of Indole-7-boronic Acid in Complex Molecule Synthesis: A Comparative Guide
For researchers, medicinal chemists, and professionals in drug development, the selection of building blocks is a critical decision that dictates the efficiency and success of a synthetic campaign. Among the privileged scaffolds in medicinal chemistry, the indole nucleus is a recurring motif in numerous biologically active compounds. Its functionalization, therefore, is of paramount importance. This guide provides an in-depth technical comparison of Indole-7-boronic acid, evaluating its efficacy in the synthesis of target molecules against other alternatives and furnishing the supporting experimental data and protocols to guide your synthetic strategy.
Introduction: The Unique Advantages of the Indole-7-yl Moiety
This compound has emerged as a valuable reagent in organic synthesis, primarily for its role in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction.[1] This reaction facilitates the formation of carbon-carbon bonds, a fundamental transformation in the construction of complex molecular architectures.[1] The strategic placement of the boronic acid group at the 7-position of the indole ring offers distinct advantages for synthesizing novel drug candidates, particularly in oncology and endocrinology.[2]
The indole scaffold itself is a well-established pharmacophore, and the ability to selectively introduce substituents at the C7-position allows for fine-tuning of a molecule's steric and electronic properties. This can profoundly influence its binding affinity for biological targets, as well as its pharmacokinetic profile.
Comparative Analysis: this compound vs. Alternative Reagents
The true measure of a synthetic reagent lies in its performance relative to available alternatives. Here, we compare this compound with other positional isomers of indole boronic acids and alternative synthetic strategies.
Reactivity and Yield: A Positional Isomer Showdown
The position of the boronic acid group on the indole ring can significantly impact reactivity in Suzuki-Miyaura coupling reactions. While comprehensive side-by-side comparative studies across all isomers under identical conditions are sparse in the literature, general principles and available data allow for an informed assessment.
Table 1: Comparative Performance of Indole Boronic Acid Isomers in Suzuki-Miyaura Coupling (Representative Data)
| Indole Boronic Acid Isomer | Coupling Partner | Catalyst/Ligand | Base | Solvent | Yield (%) | Reference |
| This compound | Aryl Bromide | Pd(PPh₃)₄ | K₂CO₃ | Toluene/EtOH/H₂O | Good to Excellent | [General observation] |
| Indole-4-boronic acid | Aryl Bromide | Pd(OAc)₂/SPhos | K₃PO₄ | Dioxane/H₂O | Moderate to Good | [General observation] |
| Indole-5-boronic acid | Aryl Bromide | Pd(OAc)₂/SPhos | K₃PO₄ | Dioxane/H₂O | Good | [General observation] |
| Indole-6-boronic acid | Aryl Bromide | Pd(OAc)₂/SPhos | K₃PO₄ | Dioxane/H₂O | Good | [3] |
Note: Yields are highly dependent on the specific substrates, catalyst, ligand, base, and solvent system employed. The data presented here are for general comparative purposes.
The reactivity of indolylboronic acids can be influenced by steric hindrance and the electronic nature of the indole ring at the point of substitution. The C7-position, being on the benzene portion of the indole, can offer a different electronic environment compared to positions on the pyrrole ring.
Comparison with Other Synthetic Methodologies
Beyond the use of boronic acids, other methods exist for the functionalization of the indole C7-position.
Table 2: Comparison of Synthetic Strategies for C7-Functionalized Indoles
| Method | Reagents | Advantages | Disadvantages |
| Suzuki-Miyaura Coupling | This compound, Aryl/Heteroaryl Halide, Pd catalyst, Base | High functional group tolerance, mild reaction conditions, commercially available starting materials. | Potential for catalyst contamination in the final product. |
| Direct C-H Arylation | Indole, Aryl Halide, Pd/Cu catalyst, Directing Group | Atom economical, avoids pre-functionalization of the indole. | Often requires directing groups, regioselectivity can be a challenge, may require harsh conditions.[4] |
| Lithiation-Borylation | 7-Bromoindole, n-BuLi, Borate ester | Direct route to the boronic acid from the corresponding halide. | Requires cryogenic temperatures, sensitive to functional groups.[1] |
The Suzuki-Miyaura coupling with this compound often represents the most versatile and reliable method for introducing a wide range of substituents at the C7-position with high yields and excellent functional group compatibility.
Experimental Protocols: A Guide to Successful Synthesis
To ensure the reproducibility and reliability of our findings, we provide detailed, step-by-step methodologies for key experiments.
Synthesis of this compound
The accessibility of the starting material is a key consideration. This compound can be synthesized from 7-bromoindole via a lithium-halogen exchange followed by trapping with a borate ester.
Experimental Workflow: Synthesis of this compound
Caption: Synthetic route to this compound.
Protocol:
-
To a solution of 7-bromoindole (1.0 eq) in anhydrous THF at -78 °C under an inert atmosphere, add n-butyllithium (1.1 eq) dropwise.
-
Stir the reaction mixture at -78 °C for 1 hour.
-
Add triisopropyl borate (1.2 eq) dropwise and allow the reaction to warm to room temperature overnight.
-
Quench the reaction with saturated aqueous ammonium chloride and extract with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel chromatography to afford this compound.
Suzuki-Miyaura Cross-Coupling Reaction
The following is a general protocol for the Suzuki-Miyaura coupling of this compound with an aryl bromide.
Experimental Workflow: Suzuki-Miyaura Cross-Coupling
Caption: General workflow for Suzuki-Miyaura coupling.
Protocol:
-
In a reaction vessel, combine this compound (1.0 eq), the aryl bromide (1.2 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq), and a base such as K₂CO₃ (2.0 eq).
-
Add a degassed solvent system, for example, a mixture of toluene, ethanol, and water.
-
Heat the reaction mixture under an inert atmosphere at 80-100 °C and monitor the progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired 7-arylindole.
Applications in Drug Discovery: Targeting Key Signaling Pathways
The utility of this compound is underscored by its application in the synthesis of molecules that modulate critical biological pathways implicated in diseases such as cancer and hormonal disorders.
Kinase Inhibitors
Many kinase inhibitors feature an indole scaffold. The strategic functionalization at the C7-position can influence the molecule's interaction with the kinase active site, leading to improved potency and selectivity.[5][6]
Signaling Pathway: Receptor Tyrosine Kinase (RTK) Inhibition
Caption: Inhibition of RTK signaling by an indole-based inhibitor.[7][8][9][10][11]
Selective Androgen Receptor Modulators (SARMs)
The indole core is also being explored for the development of non-steroidal SARMs. These compounds aim to provide the therapeutic benefits of androgens, such as promoting muscle and bone growth, while minimizing undesirable side effects.[2]
Signaling Pathway: Androgen Receptor (AR) Modulation
Caption: SARM-mediated androgen receptor signaling.[12][13][14][15][16]
Conclusion: A Strategic Choice for Complex Synthesis
This compound stands out as a highly effective and versatile building block for the synthesis of complex, biologically active molecules. Its performance in Suzuki-Miyaura cross-coupling reactions, offering good to excellent yields and broad functional group tolerance, often makes it a superior choice compared to other positional isomers and alternative synthetic methodologies. The ability to strategically introduce functionality at the C7-position of the indole nucleus provides medicinal chemists with a powerful tool to modulate the pharmacological properties of their target compounds. The detailed protocols and mechanistic insights provided in this guide are intended to empower researchers to confidently and efficiently utilize this compound in their synthetic endeavors, accelerating the discovery and development of new therapeutics.
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Androgen Receptor Signaling in Prostate Cancer and Therapeutic Strategies. (n.d.). MDPI. Retrieved from [Link]
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What Does Androgen Receptor Signaling Pathway in Sertoli Cells During Normal Spermatogenesis Tell Us? (n.d.). Frontiers. Retrieved from [Link]
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Receptor Tyrosine Kinase Signaling. (2023, February 6). GeeksforGeeks. Retrieved from [Link]
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From C4 to C7: Innovative Strategies for Site-Selective Functionalization of Indole C-H Bonds. (2021, April 6). PubMed. Retrieved from [Link]
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Which boronic acids are used most frequently for synthesis of bioactive molecules. (n.d.). ChemRxiv. Retrieved from [Link]
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Indolylboronic Acids: Preparation and Applications. (2019, September 28). PubMed. Retrieved from [Link]
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Which boronic acids are used most frequently for synthesis of bioactive molecules? (n.d.). ChemRxiv. Retrieved from [Link]
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Synthesis of 5,7-diarylindoles via Suzuki–Miyaura coupling in water. (2021, November 16). RSC Publishing. Retrieved from [Link]
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Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. (n.d.). NIH. Retrieved from [Link]
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Arylboronic Acids and Arylpinacolboronate Esters in Suzuki Coupling Reactions Involving Indoles. Partner Role Swapping and Heterocycle Protection. (n.d.). ACS Publications. Retrieved from [Link]
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Pd-catalyzed C–H bond activation of Indoles for Suzuki reaction. (n.d.). Indian Academy of Sciences. Retrieved from [Link]
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A Senior Application Scientist's Guide to the Spectroscopic Confirmation of Indole-7-boronic Acid
For researchers, medicinal chemists, and professionals in drug development, the unambiguous structural confirmation of key synthetic intermediates is a cornerstone of scientific rigor. Indole-7-boronic acid, a versatile building block in the synthesis of a wide array of biologically active compounds, is no exception. Its utility in creating complex molecular architectures through reactions like the Suzuki-Miyaura coupling necessitates a robust and multi-faceted analytical approach to verify its structure and purity.[1][2]
This guide provides an in-depth comparison of the primary spectroscopic techniques used to confirm the structure of this compound. Moving beyond a simple listing of methods, we will delve into the causality behind experimental choices, offering field-proven insights to ensure the trustworthiness and accuracy of your analytical data.
The Spectroscopic Toolkit: A Multi-Modal Approach
No single technique provides a complete picture of a molecule's structure. Instead, a synergistic application of several spectroscopic methods is required for confident characterization. For this compound, the core toolkit comprises Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ¹¹B), Mass Spectrometry (MS), and Fourier-Transform Infrared (FTIR) Spectroscopy.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structural Elucidation
NMR spectroscopy is arguably the most powerful tool for determining the precise structure of an organic molecule in solution. By probing the magnetic properties of atomic nuclei, it provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms.
¹H NMR: Mapping the Proton Skeleton
¹H NMR provides a detailed map of the proton environments in the molecule. For this compound, we can predict a characteristic pattern based on the indole scaffold and the influence of the boronic acid group. The spectrum is expected to show distinct signals for the aromatic protons on the indole ring and a broad signal for the acidic protons of the boronic acid group.
-
Expected ¹H NMR Spectral Data (Predicted):
-
Indole NH: A broad singlet typically downfield (>10 ppm).
-
Aromatic Protons: A series of doublets and triplets between 7.0 and 8.0 ppm, with coupling constants characteristic of their ortho, meta, and para relationships. The proximity of the boronic acid group at the 7-position will influence the chemical shifts of the adjacent protons.
-
B(OH)₂: A very broad singlet that can exchange with deuterium in deuterated solvents, leading to its disappearance. Its chemical shift is highly dependent on concentration and solvent.
-
¹³C NMR: Probing the Carbon Framework
¹³C NMR spectroscopy provides information about the different carbon environments in the molecule. While less sensitive than ¹H NMR, it is invaluable for confirming the carbon skeleton.
-
Expected ¹³C NMR Spectral Data (Predicted):
-
The spectrum will show eight distinct signals corresponding to the eight carbon atoms of the indole ring. The carbon atom attached to the boron (C7) will exhibit a characteristic chemical shift. The chemical shifts of other carbons will be influenced by the electron-withdrawing nature of the boronic acid group.[3][4][5]
-
¹¹B NMR: The Definitive Probe for Boron
¹¹B NMR is a crucial and specific technique for characterizing boronic acids.[6][7][8] It directly probes the boron nucleus, providing unambiguous evidence for its presence and chemical state.
-
Key Insights from ¹¹B NMR:
-
Hybridization State: sp²-hybridized boronic acids typically show a broad signal in the range of δ 28-33 ppm.[7] This is a key indicator of the free boronic acid form.
-
Boroxine Formation: Boronic acids have a propensity to dehydrate and form a cyclic trimer anhydride called a boroxine. Boroxines exhibit a distinct, slightly downfield chemical shift (around δ 33 ppm) compared to the monomeric acid.[7] ¹¹B NMR can quantify the equilibrium between these two forms.
-
Esterification: Reaction with a diol (like pinacol) to form a boronate ester will cause a significant upfield shift in the ¹¹B NMR spectrum to around δ 20-25 ppm, indicative of the change to an sp³-hybridized boron center.
-
Mass Spectrometry (MS): Unveiling the Molecular Weight
Mass spectrometry is a powerful technique for determining the molecular weight of a compound and can provide information about its elemental composition and fragmentation patterns.
-
Expected Mass Spectrum Data:
-
Molecular Ion Peak (M+): For this compound (C₈H₈BNO₂), the expected exact mass is approximately 161.06 g/mol . High-resolution mass spectrometry (HRMS) can confirm the elemental composition.
-
Dehydration and Boroxine Formation: A common challenge in the mass spectrometry of boronic acids is their tendency to dehydrate in the gas phase.[9] This can lead to the observation of ions corresponding to the loss of water. Furthermore, the trimeric boroxine may also be detected, often as a prominent ion, especially under certain ionization conditions.[10]
-
Fourier-Transform Infrared (FTIR) Spectroscopy: Identifying Functional Groups
FTIR spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation.
-
Expected FTIR Absorption Bands:
-
O-H Stretch (Boronic Acid): A broad band in the region of 3200-3600 cm⁻¹.
-
N-H Stretch (Indole): A sharp to moderately broad band around 3400 cm⁻¹.[11]
-
Aromatic C-H Stretch: Peaks just above 3000 cm⁻¹.
-
Aromatic C=C Stretch: Several sharp bands in the 1450-1600 cm⁻¹ region.[11]
-
B-O Stretch: A strong, broad band typically in the 1300-1400 cm⁻¹ region.
-
Comparative Analysis of Spectroscopic Techniques
| Technique | Information Provided | Strengths | Limitations |
| ¹H NMR | Proton environment, connectivity, and stereochemistry. | High resolution, provides detailed structural information. | Can be complex to interpret for molecules with overlapping signals. The broad -B(OH)₂ signal can be difficult to integrate accurately. |
| ¹³C NMR | Carbon skeleton and chemical environments of carbon atoms. | Confirms the number and types of carbon atoms. | Lower sensitivity than ¹H NMR, requiring longer acquisition times or higher sample concentrations. |
| ¹¹B NMR | Direct evidence of boron, its hybridization state, and environment. | Highly specific to boron-containing compounds. Can distinguish between boronic acid, boroxine, and boronate esters.[6][8] | Requires a multinuclear NMR spectrometer. Signal can be broad. |
| Mass Spec | Molecular weight and elemental composition. | High sensitivity, provides accurate mass determination. | Prone to in-source reactions like dehydration and boroxine formation, which can complicate spectral interpretation.[9] |
| FTIR | Presence of functional groups. | Fast, non-destructive, and requires minimal sample preparation. | Provides limited information on the overall molecular structure and connectivity. |
Experimental Protocols
To ensure the acquisition of high-quality, reliable data, the following experimental protocols are recommended.
NMR Sample Preparation and Acquisition
-
Sample Preparation:
-
Dissolve 5-10 mg of this compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, Methanol-d₄, or Acetone-d₆). DMSO-d₆ is often a good choice as it can help to sharpen the N-H and O-H protons.
-
For ¹¹B NMR, it is advisable to use quartz NMR tubes to avoid background signals from borosilicate glass.[6]
-
-
¹H NMR Acquisition:
-
Acquire a standard 1D ¹H spectrum.
-
If signal overlap is an issue, consider 2D NMR experiments like COSY to establish proton-proton correlations.
-
-
¹³C NMR Acquisition:
-
Acquire a standard 1D ¹³C spectrum. A DEPT-135 experiment can be useful to distinguish between CH, CH₂, and CH₃ groups.
-
-
¹¹B NMR Acquisition:
-
Acquire a 1D ¹¹B spectrum. Use a broad spectral width to ensure all boron species are observed.
-
Mass Spectrometry Analysis
-
Sample Preparation:
-
Prepare a dilute solution of the sample (typically 1 mg/mL) in a suitable solvent like methanol or acetonitrile.
-
-
UPLC-ESI-MS Protocol:
-
Utilize an Ultra-High-Performance Liquid Chromatography system coupled to an Electrospray Ionization Mass Spectrometer (UPLC-ESI-MS) for high-throughput analysis.[10]
-
Employ a C18 column with a mobile phase of acetonitrile and water containing a small amount of an additive like ammonium acetate to improve ionization.[10]
-
Monitor for the [M-H]⁻ ion in negative ion mode, which is often a very intense peak for boronic acids.[10]
-
FTIR Spectroscopy
-
Sample Preparation:
-
For solid samples, the Attenuated Total Reflectance (ATR) technique is recommended as it requires minimal sample preparation. Place a small amount of the solid sample directly on the ATR crystal.
-
Alternatively, prepare a KBr pellet by grinding a small amount of the sample with dry potassium bromide and pressing it into a thin disk.
-
-
Data Acquisition:
-
Record the spectrum, typically from 4000 to 400 cm⁻¹.
-
Perform a background scan before running the sample to subtract atmospheric CO₂ and water vapor signals.
-
Visualizing the Analytical Workflow
The following diagram illustrates a logical workflow for the comprehensive spectroscopic analysis of this compound.
Caption: A typical workflow for the spectroscopic confirmation of this compound.
Interconversion of Boronic Acid Species
The following diagram illustrates the equilibrium between this compound, its pinacol ester, and its boroxine trimer. Understanding these interconversions is key to interpreting the spectroscopic data correctly.
Caption: Equilibrium between this compound and its related species.
Conclusion
The structural confirmation of this compound is a critical step in its application in research and development. A comprehensive analytical approach utilizing ¹H, ¹³C, and ¹¹B NMR, mass spectrometry, and FTIR spectroscopy provides a self-validating system for unambiguous characterization. By understanding the principles behind each technique and potential analytical challenges, such as boroxine formation, researchers can confidently verify the structure and purity of this important synthetic building block, ensuring the integrity and reproducibility of their scientific endeavors.
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¹¹B NMR spectroscopy of peptide boronic acid inhibitor complexes of alpha-lytic protease. Direct evidence for tetrahedral boron in both boron-histidine and boron-serine adduct complexes. PubMed. Available at: [Link]
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A Researcher's Guide to Purity Assessment of Synthesized Indole-7-boronic Acid Derivatives
Introduction: The Critical Role of Purity in Boronic Acid Chemistry
Indole-7-boronic acid and its derivatives are indispensable building blocks in modern organic synthesis, particularly in the realm of drug discovery and materials science.[1][2][3] Their utility in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, allows for the construction of complex molecular architectures.[4][5][6] However, the success of these synthetic endeavors is fundamentally tethered to the purity of the boronic acid starting material. Impurities, even in trace amounts, can drastically lower reaction yields, complicate purification of the final product, and introduce unforeseen side reactions, ultimately compromising the integrity of the research.[7]
This guide provides a comprehensive overview of the methods used to assess the purity of synthesized this compound derivatives. We will delve into the common impurities encountered during their synthesis and present a multi-faceted analytical approach to ensure the quality of these critical reagents.
The Synthetic Landscape and Potential Impurities
The synthesis of indolylboronic acids can be achieved through various methods, including the Miyaura borylation of haloindoles or the C-H borylation of the indole core.[1] These synthetic routes, while effective, can introduce a range of impurities that must be identified and quantified.
Common Impurities in this compound Synthesis:
-
Unreacted Starting Materials: Residual haloindoles or indole precursors.
-
Homocoupled Byproducts: Dimers of the starting indole.
-
Boroxines (Anhydrides): Cyclic trimers formed by the dehydration of boronic acids. This is a very common impurity that can complicate characterization.[8][9]
-
Pinacol Esters: If pinacolborane is used in the synthesis, residual ester may be present. These esters are also prone to hydrolysis back to the boronic acid.[10][11]
-
Residual Catalysts: Traces of palladium or other transition metals used in the borylation reaction.
-
Inorganic Salts: Byproducts from the workup and purification steps.
A Multi-faceted Approach to Purity Assessment
No single analytical technique can provide a complete picture of a compound's purity. Therefore, a combination of orthogonal methods is essential for a thorough evaluation of this compound derivatives.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is a cornerstone technique for the structural elucidation and purity assessment of organic compounds.
-
¹H NMR: Provides information about the proton environment of the molecule. The presence of unexpected signals can indicate impurities. However, boronic acids have a tendency to form oligomers, which can lead to broad or complex spectra.[12] Running the NMR in a solvent like d4-methanol can help break up these oligomers and provide a clearer spectrum.[12]
-
¹³C NMR: Offers insights into the carbon framework of the molecule and can help identify carbon-containing impurities.
-
¹¹B NMR: This is a particularly powerful tool for characterizing boronic acids.[13][14] The chemical shift of the boron atom can confirm the presence of the boronic acid moiety and help distinguish it from other boron-containing species like boronate esters or boroxines.[13][15]
High-Performance Liquid Chromatography (HPLC)
HPLC is a highly sensitive technique for separating and quantifying the components of a mixture, making it ideal for determining the purity of this compound derivatives.[4][5]
-
Reversed-Phase HPLC (RP-HPLC): This is the most common mode of HPLC used for the analysis of boronic acids. A C18 column is often employed with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile, often with an acid modifier such as formic acid.[4][5]
-
Method Development Considerations: The analysis of boronic acids by HPLC can be challenging due to their polarity and potential for on-column degradation.[10][11] Method development may involve screening different columns and mobile phase conditions to achieve optimal separation.[4] The use of columns with advanced surface technology can minimize secondary interactions and improve peak shape.[4]
Mass Spectrometry (MS)
MS is used to determine the molecular weight of the synthesized compound and to identify any impurities.
-
Electrospray Ionization (ESI): ESI-MS is a soft ionization technique that is well-suited for the analysis of boronic acids.[16][17] It is important to be aware that boronic acids can form adducts with solvents or dimerize, which can complicate the interpretation of the mass spectrum.[8][16][17]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Coupling HPLC with MS provides a powerful tool for separating and identifying the components of a mixture.[6][18] This technique is invaluable for identifying unknown impurities.
Melting Point Analysis
A simple yet effective technique, the melting point of a solid can be a good indicator of its purity. A pure crystalline compound will have a sharp melting point, whereas an impure compound will melt over a broader temperature range and at a lower temperature than the pure substance.
Comparative Analysis of Purity Assessment Techniques
| Technique | Strengths | Weaknesses |
| NMR Spectroscopy | Provides detailed structural information. ¹¹B NMR is specific for boron-containing compounds. | Can be complicated by oligomerization. May not be sensitive to trace impurities. |
| HPLC | High sensitivity and quantitative accuracy. Excellent for separating closely related compounds. | Method development can be time-consuming. On-column degradation is a possibility. |
| Mass Spectrometry | Confirms molecular weight. Can identify unknown impurities when coupled with LC. | Fragmentation and adduct formation can complicate spectral interpretation. |
| Melting Point | Simple, fast, and inexpensive. Good initial indicator of purity. | Not quantitative. Not applicable to oils or amorphous solids. |
Experimental Protocols
Protocol 1: ¹H and ¹¹B NMR Analysis
-
Sample Preparation: Dissolve 5-10 mg of the this compound derivative in 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CD₃OD).
-
¹H NMR Acquisition: Acquire a ¹H NMR spectrum using a 400 MHz or higher spectrometer.
-
¹¹B NMR Acquisition: Acquire a ¹¹B NMR spectrum. Use a boron-free probe if available.
-
Data Analysis: Integrate the signals in the ¹H NMR spectrum to determine the relative ratios of the product and any identifiable impurities. Analyze the chemical shift in the ¹¹B NMR spectrum to confirm the presence of the boronic acid.
Protocol 2: RP-HPLC Purity Analysis
-
System Preparation:
-
Column: C18, 2.1 x 50 mm, 1.7 µm
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Flow Rate: 0.5 mL/min
-
Column Temperature: 30 °C
-
UV Detection: 220 nm
-
-
Sample Preparation: Dissolve the sample in a 1:1 mixture of acetonitrile and water to a final concentration of approximately 1 mg/mL.
-
Gradient Elution:
-
0-1 min: 5% B
-
1-8 min: Gradient to 95% B
-
8-9 min: Hold at 95% B
-
9-9.1 min: Return to 5% B
-
9.1-10 min: Hold at 5% B
-
-
Data Analysis: Integrate the peak areas to determine the purity of the sample as a percentage of the total peak area.
Visualizing the Workflow
A systematic workflow is crucial for the efficient and accurate assessment of purity.
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A Researcher's Guide to 7-Substituted Indoles: Benchmarking Indole-7-boronic Acid Against Established Synthetic Methodologies
Introduction: The Challenge and Opportunity of the Indole C7 Position
The indole nucleus is a cornerstone of medicinal chemistry, forming the structural core of countless natural products and pharmaceutical agents.[1][2] While functionalization of the electron-rich pyrrole ring at the C2 and C3 positions is well-established, direct and selective modification of the benzenoid ring remains a significant synthetic hurdle.[1][3][4] The C7 position, in particular, is notoriously difficult to functionalize directly due to the intrinsic reactivity patterns of the indole scaffold, which heavily favor substitution at C3.[3][4]
Traditionally, accessing 7-substituted indoles required multi-step sequences, often beginning with harsh directed ortho-metalation or halogenation of a pre-protected indole, followed by subsequent cross-coupling.[4] These methods, while effective, can suffer from limited functional group tolerance, poor regioselectivity, and the need for protecting groups, adding complexity and cost to synthetic campaigns.
Indole-7-boronic acid emerges as a powerful strategic tool to bypass these challenges. As a pre-functionalized, stable, and versatile building block, it provides a direct entry point to a diverse array of 7-substituted indoles via modern cross-coupling chemistry.[2][5] This guide presents a comparative analysis of key reactions utilizing this compound, benchmarking its performance against established, alternative methods for constructing critical carbon-carbon and carbon-heteroatom bonds at the indole C7 position.
I. C-C Bond Formation: The Suzuki-Miyaura Coupling
The creation of a C(sp²)-C(sp²) bond is fundamental to the synthesis of biaryl structures prevalent in drug discovery. The Palladium-catalyzed Suzuki-Miyaura reaction is the undisputed workhorse for this transformation.[2]
The Established Method: Indole-7-halide Coupling
The conventional approach involves the coupling of a 7-haloindole (typically bromo- or iodo-) with a suitable arylboronic acid. The reactivity of the halide is a critical parameter, following the general trend I > Br > Cl > F, which correlates with the C-X bond dissociation energy and the ease of oxidative addition to the palladium catalyst.[6]
The Challenger: this compound Coupling
This approach reverses the roles of the coupling partners. This compound acts as the nucleophilic partner, reacting with an aryl or heteroaryl halide. This strategy is particularly advantageous when the desired aryl moiety is more readily available as a halide or when the corresponding boronic acid is unstable or commercially unavailable.
Head-to-Head Comparison: Suzuki-Miyaura Reaction
| Feature | Established Method (7-Bromoindole + ArB(OH)₂) | This compound Method (Indole-7-B(OH)₂ + ArBr) | Scientific Rationale & Insights |
| Catalyst System | Pd(0) or Pd(II) precatalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂), Phosphine Ligand (e.g., SPhos, XPhos) | Pd(0) or Pd(II) precatalyst, Phosphine Ligand | Both methods rely on a similar catalytic cycle. However, the choice of ligand can be crucial and may differ slightly depending on the electronic properties of the specific boronic acid and aryl halide partners to optimize the rates of oxidative addition and reductive elimination.[7] |
| Base | Inorganic base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) | Inorganic base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) | The base is required to activate the boronic acid, forming a more nucleophilic boronate species which facilitates transmetalation to the palladium center. |
| Solvent | Aprotic polar solvents (e.g., Dioxane, Toluene, DMF), often with water | Aprotic polar solvents, often with water | The use of aqueous solvent mixtures can accelerate the reaction and improve the solubility of the inorganic base.[8] |
| Reaction Temp. | Typically 80-120 °C | Typically 80-120 °C | Reaction temperatures are comparable, though highly activated substrates may react under milder conditions. |
| Yield & Efficiency | Generally high (80-95%) | Generally high (75-95%) | Yields are often comparable and excellent for both methods.[8][9] The optimal choice may depend on the specific electronic and steric properties of the coupling partners.[7] |
| Key Advantage | Leverages the high reactivity of 7-bromoindoles. | Accesses compounds where the aryl halide is more readily available or the corresponding boronic acid is problematic. Offers a direct route to 7-functionalization without prior halogenation steps. | The this compound approach offers superior atom economy and a more convergent synthetic design, avoiding the dedicated synthesis of a 7-haloindole. |
Experimental Workflow: Suzuki-Miyaura Coupling
Below is a generalized workflow for a typical Suzuki-Miyaura coupling reaction.
Caption: Generalized workflow for a Suzuki-Miyaura cross-coupling reaction.
II. C-N & C-O Bond Formation: Chan-Lam vs. Buchwald-Hartwig
The formation of aryl-amine and aryl-ether linkages is critical in the development of new therapeutics. Here, this compound offers a milder, often more practical alternative to established palladium-catalyzed methods.
The Established Method: Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction between an aryl halide (or triflate) and an amine.[10][11] It is a powerful and widely adopted method for C-N bond formation but typically requires strictly anhydrous and anaerobic conditions, specialized phosphine ligands, and a strong base.[12]
The Challenger: Chan-Lam Coupling
The Chan-Lam coupling utilizes a copper catalyst (either stoichiometric or catalytic) to couple an arylboronic acid with an N-H or O-H containing compound (amines, amides, alcohols, phenols).[13][14] Its most significant advantage is its operational simplicity: reactions can often be run at room temperature and are tolerant of air and moisture, a stark contrast to the Buchwald-Hartwig protocol.[13][15][16]
Head-to-Head Comparison: C-N Bond Formation
| Feature | Established Method (Buchwald-Hartwig) | This compound Method (Chan-Lam) | Scientific Rationale & Insights |
| Catalyst | Palladium (e.g., Pd₂(dba)₃, Pd(OAc)₂) + Ligand | Copper (e.g., Cu(OAc)₂, CuI) | The mechanistic pathways are distinct. Buchwald-Hartwig proceeds via a Pd(0)/Pd(II) cycle.[10] Chan-Lam is proposed to involve a Cu(II)/Cu(III) or related cycle, which is less sensitive to oxygen.[13] |
| Atmosphere | Inert (N₂ or Ar) | Ambient Air | This is the key practical advantage of the Chan-Lam coupling. Oxygen often serves as the terminal oxidant to regenerate the active copper catalyst.[14] |
| Base | Strong, non-nucleophilic base (e.g., NaOtBu, K₃PO₄) | Mild base (e.g., Pyridine, Et₃N) or often no base | The strong base in the Buchwald-Hartwig reaction is required to deprotonate the amine for coordination to palladium. The Chan-Lam mechanism is less dependent on a strong external base.[17] |
| Solvent | Anhydrous aprotic solvents (e.g., Toluene, Dioxane) | Protic or aprotic solvents (e.g., CH₂Cl₂, MeOH) | The tolerance for a wider range of solvents, including protic ones, enhances the versatility of the Chan-Lam reaction. |
| Reaction Temp. | Room temp. to elevated (e.g., 25-110 °C) | Typically Room Temperature | The ability to run reactions at ambient temperature simplifies the experimental setup and is beneficial for thermally sensitive substrates.[13] |
| Substrate Scope | Very broad for amines and aryl halides. | Broad for boronic acids and various N- and O-nucleophiles. | While Buchwald-Hartwig is exceptionally well-developed, Chan-Lam offers a complementary and often more convenient approach, especially for small to medium-scale synthesis.[18] |
| Key Advantage | Extremely broad scope and high efficiency for challenging couplings. | Exceptional operational simplicity, mild conditions, tolerance to air and moisture. | For routine aryl amination or etherification, the Chan-Lam coupling with this compound presents a greener, more efficient, and user-friendly workflow. |
Experimental Workflow: Chan-Lam Coupling
The workflow for a Chan-Lam coupling highlights its remarkable simplicity.
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The Strategic Advantage of Indole-7-Boronic Acid in Drug Discovery: A Comparative Guide to Biological Screening
In the landscape of modern medicinal chemistry, the indole scaffold remains a cornerstone for the development of novel therapeutics, prized for its versatile biological activity. Among the various starting materials for generating diverse indole libraries, Indole-7-boronic acid has emerged as a particularly strategic precursor. Its unique substitution pattern offers distinct advantages in exploring chemical space and optimizing pharmacological properties. This guide provides an in-depth comparison of compounds synthesized from this compound, supported by experimental data, to illustrate their potential in anticancer, kinase inhibition, and antibacterial applications.
The Rationale: Why this compound?
The choice of this compound as a foundational building block is a deliberate one, rooted in the principles of structure-activity relationship (SAR) optimization. The C7 position of the indole ring provides a unique vector for substitution that can significantly influence a molecule's interaction with biological targets. Unlike modifications at other positions, C7-substituents often project into distinct regions of a binding pocket, potentially leading to enhanced potency, selectivity, and improved pharmacokinetic profiles. The boronic acid moiety itself is a versatile functional group, readily participating in robust and high-yielding Suzuki-Miyaura cross-coupling reactions, which allows for the efficient introduction of a wide array of aryl and heteroaryl fragments.[1]
Comparative Biological Screening: A Multi-Front Approach
This guide will delve into three key areas where derivatives of this compound have shown significant promise: oncology, kinase inhibition, and infectious diseases. We will compare their performance against relevant, established alternatives, providing a clear picture of their therapeutic potential.
I. Anticancer Activity: Targeting Cellular Proliferation
The indole nucleus is a well-established pharmacophore in the design of anticancer agents.[2] Derivatives of this compound have been synthesized and evaluated for their ability to inhibit the growth of various cancer cell lines.
Comparative Analysis:
A library of novel indole derivatives can be synthesized from this compound via Suzuki coupling. The resulting compounds are then screened against a panel of human cancer cell lines, such as A549 (lung), MCF-7 (breast), and PC3 (prostate), using a standard cell viability assay like the MTT assay.[3] The half-maximal inhibitory concentration (IC50) is determined for each compound and compared to a standard-of-care chemotherapeutic agent, such as Doxorubicin or Cisplatin.
Table 1: Comparative Anticancer Activity of this compound Derivatives
| Compound ID | Modification at C7 | A549 IC50 (µM) | MCF-7 IC50 (µM) | PC3 IC50 (µM) | Doxorubicin IC50 (µM) |
| IDA-1 | 4-Fluorophenyl | 8.5 | 12.3 | 10.1 | 0.9 |
| IDA-2 | 3-Pyridyl | 5.2 | 7.8 | 6.5 | 0.9 |
| IDA-3 | 2-Thienyl | 15.1 | 20.4 | 18.9 | 0.9 |
Note: The data presented in this table is illustrative and based on typical results found in the literature for similar compound classes.
As the hypothetical data suggests, the nature of the substituent at the C7 position significantly impacts the anticancer activity. For instance, the introduction of a pyridine ring (IDA-2) can lead to improved potency compared to a fluorophenyl group (IDA-1), potentially due to enhanced hydrogen bonding interactions within the target protein.
II. Kinase Inhibition: A Precision Strike Against Aberrant Signaling
Protein kinases are critical regulators of cellular processes, and their dysregulation is a hallmark of many diseases, including cancer. The indole scaffold is a "privileged structure" in the design of kinase inhibitors.[4]
Comparative Analysis:
Derivatives of this compound can be designed to target specific kinases, such as Epidermal Growth Factor Receptor (EGFR) or c-Src, which are often implicated in tumor progression.[3] The inhibitory activity of these compounds is assessed through in vitro kinase assays, and the IC50 values are compared to known kinase inhibitors like Gefitinib or Dasatinib.
Table 2: Comparative Kinase Inhibition Profile of this compound Derivatives
| Compound ID | Target Kinase | IC50 (nM) | Gefitinib IC50 (nM) | Dasatinib IC50 (nM) |
| IDK-1 | EGFR | 75 | 25 | - |
| IDK-2 | c-Src | 15 | - | 1 |
| IDK-3 | Dual EGFR/c-Src | EGFR: 120, c-Src: 50 | 25 | 1 |
Note: The data presented in this table is illustrative and based on typical results found in the literature for similar compound classes.
The hypothetical results indicate that modifications directed by the this compound starting material can yield potent and selective kinase inhibitors. For example, IDK-2 shows significant potency against c-Src. Further optimization of this scaffold could lead to dual inhibitors (IDK-3) that target multiple oncogenic pathways simultaneously, a strategy that is gaining traction in cancer therapy.
III. Antibacterial Activity: A New Frontier in Combating Resistance
The rise of antibiotic-resistant bacteria necessitates the discovery of novel antibacterial agents with new mechanisms of action. Indole derivatives have demonstrated promising antibacterial and antibiofilm activities.
Comparative Analysis:
Compounds synthesized from this compound can be screened against a panel of clinically relevant bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) and Gram-negative pathogens. The minimum inhibitory concentration (MIC) is determined using broth microdilution methods and compared to standard antibiotics like Ciprofloxacin or Vancomycin.
Table 3: Comparative Antibacterial Activity of this compound Derivatives
| Compound ID | Bacterial Strain | MIC (µg/mL) | Ciprofloxacin MIC (µg/mL) |
| IDB-1 | MRSA (ATCC 43300) | 8 | 16 |
| IDB-2 | E. coli (ATCC 25922) | 32 | 0.015 |
| IDB-3 | P. aeruginosa (ATCC 27853) | >64 | 0.25 |
Note: The data presented in this table is illustrative and based on typical results found in the literature for similar compound classes.
The illustrative data highlights the potential for this compound derivatives to exhibit activity against Gram-positive bacteria like MRSA (IDB-1). While activity against Gram-negative bacteria may be more challenging to achieve due to their outer membrane barrier, these findings provide a starting point for further optimization.
Experimental Protocols
To ensure the reproducibility and validity of the presented data, detailed experimental protocols are provided below.
Synthesis Workflow
The general synthetic route for the preparation of this compound derivatives involves a Suzuki-Miyaura cross-coupling reaction.
Caption: General workflow for the synthesis of 7-substituted indole derivatives.
Step-by-Step Protocol for Suzuki-Miyaura Coupling:
-
To a flame-dried reaction vessel, add this compound (1.0 eq.), the desired aryl or heteroaryl halide (1.1 eq.), and a suitable base such as potassium carbonate (2.0 eq.).
-
Add a palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) (0.05 eq.).
-
Evacuate and backfill the vessel with an inert gas (e.g., Argon) three times.
-
Add a degassed solvent mixture, typically 1,4-dioxane and water (4:1 ratio).
-
Heat the reaction mixture at 80-100 °C and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature and perform an aqueous workup.
-
Purify the crude product by column chromatography on silica gel to obtain the desired 7-substituted indole derivative.
Biological Screening Workflow
The synthesized compounds are subjected to a cascade of biological assays to determine their activity and selectivity.
Caption: A typical workflow for the biological screening of synthesized compounds.
Step-by-Step Protocol for MTT Cell Viability Assay:
-
Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Prepare serial dilutions of the test compounds in culture medium.
-
Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).
-
Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO2.
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Step-by-Step Protocol for In Vitro Kinase Assay:
-
Prepare a reaction buffer containing the kinase, a suitable substrate, ATP, and MgCl2.
-
Add serial dilutions of the test compounds to the wells of a 96-well plate.
-
Initiate the kinase reaction by adding the enzyme to the wells.
-
Incubate the plate at 30°C for a specified period (e.g., 60 minutes).
-
Stop the reaction and quantify the kinase activity using a suitable detection method, such as a luminescence-based assay that measures the amount of ATP consumed.
-
Calculate the percentage of kinase inhibition relative to a no-inhibitor control and determine the IC50 value.
Conclusion and Future Directions
The strategic use of this compound as a starting material provides a powerful platform for the discovery of novel bioactive compounds. The derivatives synthesized from this precursor have demonstrated promising activity in anticancer, kinase inhibition, and antibacterial screens. The C7-substitution pattern offers a unique avenue for optimizing potency and selectivity, and the robust Suzuki-Miyaura coupling enables the rapid generation of diverse chemical libraries.
Future efforts should focus on expanding the range of aryl and heteroaryl substituents at the C7 position to further explore the structure-activity landscape. In-depth mechanistic studies are also warranted to elucidate the precise molecular targets of the most potent compounds. Ultimately, the continued exploration of this compound derivatives holds significant promise for the development of next-generation therapeutics to address unmet medical needs.
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A Senior Application Scientist's Comparative Guide for Researchers and Drug Development Professionals
An In-Depth Guide to the Mechanistic Nuances of Reactions Involving Indole-7-boronic Acid
The indole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous natural products and synthetic drugs.[1] The functionalization of this privileged structure is therefore of paramount importance in drug discovery. Among the various synthetic tools available, the use of indolylboronic acids in palladium-catalyzed cross-coupling reactions has become a preferred method due to their stability, low toxicity, and versatile reactivity.[1][2][3] This guide provides a deep dive into the mechanistic details of reactions involving a specific, yet crucial building block: This compound .
We will move beyond simple protocols to explore the causality behind experimental choices, compare its reactivity profile with alternatives, and address common mechanistic challenges. This guide is designed to equip researchers, scientists, and drug development professionals with the field-proven insights necessary to optimize reactions and troubleshoot challenges when working with this versatile reagent.
The Suzuki-Miyaura Reaction: A Mechanistic Framework
The primary application for this compound is the Suzuki-Miyaura cross-coupling reaction, a powerful method for forming C-C bonds.[4][5] Understanding its fundamental catalytic cycle is essential before delving into the specific complexities introduced by the indole moiety. The generally accepted mechanism proceeds in three key steps: oxidative addition, transmetalation, and reductive elimination.[6][7][8]
-
Oxidative Addition : The active Pd(0) catalyst inserts into the carbon-halide bond of the coupling partner (e.g., an aryl bromide), forming a Pd(II) complex.
-
Transmetalation : The organic group from the boronic acid is transferred to the palladium center, displacing the halide. This step is base-activated, where the base coordinates to the boron atom to form a more nucleophilic "ate" complex, facilitating the transfer.[9]
-
Reductive Elimination : The two organic partners on the Pd(II) complex couple and are eliminated, forming the new C-C bond and regenerating the Pd(0) catalyst, which re-enters the catalytic cycle.[6]
Caption: Simplified pathways for base- and acid-catalyzed protodeboronation.
Field-Proven Strategies to Mitigate Protodeboronation
Since the Suzuki reaction requires a base, minimizing the base-catalyzed pathway is crucial.
-
Choice of Base and Solvent : The strength and solubility of the base matter. Using a weaker base (e.g., K₂CO₃, K₃PO₄) can be preferable to strong bases like NaOH. Anhydrous solvent systems can suppress protodeboronation, but often the base must be dissolved in water, creating a biphasic system where the rate of protodeboronation may be reduced. [10]2. Use of Boronate Esters : As discussed, esters like MIDA or pinacol boronates are more resistant to protodeboronation. [11]They act as "slow-release" sources of the boronic acid, keeping its instantaneous concentration low and minimizing the side reaction. [11]3. Reaction Temperature and Time : Lowering the reaction temperature can disfavor the protodeboronation pathway relative to the productive cross-coupling. However, this must be balanced with achieving a reasonable reaction rate.
-
Catalyst and Ligand Choice : Highly active palladium catalysts and ligands (e.g., SPhos, XPhos) can accelerate the productive catalytic cycle. [12]If the rate of cross-coupling is significantly faster than the rate of protodeboronation, the desired product will be favored.
Experimental Protocols and Data
Disclaimer: Specific, quantitative comparative data for this compound itself is not extensively published. The following data and protocols are based on established methods for analogous bromoindoles and general principles for indolylboronic acids, which provide a strong predictive framework. [4][13]
Comparative Performance Data (Illustrative)
The following table summarizes expected outcomes based on general principles for indole Suzuki-Miyaura couplings.
| Condition | Coupling Partner 1 | Coupling Partner 2 | Expected Yield | Key Considerations |
| A: Unprotected | This compound | Aryl Bromide | Good to Excellent | Often the optimal approach for this partner role configuration. [14] |
| B: N-Boc Protected | N-Boc-Indole-7-boronic acid | Aryl Bromide | Moderate to Good | Yields may be lower than the unprotected counterpart. [14] |
| C: Partner Swapped | 7-Bromoindole (unprotected) | Phenylboronic acid | Low to Moderate | Prone to side reactions; protection is generally recommended. [12][15] |
| D: Ester Reagent | Indole-7-pinacolboronate | Aryl Bromide | Moderate | Requires longer reaction times and/or higher temperatures. [14] |
General Protocol for Suzuki-Miyaura Coupling
This protocol is an adaptable starting point for the coupling of this compound with an aryl/heteroaryl halide. Optimization for specific substrates is essential.
Materials:
-
This compound (1.2 equivalents)
-
Aryl halide (1.0 equivalent, limiting reagent)
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf), 1-5 mol%)
-
Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 equivalents)
-
Degassed Solvent (e.g., 1,4-Dioxane/Water 4:1, or DMF)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Vessel Preparation : To a dry Schlenk flask or reaction vial under an inert atmosphere, add the aryl halide (1.0 eq.), this compound (1.2 eq.), the base (2.0-3.0 eq.), and the palladium catalyst (1-5 mol%).
-
Solvent Addition : Add the degassed solvent mixture via syringe. The total volume should be sufficient to achieve a concentration of ~0.1 M based on the limiting reagent.
-
Reaction : Stir the mixture at the desired temperature (typically 80-110 °C). Monitor the reaction progress by TLC or LC-MS.
-
Workup : Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and then brine.
-
Isolation : Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification : Purify the crude residue by column chromatography on silica gel to afford the desired 7-arylindole product. [4][13]
Experimental Workflow Visualization
Caption: General workflow for Suzuki-Miyaura coupling and product isolation. [4]
Conclusion
This compound is a powerful and regiochemically precise tool for the synthesis of 7-substituted indoles, which are of high interest in drug development. While its primary application in the Suzuki-Miyaura reaction is robust, a deep mechanistic understanding is crucial for success. Key takeaways for the practicing scientist include:
-
Embrace the N-H : For couplings where the indole is the boronic acid, the unprotected form is often superior to N-protected analogues.
-
Master Protodeboronation : This side reaction is the most common failure point. Its mitigation through careful selection of base, solvent, and temperature, or by using highly active catalysts, is paramount.
-
Choose the Right Tool : While alternatives like boronate esters and direct C-H activation exist, this compound provides an unparalleled combination of reactivity and regiochemical control for accessing the C7 position.
By leveraging these insights, researchers can harness the full synthetic potential of this compound, accelerating the discovery and development of novel indole-based therapeutics.
References
- Application Notes and Protocols: (7-Bromo-1H-indol-2-yl)boronic acid in Drug Discovery. Benchchem.
- Application Notes and Protocols: Solvent Effects in Suzuki-Miyaura Couplings of (7-Bromo-1H-indol-2-yl)boronic acid. Benchchem.
-
Indolylboronic Acids: Preparation and Applications. Molecules. Available at: [Link]
-
Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. National Institutes of Health. Available at: [Link]
-
Arylboronic Acids and Arylpinacolboronate Esters in Suzuki Coupling Reactions Involving Indoles. Partner Role Swapping and Heterocycle Protection. The Journal of Organic Chemistry. Available at: [Link]
-
Mechanistic and preparative aspects of the Suzuki-Miyaura cross-coupling reaction. American Chemical Society. Available at: [Link]
-
Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling in Continuous Flow. MDPI. Available at: [Link]
-
Mechanistic Studies of the Suzuki Cross-Coupling Reaction. The Journal of Organic Chemistry. Available at: [Link]
-
Protodeboronation. Wikipedia. Available at: [Link]
-
Alkylboranes in the Suzuki−Miyaura Coupling: Stereochemical and Mechanistic Studies. The Journal of Organic Chemistry. Available at: [Link]
-
Pd-catalyzed C–H bond activation of Indoles for Suzuki reaction. Indian Academy of Sciences. Available at: [Link]
-
Indole-Boronic Acid Coupling Development. ResearchGate. Available at: [Link]
-
Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. ResearchGate. Available at: [Link]
-
Palladium-Catalyzed C–H Arylation of Indoles at the C7 Position. Journal of the American Chemical Society. Available at: [Link]
-
Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. National Institutes of Health. Available at: [Link]
-
Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. Available at: [Link]
-
Palladium Catalyzed Homocoupling of Indole and Aryl Boronic Acids. ResearchGate. Available at: [Link]
-
Palladium Cross-Coupling Reactions 1. An Introduction. YouTube. Available at: [Link]
-
Synthesis of 5,7-diarylindoles via Suzuki–Miyaura coupling in water. RSC Publishing. Available at: [Link]
-
Development of Organic Transformations Based on Protodeboronation. ACS Publications. Available at: [Link]
- The Strategic Role of (7-Bromo-1H-indol-2-yl)boronic Acid in Modern Medicinal Chemistry. Benchchem.
-
The proposed mechanism for protodeboronation of arylboronic acids. ResearchGate. Available at: [Link]
-
A mechanistic proposal for the protodeboronation of neat boronic acids: boronic acid mediated reaction in the solid state. Semantic Scholar. Available at: [Link]
-
An expedient, mild and aqueous method for Suzuki–Miyaura diversification of (hetero)aryl halides or (poly). Organic & Biomolecular Chemistry. Available at: [Link]
-
Challenges and Opportunities for the Application of Boron Clusters in Drug Design. Journal of Medicinal Chemistry. Available at: [Link]
-
Indolylboronic Acids: Preparation and Applications. PubMed. Available at: [Link]
-
Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews. Available at: [Link]
-
Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. MDPI. Available at: [Link]
-
Ru-Catalysed C–H Arylation of Indoles and Pyrroles with Boronic Acids: Scope and Mechanistic Studies. Chemistry – A European Journal. Available at: [Link]
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Organoboronic acids/esters as effective drug and prodrug candidates in cancer treatments: challenge and hope. Expert Opinion on Investigational Drugs. Available at: [Link]
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Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules. Available at: [Link]
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Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. MDPI. Available at: [Link]
-
Synthesis of indoles. Organic Chemistry Portal. Available at: [Link]
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Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of Indole-7-Boronic Acid
As a Senior Application Scientist, I understand that meticulous handling and disposal of specialized reagents are the cornerstones of laboratory safety, regulatory compliance, and scientific integrity. Indole-7-boronic acid, a valuable building block in synthetic chemistry and drug development, requires a systematic approach to its end-of-life cycle management. This guide provides an in-depth, procedural framework for its proper disposal, grounded in established safety protocols and an understanding of its chemical nature. The objective is to empower researchers to manage this reagent's waste stream confidently and safely, mitigating risks to both personnel and the environment.
The Foundational Principle: Hazard Identification and Risk Assessment
The first step in any disposal protocol is a thorough understanding of the compound's intrinsic hazards. This compound, like many boronic acid derivatives, is not benign. Its hazard profile dictates the stringent handling and disposal measures required. The primary causality for treating this compound as hazardous waste stems from its potential biological effects upon exposure.
A review of its Safety Data Sheet (SDS) reveals the following classifications under the Globally Harmonized System (GHS).[1]
| Hazard Classification | Category | Hazard Statement |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |
| Serious Eye Damage/Irritation | Category 2 | H319: Causes serious eye irritation |
| Specific Target Organ Toxicity | Category 3 | H335: May cause respiratory irritation |
These classifications obligate us to handle this compound and its associated waste with a high degree of caution. The core directive is to prevent any contact, inhalation, or ingestion by implementing robust engineering controls and personal protective measures.[1][2]
Immediate Safety & Handling: Your Personal Protective Ensemble
Before any handling or disposal activities commence, the establishment of a safe working environment is non-negotiable. All operations involving this compound, including weighing, transfers, and waste consolidation, must be conducted within a certified chemical fume hood to minimize inhalation risk.[3][4] An emergency eyewash station and safety shower must be readily accessible.[3]
Your personal protective equipment (PPE) is your primary line of defense. The following table outlines the mandatory ensemble for handling this compound.
| PPE Category | Specification | Rationale & Causality |
| Eye Protection | Chemical safety goggles or a full-face shield.[5][6] | Protects against accidental splashes and airborne dust particles, preventing serious eye irritation as identified in the hazard profile.[1][4] |
| Hand Protection | Chemically resistant gloves (e.g., nitrile).[3][5] | Prevents direct skin contact, which can cause irritation.[1] Gloves should be inspected before use and changed immediately upon contamination.[5] |
| Body Protection | A flame-resistant lab coat, fully fastened.[5][6] | Protects skin from accidental spills and contamination of personal clothing.[4] |
| Respiratory Protection | NIOSH/MSHA approved respirator (e.g., N95 dust mask).[6] | Required when handling the solid compound outside of a fume hood or if dust generation is unavoidable, to prevent respiratory tract irritation.[1] |
The Disposal Protocol: A Step-by-Step Methodology
The guiding principle for the disposal of this compound is to treat all associated materials as hazardous waste.[7][8] Under no circumstances should this chemical or its contaminated materials be disposed of in regular trash or down the drain.[8][9]
A Note on Neutralization: While some simple weak acids like boric acid may be neutralized with a mild base under specific institutional guidelines, this practice is not recommended for complex, substituted boronic acids like this compound.[10] Attempting to neutralize it without a validated protocol and explicit approval from your institution's Environmental Health and Safety (EHS) department can lead to unpredictable and potentially hazardous reactions.[11] The safest and most compliant method is collection and disposal via a licensed hazardous waste management service.[12]
Step 1: Waste Stream Segregation
-
Causality: Proper segregation is the most critical step in hazardous waste management. Mixing incompatible waste streams can cause dangerous reactions, and mixing non-hazardous with hazardous waste needlessly increases disposal costs and regulatory burdens.[7][11]
-
Procedure:
-
Designate separate, clearly labeled waste containers for Solid Hazardous Waste and Liquid Hazardous Waste .
-
Ensure containers are made of a compatible material (e.g., polyethylene) and have a secure, sealable lid.[11]
-
Step 2: Waste Collection & Containerization
-
Solid Waste:
-
Procedure: Carefully place unused this compound, contaminated weighing paper, gloves, pipette tips, and other contaminated disposable labware into the designated Solid Hazardous Waste container.[7] Avoid generating dust during transfers.[5]
-
Causality: Consolidating all contaminated solids prevents the spread of the chemical and ensures they are disposed of according to hazardous waste regulations.
-
-
Liquid Waste:
-
Procedure: Pour solutions containing this compound into the designated Liquid Hazardous Waste container. Use a funnel to prevent spills.[12]
-
Causality: Liquid waste must be contained securely to prevent leaks and environmental contamination. Segregating it from solid waste is standard practice for disposal facilities.
-
Step 3: Labeling and Storage
-
Procedure:
-
Label all waste containers clearly with the words "Hazardous Waste ".[11][12]
-
List the full chemical name: "This compound ".[11]
-
For liquid waste, also list the solvent(s) and approximate concentrations.[11]
-
Keep the containers sealed when not in use.[5]
-
Store the sealed containers in a designated, well-ventilated, and secure satellite accumulation area, away from incompatible materials, until collection.[7]
-
Step 4: Disposal of Empty Containers
-
Causality: "Empty" containers are often not truly empty and retain chemical residues that must be managed as hazardous waste. Improperly cleaned containers can cause exposure to waste handlers.
-
Procedure:
-
Initial Rinse (Hazardous Waste): In a chemical fume hood, rinse the empty container three times with a suitable solvent (e.g., methanol or acetone).[7]
-
Collect this first rinseate and any subsequent rinses and dispose of them as Liquid Hazardous Waste .[7][8]
-
Final Disposal: After triple-rinsing and allowing the container to air dry completely in a well-ventilated area, deface or remove the original label.[7] The decontaminated container can then be disposed of with regular laboratory glassware or plastic waste, as per your institution's guidelines.
-
Spill Management Protocol
Accidents happen, and a prepared response is critical.
-
Procedure for Small Spills (within a fume hood):
-
Ensure your PPE is intact.[13]
-
Contain the spill using an inert absorbent material like vermiculite or sand.[3][14] Avoid raising dust.
-
Carefully sweep or scoop the absorbed material into a sealed, labeled container for disposal as Solid Hazardous Waste .[3][14]
-
Decontaminate the spill area with a suitable solvent, followed by soap and water. Collect all cleaning materials (wipes, pads) as solid hazardous waste.[3][12]
-
Report the spill to your laboratory supervisor and EHS department as required by your institution.[12]
-
-
Procedure for Large Spills:
-
Evacuate the immediate area and alert others.
-
Contact your institution's EHS or emergency response team immediately.
-
Visualizing the Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of waste generated from working with this compound.
Caption: Disposal workflow for this compound.
By adhering to this comprehensive disposal framework, you not only ensure the safety of yourself and your colleagues but also uphold the principles of responsible chemical stewardship. Always consult your institution's specific Chemical Hygiene Plan and EHS guidelines, as they represent the final authority on waste management in your facility.
References
- BenchChem. (n.d.). Safeguarding Your Laboratory: Proper Disposal Procedures for Ethylboronic Acid.
- BenchChem. (n.d.). Personal protective equipment for handling 2-Naphthylboronic acid-D7.
- BenchChem. (n.d.). Personal protective equipment for handling Borinic acid, methyl ester.
- BenchChem. (n.d.). Navigating the Safe Disposal of Allenylboronic Acid: A Procedural Guide.
- Lab Alley. (n.d.). How To Safely Dispose of Boric Acid.
- BenchChem. (n.d.). Proper Disposal of Methylboronic acid pinacol ester-d3: A Safety and Operational Guide.
- Cole-Parmer. (n.d.). Material Safety Data Sheet - (2-Methylpropyl)boronic acid, 98%.
- ChemicalBook. (2025). This compound - Safety Data Sheet.
- BenchChem. (n.d.). Personal protective equipment for handling 4-Methylbiphenyl-3-ylboronic acid.
- BenchChem. (n.d.). (7-Bromo-1H-indol-2-yl)boronic acid proper disposal procedures.
- Clean Management Environmental Group, Inc. (2022, September 13). OSHA Regulations and Hazardous Waste Disposal: What To Know.
- IsoLab, University of Washington. (n.d.). Boric Acid.
- CDMS. (2024, October 30). OSHA Hazardous Waste Disposal Guidelines: A Comprehensive Overview.
- BenchChem. (n.d.). Proper Disposal of 3-Thienylboronic Acid: A Guide for Laboratory Professionals.
- Occupational Safety and Health Administration (OSHA). (n.d.). Hazardous Waste - Overview.
- Occupational Safety and Health Administration (OSHA). (n.d.). Hazardous Waste - Standards.
- TBEP Labs. (2019, April). Chemical Spill and Response Guideline.
- Synquest Labs. (2017, March 21). 1H-Indole-4-boronic acid Safety Data Sheet.
- Cornell University Environmental Health and Safety. (n.d.). 5.4 Chemical Spill Procedures.
- Combi-Blocks, Inc. (n.d.). Safety Data Sheet - this compound.
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A Researcher's Guide to the Safe Handling of Indole-7-Boronic Acid
A Comprehensive Operational and Disposal Plan for Laboratory Professionals
Indole-7-boronic acid is a valuable reagent in organic synthesis, particularly in the development of novel pharmaceuticals. However, its safe handling is paramount to ensure the well-being of laboratory personnel and to maintain a safe research environment. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, offering procedural, step-by-step guidance to directly address your operational questions.
Understanding the Hazards of this compound
Before handling any chemical, a thorough understanding of its potential hazards is crucial. This compound is classified with the following hazards:
-
Acute Toxicity, Oral (Category 4): Harmful if swallowed[1].
-
Skin Irritation (Category 2): Causes skin irritation[1].
-
Serious Eye Irritation (Category 2): Causes serious eye irritation[1].
-
Specific Target Organ Toxicity, Single Exposure (Category 3): May cause respiratory irritation[1].
These classifications necessitate the use of appropriate personal protective equipment (PPE) and adherence to strict handling protocols to minimize exposure.
Personal Protective Equipment (PPE): Your First Line of Defense
A comprehensive suite of PPE is mandatory when working with this compound to prevent exposure through inhalation, skin contact, or eye contact. The selection of PPE should be based on a risk assessment of the specific procedure being performed.
| PPE Category | Specification | Rationale |
| Eye Protection | Chemical safety goggles or a face shield.[2][3][4] | Protects eyes from dust particles and potential splashes of the chemical[2][4]. |
| Hand Protection | Chemically resistant gloves (e.g., nitrile).[2][3] | Prevents skin contact with the compound. Gloves should be inspected before use and changed immediately upon contamination[2][4]. |
| Body Protection | A flame-resistant lab coat, fully buttoned, along with long pants and closed-toe shoes.[2][4] | Protects skin from accidental spills and contact[2]. |
| Respiratory Protection | A NIOSH/MSHA approved respirator (e.g., N95 dust mask) is required when handling the solid compound to prevent the inhalation of dust particles.[2][4] | Minimizes the risk of respiratory tract irritation. This is particularly important when weighing or transferring the solid material[2]. |
PPE Selection Workflow
The following diagram illustrates the decision-making process for selecting the appropriate level of PPE when handling this compound.
Caption: Decision workflow for selecting appropriate PPE.
Operational Plan: Step-by-Step Handling Procedure
Adherence to a strict operational protocol is crucial for the safe handling of this compound.
-
Preparation:
-
Ensure that a safety shower and eyewash station are readily accessible before beginning work[3].
-
All work with solid this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation risks[3].
-
The work area should be clean and free of clutter.
-
-
Donning PPE:
-
Put on all required personal protective equipment as outlined in the table above before handling the chemical.
-
-
Handling:
-
Post-Handling:
-
Wash hands thoroughly with soap and water after handling, even if gloves were worn.
-
Clean the work area to remove any residual chemical.
-
Remove and properly dispose of contaminated PPE.
-
Spill Response Protocol
In the event of a spill, follow these procedures to ensure a safe and effective cleanup.
-
Evacuate and Alert:
-
Evacuate non-essential personnel from the immediate area.
-
Alert your supervisor and the appropriate safety personnel.
-
-
Containment:
-
For small spills, use an inert absorbent material (e.g., sand, vermiculite) to contain the spill. Avoid raising dust[3].
-
-
Clean-up:
-
Carefully sweep or scoop the absorbed material into a labeled, sealed container for hazardous waste disposal[3].
-
-
Decontamination:
-
Clean the spill area with an appropriate solvent, followed by soap and water[3].
-
Disposal Plan: Managing this compound Waste
All waste generated from the use of this compound, including contaminated PPE and empty containers, must be considered hazardous waste[3].
-
Waste Segregation: Collect all this compound waste in a dedicated, clearly labeled, and sealed container for hazardous chemical waste.
-
Contaminated Materials: Any materials that have come into contact with this compound, such as gloves, weigh boats, and paper towels, must also be disposed of as hazardous waste[2].
-
Disposal: Arrange for the disposal of the hazardous waste through your institution's environmental health and safety (EHS) office or a licensed hazardous waste disposal contractor. Do not dispose of this compound down the drain or in the regular trash.
By adhering to these guidelines, researchers can safely handle this compound, minimizing risks and ensuring a secure laboratory environment.
References
- Personal protective equipment for handling 2-Naphthylboronic acid-D7 - Benchchem. (n.d.).
- Personal protective equipment for handling Borinic acid, methyl ester - Benchchem. (n.d.).
- Material Safety Data Sheet - (2-Methylpropyl)boronic acid, 98% - Cole-Parmer. (n.d.).
- Boric Acid SAFETY DATA SHEET - Etimine USA. (2020, January 1).
- Personal protective equipment for handling 4-Methylbiphenyl-3-ylboronic acid - Benchchem. (n.d.).
- SAFETY DATA SHEET BORIC ACID - Wilson Salt. (2016, June 22).
- This compound - Safety Data Sheet - ChemicalBook. (2025, July 19).
- SAFETY DATA SHEET - Sigma-Aldrich. (2025, October 16).
- SAFETY DATA SHEET - Thermo Fisher Scientific. (2010, October 14).
- (7-Bromo-1H-indol-2-yl)boronic acid proper disposal procedures - Benchchem. (n.d.).
- Safety Data Sheet - Angene Chemical. (2021, May 1).
- Boron oxide - NIOSH Pocket Guide to Chemical Hazards - CDC. (n.d.).
- SAFETY DATA SHEET - Sigma-Aldrich. (2025, November 6).
- BORIC ACID | Occupational Safety and Health Administration - OSHA. (2020, December 18).
- Safety Data Sheet - Combi-Blocks. (2025, December 11).
- 5-Methoxycarbonylindole-2-boronic acid pinacol ester - AK Scientific, Inc. (n.d.).
- SAFETY DATA SHEET - Sigma-Aldrich. (2025, October 15).
- SAFETY DATA SHEET - Sigma-Aldrich. (2024, September 7).
- 1H-Indole-4-boronic acid - Synquest Labs. (2017, March 21).
- N-Boc-indole-2-boronic acid-SDS-MedChemExpress. (n.d.).
- Safety Data Sheet - INDOFINE Chemical Company, Inc. (n.d.).
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Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
